3,5-Dimethyl-4-(methylamino)phenol
Description
Properties
IUPAC Name |
3,5-dimethyl-4-(methylamino)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-6-4-8(11)5-7(2)9(6)10-3/h4-5,10-11H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIKYMZVOSLTMLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1NC)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20213716 | |
| Record name | 3,5-Xylenol, 4-(methylamino)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20213716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6392-45-6 | |
| Record name | 3,5-Xylenol, 4-(methylamino)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006392456 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,5-Xylenol, 4-(methylamino)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20213716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Physicochemical Profiling and Analytical Workflows for 3,5-Dimethyl-4-(methylamino)phenol
Executive Summary
As analytical methodologies and environmental monitoring standards evolve, the precise characterization of intermediate metabolites becomes critical. 3,5-Dimethyl-4-(methylamino)phenol (CAS: 6392-45-6), frequently referred to in literature as 4-(Methylamino)-3,5-xylenol, is a highly reactive amphoteric compound. It is most notably recognized as a primary degradation product and active metabolite of the carbamate insecticide Mexacabate (Zectran) 1.
For researchers and drug development professionals, handling this compound requires a deep understanding of its dual functional groups—a weakly acidic phenol and a basic secondary amine. This guide provides an authoritative, field-proven framework for understanding its structural mechanics, metabolic pathways, and the causal logic behind its quantification protocols.
Physicochemical Data Matrix
To design effective extraction and chromatographic methods, we must first establish the compound's baseline physicochemical properties 2. The table below synthesizes these metrics with their direct implications for laboratory workflows.
| Property | Value | Mechanistic Implication for Analytical Workflows |
| Chemical Name | 3,5-Dimethyl-4-(methylamino)phenol | Amphoteric nature necessitates strict pH control during extraction. |
| CAS Number | 6392-45-6 | Primary identifier for regulatory and reference standard procurement. |
| Molecular Formula | C9H13NO | Low molecular weight; highly amenable to LC-MS/MS detection. |
| Molecular Weight | 151.21 g/mol | Precursor ion |
| LogP (Predicted) | ~2.1 | Moderate lipophilicity; requires organic modifiers (e.g., Acetonitrile) for reverse-phase elution. |
| pKa (Amine) | ~5.5 - 6.0 | Basic site; protonated at acidic pH, dictating the use of cation-exchange SPE strategies. |
| pKa (Phenol) | ~10.1 - 10.5 | Weakly acidic; remains neutral under standard acidic mobile phases used in LC-MS. |
Structural Mechanics & Reactivity Profiling
As application scientists, we must look beyond the basic formula and analyze the steric and electronic environment of the molecule. The 3,5-dimethyl substitution pattern flanking the 4-methylamino group induces significant steric hindrance . This structural nuance restricts the rotational freedom of the secondary amine and partially shields the nitrogen lone pair, slightly depressing its nucleophilicity compared to unhindered aminophenols.
Furthermore, the synergistic electron-donating effects of the methyl groups (via hyperconjugation) and the hydroxyl group render the aromatic ring highly electron-rich. Causality in Handling: Because the ring is so electron-rich, 3,5-Dimethyl-4-(methylamino)phenol is highly susceptible to auto-oxidation. Upon exposure to ambient oxygen, light, or basic conditions, it rapidly oxidizes to form reactive quinone imines. This dictates a strict requirement for amber glassware and the potential addition of antioxidants (e.g., ascorbic acid) during prolonged sample storage.
Environmental & Metabolic Pathway
In environmental and toxicological matrices, this compound is rarely applied directly; rather, it emerges as a terminal or intermediate metabolite. For instance, the carbamate insecticide Mexacabate undergoes enzymatic degradation via Cytochrome P450-mediated N-demethylation and subsequent carbamate hydrolysis to yield 3,5-Dimethyl-4-(methylamino)phenol.
Caption: Metabolic degradation pathways of Mexacabate yielding 3,5-Dimethyl-4-(methylamino)phenol.
Validated Analytical Protocol: LC-MS/MS Quantification
To isolate this amphoteric target from complex biological or environmental matrices, standard liquid-liquid extraction often yields poor recoveries. Instead, a Mixed-mode Cation eXchange (MCX) Solid-Phase Extraction (SPE) is logically required.
Step-by-Step Methodology
Phase 1: Sample Preparation & Self-Validation System
-
Aliquoting & Spiking: Transfer 500 µL of the matrix into a low-bind Eppendorf tube. Immediately spike with 10 µL of an isotopically labeled internal standard (e.g., Mexacabate-d3 or a matched surrogate). Causality: The internal standard corrects for matrix effects and variations in SPE recovery, creating a self-validating quantitative system.
-
Acidification: Add 500 µL of 2% Formic Acid (FA) in LC-MS grade water. Causality: This drops the sample pH well below the amine's pKa (~5.5), ensuring 100% protonation of the target analyte for optimal binding to the cation-exchange resin.
Phase 2: Solid-Phase Extraction (Oasis MCX 30mg/1cc)
3. Conditioning: Pass 1 mL of Methanol, followed by 1 mL of 2% FA in water.
4. Loading: Load the acidified sample at a controlled flow rate of ~1 mL/min.
5. Matrix Wash: Wash with 1 mL of 2% FA (removes acidic and neutral interferences), followed by 1 mL of 100% Methanol (removes hydrophobic interferences). Causality: The protonated secondary amine remains ionically locked to the sulfonic acid groups of the MCX resin, resisting the organic wash.
6. Target Elution: Elute with 1 mL of 5% Ammonium Hydroxide (
Phase 3: LC-MS/MS Analysis 7. Reconstitution: Evaporate the eluate to dryness under a gentle nitrogen stream at 30°C. Reconstitute in 100 µL of Initial Mobile Phase (95% Water / 5% Acetonitrile with 0.1% FA). 8. System Suitability Test (SST): Before running the batch, inject a solvent blank followed by an SST standard. Causality: This verifies column performance, confirms the absence of carryover, and ensures the ESI+ source is operating at optimal sensitivity.
Caption: Solid-Phase Extraction (SPE) and LC-MS/MS workflow for amphoteric phenolic quantification.
References
- Biomart.cn. (n.d.). 4-(Methylamino)-3,5-xylenol, C9H13NO.
- Santa Cruz Biotechnology. (n.d.). 4-(Methylamino)-3,5-xylenol | CAS 6392-45-6.
- Sigma-Aldrich. (n.d.). 3,5-dimethyl-4-(methylamino)phenol.
Sources
A Technical Guide to the Molecular Structure and Conformation of 3,5-Dimethyl-4-(methylamino)phenol
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The spatial arrangement of atoms within a molecule—its conformation—is a critical determinant of its physicochemical properties and biological activity. For drug development professionals and researchers, a profound understanding of a molecule's three-dimensional structure is not merely academic; it is fundamental to designing effective and specific therapeutic agents. This guide provides an in-depth technical exploration of the molecular structure and conformational landscape of 3,5-Dimethyl-4-(methylamino)phenol.
This document synthesizes theoretical and experimental methodologies to build a comprehensive model of the molecule's behavior. We will delve into computational techniques, such as Density Functional Theory (DFT), which provide a predictive framework for identifying stable conformers. These in silico findings are then benchmarked against empirical data from spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. The convergence of these techniques offers a validated understanding of the molecule's preferred spatial orientations and the energetic barriers between them. By explaining the causality behind each experimental and computational choice, this guide serves as a robust reference for investigating substituted phenols and their potential as scaffolds in medicinal chemistry.
Molecular Identity and Structural Framework
Before exploring the three-dimensional nature of a molecule, it is essential to establish its fundamental two-dimensional structure and chemical identity. 3,5-Dimethyl-4-(methylamino)phenol is a substituted aromatic compound belonging to the aminophenol class.
Nomenclature and Chemical Identifiers
A consistent and unambiguous naming system is the foundation of scientific communication. The compound is systematically named according to IUPAC conventions, and is also tracked by various chemical abstracting services.
| Identifier | Value |
| IUPAC Name | 3,5-Dimethyl-4-(methylamino)phenol |
| CAS Number | 6392-45-6[1] |
| Molecular Formula | C₁₀H₁₅NO[2] |
| Molecular Weight | 165.23 g/mol [2] |
| SMILES | CNc1c(C)cc(O)cc1C |
Core Structural Features
The molecule's architecture is defined by a central benzene ring with five substituents, which dictate its electronic properties and conformational possibilities.
-
Phenolic Hydroxyl (-OH) Group: This group is a weak acid and a hydrogen bond donor/acceptor, significantly influencing solubility and potential interactions with biological targets.
-
Methylamino (-NHCH₃) Group: This secondary amine is basic and also a hydrogen bond donor/acceptor. Its orientation relative to the phenol ring is a key conformational variable.
-
Dimethyl Groups (-CH₃): Located at positions 3 and 5 (meta to the hydroxyl group), these bulky, non-polar groups create steric hindrance that significantly influences the preferred orientation (conformation) of the adjacent methylamino group.
A plausible synthetic route for a related compound, 4-amino-3,5-dimethylphenol, involves an acid-catalyzed rearrangement of N-(2,6-dimethylphenyl)hydroxylamine, highlighting the chemical accessibility of this substitution pattern.[3]
Conformational Analysis: A Dual-Pronged Strategy
The conformation of 3,5-Dimethyl-4-(methylamino)phenol is primarily defined by the rotation around two key single bonds: the C(4)-N bond of the methylamino group and the C(1)-O bond of the hydroxyl group. Understanding the energetic favorability of these rotations is paramount. Our approach combines predictive computational modeling with definitive experimental verification.
Theoretical & Computational Modeling
Expertise Insight: We begin with computational chemistry to map the potential energy surface of the molecule. This in silico approach is highly efficient for identifying low-energy, stable conformers before committing to resource-intensive experimental work. Density Functional Theory (DFT) is the method of choice, as it provides an excellent balance of computational cost and accuracy for systems of this size.[4][5]
Protocol 2.1.1: In Silico Conformational Search and Energy Minimization
Objective: To identify the most stable conformers of 3,5-Dimethyl-4-(methylamino)phenol and quantify their relative energies.
Methodology:
-
Initial Structure Generation: A 2D representation of the molecule is converted into a 3D structure using a molecular editor (e.g., Avogadro, ChemDraw).
-
Conformational Search: A systematic rotational scan is performed around the C(4)-N and C(1)-O bonds. For instance, the dihedral angle C(3)-C(4)-N-C(methyl) is rotated in 15° increments.
-
Geometry Optimization: Each generated conformer is subjected to geometry optimization using a DFT functional, such as B3LYP, with a suitable basis set (e.g., 6-311++G(d,p)).[6] This process finds the lowest energy geometry for each starting conformer.
-
Frequency Calculation: A frequency calculation is performed on each optimized structure. The absence of imaginary frequencies confirms that the structure is a true energy minimum (a stable conformer).
-
Relative Energy Analysis: The electronic energies of all stable conformers are compared to identify the global minimum (the most stable conformation) and the relative energies of other low-lying conformers.
Expected Outcome & Self-Validation: The calculations will likely reveal that steric hindrance between the methyl groups on the ring and the methyl group of the amine dictates the preferred orientation of the methylamino substituent. The hydroxyl proton's orientation will be influenced by potential intramolecular hydrogen bonding with the nitrogen atom. The results are validated by the absence of imaginary frequencies in the output.
Experimental Verification via Spectroscopy
Expertise Insight: Computational models are predictions. They must be validated by experimental data. NMR spectroscopy is a powerful tool for this purpose, as it provides information about the chemical environment and through-space proximity of atoms in the solution state.[7][8]
Protocol 2.2.1: ¹H and ¹³C NMR Data Acquisition and Interpretation
Objective: To experimentally probe the molecular structure and infer conformational preferences in solution.
Methodology:
-
Sample Preparation: Dissolve ~5-10 mg of 3,5-Dimethyl-4-(methylamino)phenol in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. The choice of solvent is critical; aprotic solvents like DMSO are often preferred for observing exchangeable protons like those on -OH and -NH groups.[6]
-
¹H NMR Acquisition:
-
Acquire a standard 1D proton spectrum.
-
Key regions to observe: Aromatic protons (6-8 ppm), the phenolic -OH proton (can be broad, 4-9 ppm), the -NH proton (can be broad, 3-7 ppm), and the methyl protons (2-3 ppm).[9]
-
Self-Validation: Add a drop of D₂O to the sample and re-acquire the spectrum. The signals corresponding to the -OH and -NH protons will disappear due to proton-deuterium exchange, confirming their assignment.[9]
-
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum to identify the number of unique carbon environments.
-
2D NMR (Optional but Recommended):
-
COSY (Correlation Spectroscopy): To establish proton-proton coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and confirming the overall connectivity.[6]
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This is the most direct experimental evidence for conformation. NOESY detects through-space correlations between protons that are close to each other (< 5 Å), regardless of their bonding. A correlation between the -NH proton and the ortho methyl groups would provide strong evidence for a specific rotational conformer.
-
Interpreting the Data: The chemical shifts of the aromatic protons can be influenced by the orientation of the electron-donating -OH and -NHCH₃ groups. A single set of sharp resonances at room temperature would suggest either a single, highly stable conformation or that the interconversion between different conformers is very fast on the NMR timescale.
Spectroscopic Signature
Beyond conformation, a complete characterization requires understanding the molecule's response to other spectroscopic techniques.
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational modes of the molecule. The spectrum provides a "fingerprint" and confirms the presence of key functional groups.
-
O-H Stretch: A broad band typically in the range of 3200-3600 cm⁻¹. Broadening is due to hydrogen bonding.[10]
-
N-H Stretch: A moderate band around 3300-3500 cm⁻¹.
-
C-H Stretches: Aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic (methyl) C-H stretches appear just below 3000 cm⁻¹.
-
C=C Aromatic Stretches: Medium to strong bands in the 1450-1600 cm⁻¹ region.
-
C-O Stretch: A strong band in the 1200-1300 cm⁻¹ region.[11]
Mass Spectrometry (MS)
Mass spectrometry provides the molecule's exact mass and offers clues about its structure through fragmentation patterns.
-
Molecular Ion Peak (M⁺): Expected at m/z ≈ 165.1154 (for the monoisotopic mass).
-
Fragmentation: Common fragmentation patterns for phenols and amines include cleavage of bonds adjacent to the functional groups. For instance, loss of a methyl group (M-15) from the amine is a likely fragmentation pathway.
Implications for Drug Development
The structure and conformation of 3,5-Dimethyl-4-(methylamino)phenol have direct implications for its potential use as a scaffold in drug design.
-
Receptor Binding: The specific 3D shape and the spatial presentation of hydrogen bond donors (-OH, -NH) and hydrophobic regions (methyl groups) are critical for molecular recognition and binding to a protein target. Different conformers will have different binding affinities.
-
Physicochemical Properties: Conformation influences intermolecular interactions, which in turn affects properties like solubility, lipophilicity (LogP), and crystal packing. For example, a conformation that allows for strong intermolecular hydrogen bonding may have a higher melting point and lower solubility in non-polar solvents.[12]
-
Metabolic Stability: The accessibility of certain parts of the molecule to metabolic enzymes is conformation-dependent. The steric shielding provided by the two methyl groups could protect the adjacent methylamino and phenolic groups from certain enzymatic modifications. For instance, the related compound 4-amino-3,5-dimethylphenol is a known metabolite of the drug lidocaine, indicating that this substitution pattern is relevant in biological systems.[13]
Conclusion
The molecular architecture of 3,5-Dimethyl-4-(methylamino)phenol presents an interesting case study in conformational analysis, where steric and electronic effects are finely balanced. This guide has outlined a comprehensive, multi-technique approach, integrating the predictive power of computational modeling with the empirical validation of spectroscopic methods. The stable conformations are dictated primarily by the steric hindrance imposed by the flanking methyl groups on the methylamino substituent. A thorough understanding of this conformational landscape, achieved through the protocols detailed herein, is an indispensable prerequisite for leveraging this or related chemical scaffolds in the rational design of new therapeutic agents. The convergence of theoretical and experimental data provides the highest level of confidence in the structural and dynamic properties of the molecule, paving the way for predictable structure-activity relationship (SAR) studies.
References
-
Gkizis, P. L., et al. (2015). ¹H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds. Molecules. Available at: [Link]
-
US EPA. (2025). Phenol, 4-(dimethylamino)-3,5-dimethyl- - Substance Details. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis, Fluorescence Properties and Comparison Studies on 2-aminophenol Derivatives: Insights from DFT, Topology, Non-covalent Interactions and Molecular Docking Studies. Available at: [Link]
-
SIELC Technologies. (2018). 3,5-Dimethyl-4-aminophenol. Retrieved from [Link]
-
PubChem. (n.d.). 3-Dimethylamino-4-methylphenol. Retrieved from [Link]
-
ResearchGate. (n.d.). NMR and IR Spectroscopy of Phenols. Available at: [Link]
-
PubMed. (2025). Synthesis, Fluorescence Properties and Comparison Studies on 2-aminophenol Derivatives: Insights from DFT, Topology, Non-covalent Interactions and Molecular Docking Studies. Available at: [Link]
-
PubChem. (n.d.). 4-Amino-3,5-dimethylphenol. Retrieved from [Link]
-
ResearchGate. (2018). Electronic Spectra of ortho -Substituted Phenols: An Experimental and DFT Study. Available at: [Link]
-
Chemistry LibreTexts. (2022). 17.11: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]
-
Creative Biostructure. (n.d.). NMR for Studying Plant-Based Compounds. Retrieved from [Link]
-
American Institute of Chemists. (n.d.). Computational Studies on the IR and NMR Spectra of 2-Aminophenol. Retrieved from [Link]
-
Inorganica Chimica Acta. (n.d.). Recent Advances in X-Ray Structures of Metal-Phenoxyl Radical Complexes. Available at: [Link]
-
Chemistry Stack Exchange. (2016). Synthesis of 4-amino-3,5-dimethylphenol from N-(2,6-dimethylphenyl)hydroxylamine using perchloric acid?. Retrieved from [Link]
-
Supporting info. (n.d.). Preparation of dye CypH-1. Retrieved from [Link]
-
Natural Chemistry Research Group. (n.d.). NMR Spectra of Polyphenols. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Phenol, 3,5-dimethyl- (CAS 108-68-9). Retrieved from [Link]
-
PMC. (2022). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. Available at: [Link]
-
PrepChem.com. (n.d.). Preparation of 3,5-dimethylphenol. Retrieved from [Link]
-
ResearchGate. (n.d.). Effects of Amino Substitution on the Excited State Hydrogen Transfer in Phenol: A TDDFT Study. Available at: [Link]
-
PubChem. (n.d.). Phenol, 3,5-dimethyl-4-(methylsulfinyl)-. Retrieved from [Link]
-
PubMed. (1994). Crystallization and preliminary X-ray analysis of phenol hydroxylase from Trichosporon cutaneum. Available at: [Link]
-
Beaudry Research Group. (2020). Synthesis of Highly Substituted Phenols and Benzenes with Complete Regiochemical Control. Retrieved from [Link]
Sources
- 1. 3096-70-6|4-Amino-3,5-dimethylphenol|BLD Pharm [bldpharm.com]
- 2. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. researchgate.net [researchgate.net]
- 5. The Chemist | Journal of the American Institute of Chemists [theaic.org]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. creative-biostructure.com [creative-biostructure.com]
- 8. NMR Spectra of Polyphenols | Natural Chemistry Research Group [naturalchemistry.utu.fi]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. 4-Amino-3,5-dimethylphenol | C8H11NO | CID 76543 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Solubility of 3,5-Dimethyl-4-(methylamino)phenol in Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility of 3,5-Dimethyl-4-(methylamino)phenol in various organic solvents. Recognizing the critical role of solubility in drug development, chemical synthesis, and formulation science, this document offers a multi-faceted approach to understanding and determining the solubility of this compound. In the absence of extensive published quantitative data, this guide furnishes a robust predictive framework based on the physicochemical properties of the molecule and the principle of "like dissolves like." Furthermore, a detailed, field-proven experimental protocol for the quantitative determination of solubility via the shake-flask method, coupled with analytical quantification techniques such as HPLC and UV-Vis spectrophotometry, is presented. This guide is intended to empower researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to effectively assess and utilize the solubility characteristics of 3,5-Dimethyl-4-(methylamino)phenol.
Introduction: The Significance of Solubility in Chemical and Pharmaceutical Sciences
The solubility of an active pharmaceutical ingredient (API) or a key chemical intermediate is a fundamental physicochemical property that profoundly influences its bioavailability, processability, and formulation. For a compound like 3,5-Dimethyl-4-(methylamino)phenol, which possesses a nuanced structure with both polar and non-polar moieties, understanding its behavior in different solvent systems is paramount for its successful application. Inadequate solubility can lead to significant challenges in drug absorption, formulation instability, and difficulties in purification and chemical reactions.
This guide is structured to provide a holistic understanding of the solubility of 3,5-Dimethyl-4-(methylamino)phenol. It begins with an examination of the molecule's structural attributes and their implications for solubility. A predictive qualitative solubility profile across a spectrum of organic solvents is then presented. The core of this document is a detailed, step-by-step experimental protocol for the quantitative determination of solubility, ensuring that researchers can generate reliable and reproducible data.
Physicochemical Properties and Their Influence on Solubility
The solubility of a solute in a solvent is governed by the intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. The adage "like dissolves like" is a simplified but effective guiding principle. To predict the solubility of 3,5-Dimethyl-4-(methylamino)phenol, we must first dissect its molecular structure and key physicochemical parameters.
Table 1: Physicochemical Properties of 3,5-Dimethyl-4-(methylamino)phenol and Related Isomers
| Property | 3,5-Dimethyl-4-(methylamino)phenol | 4-Amino-3,5-dimethylphenol[1][2] | 3,5-Dimethylphenol[3][4][5][6] | 3-(Dimethylamino)-4-(methylamino)phenol[7] |
| Molecular Formula | C₁₀H₁₅NO | C₈H₁₁NO | C₈H₁₀O | C₉H₁₄N₂O |
| Molecular Weight | 165.23 g/mol | 137.18 g/mol [1] | 122.16 g/mol [5] | 166.22 g/mol [7] |
| Topological Polar Surface Area (TPSA) | ~32-46 Ų (Predicted) | 46.3 Ų[1] | 20.23 Ų[3][4] | 35.5 Ų[7] |
| Hydrogen Bond Donors | 1 (Phenolic -OH, secondary amine -NH) | 2 (-NH₂, -OH)[1] | 1 (-OH)[3] | 2 (-NH, -OH)[7] |
| Hydrogen Bond Acceptors | 2 (Phenolic -O, secondary amine -N) | 2 (-N, -O)[1] | 1 (-O)[3] | 3 (-N, -N, -O)[7] |
| Predicted LogP | ~1.5 - 2.5 (Predicted) | 0.7[1] | 2.4[5] | 1.50[7] |
The structure of 3,5-Dimethyl-4-(methylamino)phenol features:
-
A hydrophilic phenolic hydroxyl group capable of acting as a hydrogen bond donor and acceptor.[8][9]
-
A secondary amine group which can also participate in hydrogen bonding as both a donor and an acceptor.[8][9]
-
A lipophilic aromatic ring with two methyl substituents, contributing to its non-polar character.
This amphiphilic nature suggests that its solubility will be highly dependent on the polarity and hydrogen bonding capabilities of the solvent.
Predictive Qualitative Solubility Profile
Based on the physicochemical properties outlined above, a qualitative prediction of the solubility of 3,5-Dimethyl-4-(methylamino)phenol in a range of common organic solvents can be made. This serves as a valuable starting point for solvent screening in experimental work.
Table 2: Predicted Qualitative Solubility of 3,5-Dimethyl-4-(methylamino)phenol
| Solvent | Polarity | Hydrogen Bonding Capability | Predicted Solubility | Rationale |
| Methanol | Polar Protic | Donor & Acceptor | High | The polar protic nature and hydrogen bonding ability of methanol will effectively solvate the polar functional groups of the solute. |
| Ethanol | Polar Protic | Donor & Acceptor | High | Similar to methanol, ethanol's polarity and hydrogen bonding will lead to good solubility. |
| Isopropanol | Polar Protic | Donor & Acceptor | Moderate to High | The increased non-polar character of isopropanol compared to methanol and ethanol may slightly reduce solubility, but it should still be a good solvent. |
| Acetone | Polar Aprotic | Acceptor | Moderate to High | Acetone's polarity and ability to accept hydrogen bonds will facilitate dissolution.[10] |
| Ethyl Acetate | Moderately Polar Aprotic | Acceptor | Moderate | The ester functionality can act as a hydrogen bond acceptor, and its moderate polarity should allow for some dissolution. |
| Dichloromethane | Moderately Polar Aprotic | Weak Acceptor | Low to Moderate | While moderately polar, its limited hydrogen bonding capability may restrict the dissolution of the highly polar functional groups. |
| Toluene | Non-polar | None | Low | The non-polar nature of toluene will not effectively solvate the polar hydroxyl and amino groups, leading to poor solubility.[10] |
| Hexane | Non-polar | None | Very Low / Insoluble | As a non-polar alkane, hexane will have minimal interaction with the polar functional groups of the solute. |
Experimental Determination of Solubility: The Shake-Flask Method
For precise and reliable solubility data, experimental determination is essential. The shake-flask method is a well-established and robust technique for determining the thermodynamic solubility of a solid compound in a solvent.[11][12][13][14]
Principle
The shake-flask method involves equilibrating an excess amount of the solid solute with the solvent of interest in a sealed container at a constant temperature. Once equilibrium is reached, the saturated supernatant is carefully separated from the undissolved solid, and the concentration of the dissolved solute is determined using a suitable analytical technique.
Experimental Workflow
The following diagram outlines the key steps in the shake-flask method for solubility determination.
Caption: Workflow for solubility determination via the shake-flask method.
Detailed Step-by-Step Protocol
Objective: To quantitatively determine the solubility of 3,5-Dimethyl-4-(methylamino)phenol in a selection of organic solvents at a specified temperature (e.g., 25 °C).
Materials:
-
3,5-Dimethyl-4-(methylamino)phenol (solid)
-
Selected organic solvents (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate, dichloromethane, toluene, hexane)
-
Glass vials with screw caps
-
Orbital shaker or magnetic stirrer with temperature control
-
Syringes and syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid 3,5-Dimethyl-4-(methylamino)phenol to a series of labeled glass vials. A visual excess of solid should remain at the bottom of the vial after equilibration.
-
Accurately pipette a known volume of the desired organic solvent into each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker or on a magnetic stirrer in a temperature-controlled environment (e.g., 25 °C).
-
Agitate the samples for a sufficient period to reach equilibrium. A duration of 24 to 72 hours is typically recommended.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vials to stand undisturbed for at least one hour in the same temperature-controlled environment to allow the undissolved solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the aliquot through a syringe filter into a clean, pre-weighed vial to remove any remaining solid particles. This step is crucial to prevent overestimation of the solubility.
-
-
Quantification:
-
Accurately dilute the clear, saturated solution with the same solvent to a concentration that falls within the linear range of the chosen analytical method.
-
Analyze the diluted solution using a calibrated analytical method to determine the concentration of the dissolved compound.
-
Analytical Quantification Methods
4.4.1. High-Performance Liquid Chromatography (HPLC)
HPLC is a highly specific and sensitive method for the quantification of organic compounds.[15][16][17][18]
-
Column: A C18 reversed-phase column is generally suitable for the analysis of aminophenols.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier like methanol or acetonitrile is typically used.[15][16] The pH of the mobile phase can be adjusted to optimize the retention and peak shape of the analyte.
-
Detection: UV detection at a wavelength where 3,5-Dimethyl-4-(methylamino)phenol exhibits maximum absorbance (e.g., around 285 nm for aminophenols) is a common approach.[16]
-
Calibration: A calibration curve should be prepared using standard solutions of 3,5-Dimethyl-4-(methylamino)phenol of known concentrations.
4.4.2. UV-Vis Spectrophotometry
UV-Vis spectrophotometry offers a simpler and more rapid method for quantification, although it may be less specific than HPLC.[19][20][21][22]
-
Wavelength Selection: The wavelength of maximum absorbance (λmax) for 3,5-Dimethyl-4-(methylamino)phenol in the chosen solvent should be determined by scanning a solution of the compound across the UV-Vis spectrum.
-
Calibration: A calibration curve is constructed by measuring the absorbance of a series of standard solutions of known concentrations at the determined λmax.
-
Quantification: The absorbance of the diluted saturated solution is measured, and the concentration is calculated using the Beer-Lambert law and the calibration curve.
Factors Influencing Solubility and Experimental Causality
Several factors can influence the solubility of 3,5-Dimethyl-4-(methylamino)phenol, and understanding these is crucial for experimental design and data interpretation.
Caption: Key factors influencing the solubility of organic compounds.
-
Temperature: The solubility of most solid organic compounds in organic solvents increases with temperature. Therefore, maintaining a constant and accurately recorded temperature during the experiment is critical.
-
pH (in aqueous or protic solvents): The presence of the basic amino group and the acidic phenolic group means that the ionization state of 3,5-Dimethyl-4-(methylamino)phenol will be pH-dependent. In acidic conditions, the amino group will be protonated, potentially increasing solubility in polar solvents. In basic conditions, the phenolic proton can be removed, also potentially increasing solubility.
-
Purity of Solute and Solvent: Impurities can affect the measured solubility. It is essential to use high-purity solute and solvents for accurate results.
Conclusion and Future Perspectives
This technical guide has provided a comprehensive framework for understanding and determining the solubility of 3,5-Dimethyl-4-(methylamino)phenol in organic solvents. While a lack of published quantitative data necessitates a predictive approach for initial solvent screening, the detailed experimental protocol presented herein empowers researchers to generate high-quality, reliable solubility data. The interplay of the compound's amphiphilic nature with solvent properties underscores the importance of a systematic experimental approach.
Future work should focus on the experimental validation of the predicted solubility profile and the generation of a comprehensive quantitative solubility database for this compound across a wider range of solvents and temperatures. Such data would be invaluable for the rational design of synthetic routes, formulation strategies, and for advancing the applications of 3,5-Dimethyl-4-(methylamino)phenol in the chemical and pharmaceutical industries.
References
-
Assessment of Phenolic Compounds by Spectrophotometry: Exploring the Technique's Limitations - A Mini-Review. (n.d.). Retrieved from [Link]
- Calinescu, I., et al. (2013). Monitoring of aminophenol isomers in surface water samples using a new HPLC method. Environmental Monitoring and Assessment, 185(3), 2367–2375.
- Quantitative Analysis of Phenolic Compounds in Citrus Peels Using UV-Visible Spectrophotometry. (2025). International Journal of Pharmaceutical Sciences.
- Calinescu, I., et al. (2013). Monitoring of aminophenol isomers in surface water samples using a new HPLC method.
- Avdeef, A. (2012). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.
- A Comparative Guide to Validated HPLC Methods for Detecting 4-Aminophenol Impurity in Pharmaceuticals. (2025). BenchChem.
- MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. (2018).
- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.).
- The Role of UV-Visible Spectroscopy for Phenolic Compounds Quantification in Winemaking. (2024).
- Study on standardization of shake-flask solubility determination method. (2025).
- Optimization and validation of HPLC method for determination of related and degradation products in Paracetamol tablets 500 mg. (n.d.).
- Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024). Protocols.io.
- HPLC Method for Analysis of 4-Aminophenol on Primesep 100 Column. (n.d.). SIELC Technologies.
- UV -Visible Spectrophotometric Quantification of Total Polyphenol in Selected Fruits. (2015).
-
4-Amino-3,5-dimethylphenol. (n.d.). PubChem. Retrieved from [Link]
- Spectrophotometric Determination of Phenol in Micellar Medium. (n.d.).
-
4-Aminophenol. (n.d.). Wikipedia. Retrieved from [Link]
- An In-depth Technical Guide to the Solubility Profile of 4'-Amino-3',5'-dichloroacetophenone in Organic Solvents. (n.d.). BenchChem.
-
Chemical Properties of 4-(Dimethylamino)phenol (CAS 619-60-3). (n.d.). Cheméo. Retrieved from [Link]
- 3,5-Dimethoxy-2-[(4-propylphenyl)iminomethyl]phenol. (n.d.). PMC.
- 3,5-Dimethyl-4-nitrophenol. (n.d.). PubChem.
- Phenolic hydrogen bond donors in the formation of non-ionic deep eutectic solvents: the quest for type V DES. (2019). Royal Society of Chemistry.
- Solubility of Organic and Inorganic Chemicals in Selected Solvents. (1990).
- Hydrogen Bonding. (n.d.). Organic Chemistry Tutor.
- 4-Aminophenol. (n.d.). PubChem.
- Compound 3,5-Dimethylphenol (FDB007241). (2010). FooDB.
- Phenol, 4-(dimethylamino)-3,5-dimethyl-. (2025). US EPA.
- 4-AMINOPHENOL. (n.d.).
- 3,5-Dimethylphenol. (2025). Chemsrc.
- 4-Aminophenol. (n.d.). ChemicalBook.
- 3,5-Dimethylphenol. (n.d.). PubChem.
- Compound: 4-DIMETHYLAMINOPHENOL (CHEMBL3707216). (n.d.). ChEMBL.
- Phenol, 3,5-dimethyl-. (n.d.). NIST WebBook.
- Organic Functional Groups- H-bond donors and H-bond acceptors. (2020). Chemistry LibreTexts.
- 4-Amino-3,5-dimethylphenol. (n.d.). BLD Pharm.
- 4-Amino-3,5-xylenol. (2025). ChemicalBook.
- Identifying Hydrogen Bond Donors & Acceptors. (2015). YouTube.
- An In-depth Technical Guide to the Solubility of 4-Amino-3,5-difluorobenzaldehyde in Organic Solvents. (n.d.). BenchChem.
- 4-Amino-3,5-xylenol. (n.d.). Tokyo Chemical Industry Co., Ltd..
- LogP and molecular topological polar surface area (TPSA) of selected compounds. (n.d.).
- 3-(Dimethylamino)phenol. (n.d.). PubChem.
- Solvent Miscibility Table. (n.d.). Sigma-Aldrich.
Sources
- 1. 4-Amino-3,5-dimethylphenol | C8H11NO | CID 76543 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Amino-3,5-xylenol | 3096-70-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. Showing Compound 3,5-Dimethylphenol (FDB007241) - FooDB [foodb.ca]
- 4. 3,5-Dimethylphenol | CAS#:108-68-9 | Chemsrc [chemsrc.com]
- 5. 3,5-Dimethylphenol | C8H10O | CID 7948 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Phenol, 3,5-dimethyl- [webbook.nist.gov]
- 7. chemscene.com [chemscene.com]
- 8. organicchemistrytutor.com [organicchemistrytutor.com]
- 9. youtube.com [youtube.com]
- 10. solubilityofthings.com [solubilityofthings.com]
- 11. dissolutiontech.com [dissolutiontech.com]
- 12. downloads.regulations.gov [downloads.regulations.gov]
- 13. lup.lub.lu.se [lup.lub.lu.se]
- 14. researchgate.net [researchgate.net]
- 15. Monitoring of aminophenol isomers in surface water samples using a new HPLC method [agris.fao.org]
- 16. researchgate.net [researchgate.net]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 19. ijset.in [ijset.in]
- 20. ijpsjournal.com [ijpsjournal.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Dissociation Constants and pKa Values of 3,5-Dimethyl-4-(methylamino)phenol
This technical guide provides a comprehensive framework for the determination and understanding of the acid dissociation constants (pKa) of 3,5-Dimethyl-4-(methylamino)phenol. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings, experimental methodologies, and computational approaches necessary for characterizing the ionization behavior of this substituted phenol. Given the absence of readily available experimental pKa values for this specific molecule in the public domain, this guide emphasizes the principles and practical steps required to obtain these crucial physicochemical parameters.
Introduction: The Significance of pKa in Drug Discovery and Development
The ionization state of a molecule, quantified by its pKa value, is a fundamental physicochemical property that profoundly influences its behavior in biological systems. For a compound like 3,5-Dimethyl-4-(methylamino)phenol, which possesses both a weakly acidic phenolic hydroxyl group and a weakly basic methylamino group, understanding its pKa values is critical. These values govern key pharmacokinetic and pharmacodynamic properties, including:
-
Solubility: The charge of a molecule dictates its interaction with polar (aqueous) and nonpolar (lipid) environments.
-
Permeability: The ability to cross biological membranes, such as the intestinal wall and the blood-brain barrier, is often dependent on the neutral form of a molecule.
-
Target Binding: The specific ionization state can be crucial for electrostatic interactions with biological targets like receptors and enzymes.
-
Metabolism and Excretion: The route and rate of a drug's metabolism and elimination are influenced by its ionization state.
Therefore, the accurate determination of the pKa values for 3,5-Dimethyl-4-(methylamino)phenol is an indispensable step in its evaluation as a potential therapeutic agent or as an intermediate in pharmaceutical synthesis.
Dissociation Equilibria of 3,5-Dimethyl-4-(methylamino)phenol
3,5-Dimethyl-4-(methylamino)phenol is an amphoteric molecule, meaning it can act as both an acid and a base. This results in two distinct dissociation equilibria, each with a corresponding pKa value.
-
pKa1 (Protonated Amine): The first dissociation constant corresponds to the deprotonation of the protonated methylamino group. This equilibrium is characteristic of the basicity of the amine.
-
pKa2 (Phenolic Hydroxyl): The second dissociation constant relates to the deprotonation of the phenolic hydroxyl group, reflecting the acidity of the phenol.
The substituents on the phenol ring—two methyl groups and a methylamino group—will influence these pKa values through inductive and resonance effects. The methyl groups are weakly electron-donating, which would be expected to slightly increase the pKa of the phenol (making it less acidic) and the pKa of the conjugate acid of the amine (making the amine more basic) compared to unsubstituted phenol and aniline, respectively. The methylamino group, being an electron-donating group, will also impact the acidity of the phenolic proton.
The following diagram illustrates the stepwise dissociation of 3,5-Dimethyl-4-(methylamino)phenol.
Caption: Stepwise dissociation of 3,5-Dimethyl-4-(methylamino)phenol.
Experimental Determination of pKa Values
The most reliable method for determining pKa values is through direct experimental measurement. The two most common techniques are potentiometric titration and UV-Vis spectrophotometry.
Potentiometric Titration
Potentiometric titration is a highly accurate method for determining pKa values by monitoring the pH of a solution as a titrant of known concentration is added.[1]
-
Preparation of the Analyte Solution: Accurately weigh a sample of 3,5-Dimethyl-4-(methylamino)phenol and dissolve it in a suitable solvent, typically a mixture of water and a co-solvent like methanol or acetonitrile to ensure solubility. The ionic strength of the solution should be kept constant using a background electrolyte such as KCl.
-
Titration with Acid: To determine the pKa of the methylamino group, titrate the solution with a standardized solution of a strong acid (e.g., HCl).
-
Titration with Base: To determine the pKa of the phenolic hydroxyl group, titrate a separate sample of the analyte solution with a standardized solution of a strong, carbonate-free base (e.g., KOH or NaOH).
-
Data Acquisition: Record the pH of the solution after each addition of the titrant using a calibrated pH meter and electrode system.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point. For more accurate results, the data can be analyzed using software that employs Gran's method or fits the data to the Henderson-Hasselbalch equation.[1]
The following diagram outlines the workflow for pKa determination by potentiometric titration.
Caption: Workflow for pKa determination by potentiometric titration.
UV-Vis Spectrophotometry
This method is applicable when the protonated and deprotonated forms of the molecule have distinct UV-Vis absorbance spectra.[2]
-
Spectral Analysis: Record the UV-Vis absorbance spectra of 3,5-Dimethyl-4-(methylamino)phenol in highly acidic (e.g., pH 1) and highly alkaline (e.g., pH 13) solutions to obtain the spectra of the fully protonated and fully deprotonated species, respectively.
-
Preparation of Buffered Solutions: Prepare a series of buffer solutions with known pH values spanning the expected pKa ranges.
-
Measurement: Dissolve a constant concentration of the compound in each buffer solution and record the absorbance spectrum.
-
Data Analysis: The pKa can be determined by plotting the absorbance at a specific wavelength (where the difference between the species is maximal) against the pH. The pKa is the pH at which the absorbance is halfway between the acidic and basic extremes.
Computational Prediction of pKa Values
In the absence of experimental data, computational methods can provide useful estimates of pKa values. These methods range from empirical approaches based on structure-property relationships to more rigorous quantum mechanical calculations.
Empirical and QSAR Models
Numerous software packages are available that predict pKa values based on quantitative structure-activity relationship (QSAR) models.[3][4] These programs utilize large databases of experimentally determined pKa values to train algorithms that can predict the pKa of a new molecule based on its chemical structure.[5][6] The accuracy of these predictions can vary, with typical errors in the range of 0.4 to 0.7 pKa units.[5]
Quantum Mechanical Calculations
First-principles quantum mechanical calculations can also be used to predict pKa values.[7][8][9][10] These methods involve calculating the free energy change of the dissociation reaction in the gas phase and then applying a solvation model to account for the effect of the solvent.[7][8][9] While computationally intensive, these approaches can yield highly accurate pKa predictions, often with errors of less than 0.4 pKa units.[7][9]
Expected pKa Values and Discussion
While no direct experimental data for 3,5-Dimethyl-4-(methylamino)phenol has been identified, we can estimate the approximate pKa values based on related compounds.
| Compound | Functional Group | Experimental/Predicted pKa |
| Phenol | Hydroxyl | ~10.0[2] |
| 3,5-Dimethylphenol | Hydroxyl | ~10.25[11] |
| Aniline | Amino | ~4.6 (for conjugate acid) |
| N-methylaniline | Amino | ~4.85 (for conjugate acid) |
Based on these values, the pKa for the phenolic hydroxyl group in 3,5-Dimethyl-4-(methylamino)phenol is expected to be slightly above 10, due to the electron-donating effects of the methyl and methylamino groups. The pKa for the conjugate acid of the methylamino group is anticipated to be in the range of 4.5 to 5.0.
Conclusion
The determination of the pKa values for 3,5-Dimethyl-4-(methylamino)phenol is a crucial step in its chemical and pharmaceutical characterization. This guide has provided a comprehensive overview of the theoretical considerations and practical methodologies for obtaining these essential parameters. While computational methods offer valuable estimations, experimental determination through techniques such as potentiometric titration or UV-Vis spectrophotometry remains the gold standard for accuracy. The protocols and principles outlined herein provide a robust framework for researchers to confidently determine and interpret the dissociation constants of this and other novel chemical entities.
References
-
Liptak, M. D., Gross, K. C., Seybold, P. G., Feldgus, S., & Shields, G. C. (2002). Absolute pKa Determinations for Substituted Phenols. Journal of the American Chemical Society, 124(22), 6421–6427. [Link]
-
Scribd. (n.d.). pKa Determination of Phenols and Derivatives. Retrieved from [Link]
-
ResearchGate. (2002). Absolute p K a Determinations for Substituted Phenols. Retrieved from [Link]
-
PubMed. (2002). Absolute pK(a) determinations for substituted phenols. Journal of the American Chemical Society, 124(22), 6421–6427. [Link]
-
Molecular Discovery. (n.d.). MoKa - pKa modelling. Retrieved from [Link]
-
PMC. (2010). Calculating pKa values for substituted phenols and hydration energies for other compounds with the first-order Fuzzy-Border continuum solvation model. Journal of Chemical Theory and Computation, 6(6), 1847–1858. [Link]
-
ACS Publications. (2003). Estimation of pKa Using Quantum Topological Molecular Similarity Descriptors: Application to Carboxylic Acids, Anilines and Phenols. The Journal of Organic Chemistry, 68(22), 8454–8462. [Link]
-
Figshare. (2018). Prediction of pKa from chemical structure using free and open-source tools. [Link]
-
ACD/Labs. (n.d.). Acid Dissociation Constant Calculator | pKa Prediction Software. Retrieved from [Link]
-
Mansouri, K., et al. (2019). Open-source QSAR models for pKa prediction using multiple machine learning approaches. Journal of Cheminformatics, 11(1), 60. [Link]
- Not available.
-
Chemistry Stack Exchange. (2016). Synthesis of 4-amino-3,5-dimethylphenol from N-(2,6-dimethylphenyl)hydroxylamine using perchloric acid?[Link]
-
Organic Chemistry Data. (n.d.). Equilibrium pKa Table (DMSO Solvent and Reference). Retrieved from [Link]
-
PrepChem.com. (n.d.). Preparation of 3,5-dimethylphenol. Retrieved from [Link]
-
Chair of Analytical Chemistry. (n.d.). pKa values bases. Retrieved from [Link]
-
PubChem. (n.d.). 4-Amino-3,5-dimethylphenol. Retrieved from [Link]
-
PubChem. (n.d.). Phenol, 3,5-dimethyl-4-(methylsulfinyl)-. Retrieved from [Link]
-
ResearchGate. (2025). Determination of the Dissociation Constant of Some Substituted Phenols by Potentiometric Method in Acetonitrile-Water Mixtures. Retrieved from [Link]
-
FooDB. (2010). Showing Compound 3,5-Dimethylphenol (FDB007241). Retrieved from [Link]
-
PubChem. (n.d.). 3-(Dimethylamino)phenol. Retrieved from [Link]
-
US EPA. (n.d.). Phenol, 4-(dimethylamino)-3,5-dimethyl- - Substance Details. Retrieved from [Link]
-
Chemistry Stack Exchange. (2018). Which is more acidic - 3,5-dimethylphenol or 3,5-dimethyl-4-nitrophenol?[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. scribd.com [scribd.com]
- 3. figshare.com [figshare.com]
- 4. Open-source QSAR models for pKa prediction using multiple machine learning approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MoKa - pKa modelling [moldiscovery.com]
- 6. acdlabs.com [acdlabs.com]
- 7. afit.edu [afit.edu]
- 8. researchgate.net [researchgate.net]
- 9. Absolute pK(a) determinations for substituted phenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Calculating pKa values for substituted phenols and hydration energies for other compounds with the first-order Fuzzy-Border continuum solvation model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Showing Compound 3,5-Dimethylphenol (FDB007241) - FooDB [foodb.ca]
Redox Potential and Electrochemical Behavior of Substituted Aminophenols: From Fundamental Mechanisms to Pharmaceutical Applications
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Substituted aminophenols are a pivotal class of organic compounds, forming the structural core of numerous pharmaceuticals, dyes, and polymeric materials. Their utility is intrinsically linked to their rich electrochemical properties, governed by the interplay between the electron-donating amino and hydroxyl groups. Understanding the redox potential and electrochemical behavior of these molecules is not merely an academic exercise; it is critical for predicting drug metabolism pathways, designing novel redox-responsive drug delivery systems, ensuring pharmaceutical quality control, and developing advanced electrochemical sensors. This guide provides a comprehensive exploration of the electrochemical oxidation of substituted aminophenols, detailing the underlying mechanisms, the influence of molecular structure and experimental conditions, and the state-of-the-art techniques used for their characterization.
The Electrochemical Identity of Aminophenols
Aminophenols are aromatic compounds containing both hydroxyl (-OH) and amino (-NH₂) functional groups.[1] These two groups, both being oxidizable, create a complex and fascinating electrochemical system.[2] The relative position of these groups—ortho, meta, or para—dramatically influences the molecule's redox potential, the stability of its oxidized intermediates, and the ultimate reaction pathway.[1]
The electrochemical oxidation of an aminophenol is typically initiated by the removal of electrons to form a highly reactive quinoneimine intermediate.[3][4] This initial step is often a quasi-reversible, pH-dependent process involving the transfer of two electrons and two protons.[3][5] The fate of this quinoneimine is the defining factor in the overall electrochemical behavior and is highly sensitive to the molecular structure and the surrounding medium.
Core Oxidation Mechanisms and Influencing Factors
The journey from an aminophenol to its final oxidation products is a multi-step process involving electron transfers and subsequent chemical reactions.
The Central Role of the Quinoneimine Intermediate
Upon initial oxidation, the aminophenol is converted to a quinoneimine. For instance, p-aminophenol (p-AP) is oxidized to p-benzoquinoneimine. This intermediate is often unstable and can undergo several follow-up reactions:
-
Hydrolysis: In aqueous media, particularly acidic solutions, the quinoneimine is susceptible to hydrolysis, yielding a corresponding benzoquinone and ammonia.[2][3][6] This is a common pathway for p-aminophenol.
-
Dimerization/Polymerization: The reactive intermediates can attack unoxidized aminophenol molecules, leading to the formation of dimers and, subsequently, polymers.[4][7] This is particularly prevalent for o-aminophenol, which forms an electroactive polymer, and m-aminophenol, which often produces an insulating, blocking film on the electrode surface.[2][8]
-
Nucleophilic Addition: In the presence of other nucleophiles, the quinoneimine can undergo Michael addition reactions.
The specific pathway taken depends heavily on the isomer, pH, solvent, and electrode material used.[6][7]
The Critical Influence of pH
Solution pH is arguably the most critical parameter governing the redox behavior of aminophenols.[9][10] It influences the system in two primary ways:
-
Protonation State: The amino and hydroxyl groups can be protonated or deprotonated depending on the pH. Since protons are involved in the redox reaction, the pH directly affects the formal potential, typically causing a Nernstian shift of approximately 59 mV per pH unit for a reaction involving an equal number of protons and electrons.[11]
-
Reaction Kinetics: The rates of subsequent chemical reactions, such as the hydrolysis of the quinoneimine intermediate, are strongly pH-dependent.[3][4] For example, hydrolysis is often accelerated in acidic conditions.
Generally, oxidation becomes easier (occurs at a lower potential) as the pH increases.[11] The optimal pH for analysis or for promoting a specific reaction pathway must be determined empirically.[12]
Structure-Activity Relationships: Isomers and Substituents
The molecular structure dictates the intrinsic redox potential.
-
Isomeric Effects: The relative position of the -OH and -NH₂ groups has a profound impact.
-
p-Aminophenol: Generally exhibits the most straightforward electrochemistry, often leading to hydrolysis products.[2]
-
o-Aminophenol: Readily electropolymerizes to form conductive, electroactive films, which have applications in sensor development.[6][13]
-
m-Aminophenol: The most difficult to oxidize, its oxidation often results in the formation of an insulating polymer that passivates the electrode surface.[2][6]
-
-
Substituent Effects: The presence of other functional groups on the aromatic ring modifies the electron density and, consequently, the redox potential.
-
Electron-Donating Groups (EDGs) like -CH₃ or -OCH₃ increase the electron density of the ring, making the molecule easier to oxidize (i.e., lowering the oxidation potential).
-
Electron-Withdrawing Groups (EWGs) like -Cl, -Br, or -NO₂ decrease the ring's electron density, making oxidation more difficult (i.e., increasing the oxidation potential).[14]
-
This predictable relationship is fundamental to drug design, where substitutions are made to tune the metabolic stability and activity of a molecule.
Essential Experimental Protocols for Electrochemical Analysis
To accurately characterize the redox behavior of substituted aminophenols, a systematic electrochemical approach is required. Cyclic Voltammetry (CV) and Differential Pulse Voltammetry (DPV) are the cornerstone techniques.
Workflow for Electrochemical Characterization
The following diagram outlines a typical workflow for analyzing a novel substituted aminophenol.
Caption: The E-C mechanism for p-aminophenol oxidation in aqueous media. [2][3]
Visualizing Key Influences on Redox Potential
The redox potential (E) is not a fixed value but is modulated by both intrinsic and extrinsic factors.
Caption: Factors influencing the redox potential of substituted aminophenols.
Data Summary Tables
Table 1: Comparative Electrochemical Behavior of Aminophenol Isomers
| Isomer | Typical Oxidation Potential (vs. Ag/AgCl) | Primary Oxidation Product/Behavior | Key Characteristics |
| p-Aminophenol | ~0.1 V - 0.3 V [5] | Quinoneimine, followed by hydrolysis to p-benzoquinone [2][3] | Quasi-reversible redox couple; often used in quantitative analysis. |
| o-Aminophenol | ~0.5 V - 0.8 V [2] | Electroactive polymer (poly(o-aminophenol)) [2][15] | Forms stable, conductive films; used in biosensor applications. |
| m-Aminophenol | >1.0 V [2] | Insulating, blocking polymer film [2][8] | Highest oxidation potential; passivates the electrode surface. |
Table 2: Influence of Substituents on the Oxidation Potential of Aminophenol Derivatives
| Compound | Substituent | Effect | Result on Oxidation Potential (Epa) |
| 4-Aminophenol | -H (Reference) | - | ~0.1 V - 0.3 V [5] |
| 4-Methylaminophenol | -CH₃ (on N) | Electron-donating | Lower than 4-aminophenol [3] |
| N-acetyl-p-aminophenol (Paracetamol) | -COCH₃ (on N) | Electron-withdrawing | Higher than 4-aminophenol (~0.4 - 0.6 V) [5][16] |
| 2-Chloro-4-aminophenol | -Cl | Electron-withdrawing | Higher than 4-aminophenol |
Applications in Drug Development and Beyond
The electrochemical properties of aminophenols are directly relevant to the pharmaceutical industry.
-
Metabolism Prediction: Electrochemical oxidation in aprotic media can mimic the initial one-electron transfer steps of enzymatic (e.g., Cytochrome P450) drug metabolism, helping to predict the formation of reactive metabolites. [7]* Quality Control: As p-aminophenol is a toxic degradation product of paracetamol (N-acetyl-p-aminophenol), electrochemical methods like DPV provide a rapid, sensitive, and cost-effective way to quantify this impurity in pharmaceutical formulations. [5][17][18]The clear separation in their oxidation potentials allows for their simultaneous determination. [19]* Redox-Responsive Drug Delivery: Prodrugs can be designed where the active drug is linked to an aminophenol moiety. An oxidative trigger (either enzymatic or electrochemical) can cleave this link, releasing the drug at a specific target site. [20]* Biosensor Development: The ability of o-aminophenol to form stable, conductive polymer films makes it an excellent platform for immobilizing enzymes or antibodies, creating highly specific biosensors. [8][15]
Conclusion
The redox potential and electrochemical behavior of substituted aminophenols are governed by a delicate balance of molecular structure, solution pH, and reaction kinetics. A thorough understanding of these principles, enabled by techniques like cyclic voltammetry and spectroelectrochemistry, is indispensable for modern research. For drug development professionals, this knowledge provides critical insights into metabolic stability, impurity analysis, and the rational design of next-generation therapeutics. As the demand for more sophisticated analytical methods and targeted drug delivery systems grows, the electrochemistry of aminophenols will undoubtedly remain a field of significant scientific and commercial importance.
References
- Gholivand, M. B., et al. (2012). Investigation on redox mechanism of p-aminophenol in non-aqueous media by FT-IR spectroelectrochemistry. Electrochimica Acta.
- Tikuye, T., & Feyisa, T. Y. (2021). SIMULTANEOUS VOLTAMMETRIC DETERMINATION OF p-AMINOPHENOL AND PARACETAMOL USING ACTIVATED GLASSY CARBON ELECTRODE. Chemical Methodologies.
-
Barbero, C., et al. (2004). Spectroelectrochemical study of the oxidation of aminophenols on platinum electrode in acid medium. Journal of Electroanalytical Chemistry. Available at: [Link]
-
Nematollahi, D., & Goodarzi, F. (2009). Electrochemical Oxidation of Some Aminophenols in Various pHs. International Journal of Chemical Kinetics. Available at: [Link]
-
Morallón, E., et al. (2004). Spectroelectrochemical study of the oxidation of aminophenols on platinum electrode in acid medium. RUA - Universidad de Alicante. Available at: [Link]
-
Nematollahi, D., et al. (2009). Electrochemical oxidation of some p-aminophenol derivatives. Journal of the Iranian Chemical Society. Available at: [Link]
-
Barham, A. S. (2015). Electrochemical studies of 3-aminophenol and 3-aminobenzyl Alcohol in Aqueous Solutions at Different pH Values. International Journal of Electrochemical Science. Available at: [Link]
-
Song, Y. (2007). Theoretical studies on electrochemistry of p-aminophenol. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Available at: [Link]
-
Barbero, C., et al. (2004). Spectroelectrochemical study of the oxidation of aminophenols on platinum electrode in acid medium. ResearchGate. Available at: [Link]
-
Nematollahi, D., & Goodarzi, F. (2009). Electrochemical Oxidation of Some Aminophenols in Various pHs. OUCI. Available at: [Link]
-
Madhuri, M., & Kumar, D. (2014). Electrochemical Investigation of 4-Aminophenol at CTAB Modified Carbon Paste Electrode: A Cyclic Voltammetric. Analytical & Bioanalytical Electrochemistry. Available at: [Link]
-
Al-Graizeem, F. A., & Al-Kahtani, A. A. (2016). Development of Conducting Poly(o-Aminophenol) Film and its Capacitance Behavior. International Journal of Electrochemical Science. Available at: [Link]
-
Barbero, C., et al. (1990). Cyclic voltammograms of o-aminophenol (o-AP) at pH 0.9 in a solution... ResearchGate. Available at: [Link]
-
Ambler, D., et al. (2016). Oxidative pathway leading to the release of the tethered drug. ResearchGate. Available at: [Link]
-
Scherer, M. M., et al. (2017). Oxidation potentials of phenols and anilines: correlation analysis of electrochemical and theoretical values. Environmental Science: Processes & Impacts. Available at: [Link]
-
Tajik, S., & Dourandish, Z. (2025). An effective electrochemical sensor for 4-aminophenol determination using modified carbon paste electrode. Journal of Environmental and Bioanalytical Electrochemistry. Available at: [Link]
-
Tikuye, T., & Feyisa, T. Y. (2021). Simultaneous Voltammetric Determination of p-aminophenol and Paracetamol using Activated Glassy Carbon Electrode. ResearchGate. Available at: [Link]
-
Wang, J., et al. (2021). Ultrasensitive simultaneous voltammetric determination of 4-aminophenol and acetaminophen based on bimetallic MOF-derived nitrogen-doped carbon coated CoNi alloy. Analytica Chimica Acta. Available at: [Link]
-
Chowdhury, S. R., & Dastidar, M. G. (2012). Degradation of p-aminophenol by Fenton's process. Influence of operational parameters. Polish Journal of Chemical Technology. Available at: [Link]
-
Khan, A. A., & Khan, Z. (2015). Effect of pH on the oxidation of 2-aminophenol. ResearchGate. Available at: [Link]
-
Brycht, M., et al. (2012). Electroanalytical and Spectrophotometric Determination of N-acetyl-p-aminophenol in Pharmaceuticals. Portugaliae Electrochimica Acta. Available at: [Link]
-
Dourandish, Z., & Tajik, S. (2025). Simultaneous electrochemical determination of 4-aminophenol and acetaminophen using modified glassy carbon electrode. Journal of Environmental and Bioanalytical Electrochemistry. Available at: [Link]
Sources
- 1. rua.ua.es [rua.ua.es]
- 2. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. chem.uaic.ro [chem.uaic.ro]
- 6. researchgate.net [researchgate.net]
- 7. staff.ustc.edu.cn [staff.ustc.edu.cn]
- 8. electrochemsci.org [electrochemsci.org]
- 9. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 10. researchgate.net [researchgate.net]
- 11. Oxidation potentials of phenols and anilines: correlation analysis of electrochemical and theoretical values - Environmental Science: Processes & Impacts (RSC Publishing) DOI:10.1039/C6EM00694A [pubs.rsc.org]
- 12. jebe.samipubco.com [jebe.samipubco.com]
- 13. electrochemsci.org [electrochemsci.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. peacta.org [peacta.org]
- 17. researchgate.net [researchgate.net]
- 18. jebe.samipubco.com [jebe.samipubco.com]
- 19. Ultrasensitive simultaneous voltammetric determination of 4-aminophenol and acetaminophen based on bimetallic MOF-derived nitrogen-doped carbon coated CoNi alloy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Literature Review and Technical Guide: Synthesis Pathways of 3,5-Dimethyl-4-(methylamino)phenol
Executive Summary
This technical guide provides an in-depth analysis of the synthesis pathways for 3,5-dimethyl-4-(methylamino)phenol. Designed for researchers and drug development professionals, this whitepaper deconstructs the chemical causality behind precursor formation, selective functionalization, and alternative biochemical mechanisms. By prioritizing mechanistic understanding and self-validating experimental protocols, this guide ensures high-fidelity replication in laboratory settings.
Chemical Identity and Retrosynthetic Analysis
3,5-Dimethyl-4-(methylamino)phenol (CAS: 6392-45-6) is a specialized organic compound characterized by a phenolic ring with two methyl groups at the meta positions (C3, C5) and a secondary methylamino group at the para position (C4) relative to the hydroxyl group[1]. The presence of the methylamino group imparts basicity, allowing it to participate in nucleophilic substitutions, and makes it a highly valuable intermediate in dye chemistry and pharmaceutical synthesis[1].
Retrosynthetically, the target molecule is best accessed via its primary amine precursor, 4-amino-3,5-dimethylphenol. This precursor can be synthesized from the widely available 3,5-dimethylphenol through electrophilic aromatic substitution (azo coupling or nitration) or via the Bamberger rearrangement of a hydroxylamine derivative[2].
Primary and secondary synthetic routes to 3,5-dimethyl-4-(methylamino)phenol.
Primary Precursor Synthesis: Azo Coupling Route
Causality & Mechanism: Azo coupling is the preferred industrial and laboratory route due to its high para-selectivity. In 3,5-dimethylphenol, the hydroxyl group strongly activates the aromatic ring. Although positions 2, 4, and 6 are activated, the bulky diazonium electrophile selectively attacks the C4 position (para to the OH group) to minimize steric repulsion from the adjacent methyl groups, yielding an azo dye intermediate[3]. Subsequent reductive cleavage breaks the N=N bond, cleanly generating the 4-amino derivative.
Experimental Protocol 1: Synthesis of 4-Amino-3,5-dimethylphenol via Azo Coupling
Self-Validating System: The successful formation of the intermediate is visually confirmed by the precipitation of a deep red/orange azo dye. The completion of the reduction step is validated when this intense color completely discharges to a pale or colorless solution.
-
Diazotization: Dissolve 4-nitroaniline (1.0 eq) in aqueous HCl. Cool to 0–5 °C. Slowly add an aqueous solution of sodium nitrite (1.05 eq). Stir for 30 minutes to form the diazonium salt.
-
Coupling: Dissolve 3,5-dimethylphenol (1.0 eq) in an aqueous NaOH solution and cool to 0–5 °C. Slowly add the cold diazonium salt solution. A deep red precipitate of 3,5-dimethyl-4-(4-nitrophenylazo)phenol will form immediately.
-
Isolation: Filter the solid azo dye and wash thoroughly with cold water to remove unreacted salts.
-
Reductive Cleavage: Suspend the azo dye in methanol. Add pure hydrazine hydrate (4.0 eq) and a catalytic amount of Raney Nickel (50% slurry in water)[3].
-
Reaction: Stir at ambient temperature for 1 hour, then heat to a gentle reflux for 3 hours. Validation: The reaction is complete when the red color fully dissipates[3].
-
Purification: Filter the solution hot to remove the Raney Nickel. Cool the filtrate to room temperature to crystallize 4-amino-3,5-dimethylphenol. Filter and dry the white solid (Yield: ~60%)[3].
Alternative Precursor Synthesis: Nitration Route
Causality & Mechanism: Direct nitration of 3,5-dimethylphenol using dilute nitric acid or sodium nitrate in methanesulfonic acid yields a mixture of 2-nitro and 4-nitro isomers[4][5]. The methyl groups at C3 and C5 create steric hindrance, making the ortho positions (C2, C6) less favorable, yet a mixture is still unavoidable[5].
The critical self-validating separation step relies on steam distillation: 2-nitro-3,5-dimethylphenol forms strong intramolecular hydrogen bonds between the ortho-nitro and hydroxyl groups, making it highly steam volatile. Conversely, the 4-nitro isomer forms intermolecular hydrogen bonds, remaining trapped in the distillation residue[5]. The isolated 4-nitro isomer is then subjected to catalytic hydrogenation (H2, Pd/C) to yield the 4-amino precursor.
Final Step: Selective Mono-N-Methylation
Causality & Mechanism: Converting the primary amine to a secondary methylamino group requires strict stoichiometric control to prevent over-alkylation (forming N,N-dimethyl derivatives or quaternary ammonium salts)[6]. Reductive amination using exactly one equivalent of paraformaldehyde and a mild reducing agent (e.g., sodium cyanoborohydride) is the standard protocol. The intermediate iminium ion is reduced much faster than the resulting secondary amine can react with another formaldehyde molecule, ensuring high mono-methylation selectivity[6].
Experimental Protocol 2: Selective Mono-N-Methylation via Reductive Amination
Self-Validating System: TLC monitoring (using a Ninhydrin stain) will show the disappearance of the primary amine (which stains a deep purple/red) and the appearance of the secondary amine product.
-
Imine Formation: Dissolve 4-amino-3,5-dimethylphenol (1.0 eq) in anhydrous methanol. Add paraformaldehyde (1.0 eq) and a catalytic amount of glacial acetic acid to adjust the pH to ~5-6.
-
Reduction: Cool the mixture to 0 °C using an ice bath. Slowly add sodium cyanoborohydride (NaBH3CN, 1.2 eq) in small portions to prevent excessive effervescence.
-
Reaction: Remove the ice bath and stir the mixture at room temperature for 4 to 12 hours under an inert nitrogen atmosphere[6].
-
Quenching: Quench the reaction by carefully adding saturated aqueous NaHCO3 until gas evolution ceases.
-
Extraction & Purification: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Purify the crude product via silica gel column chromatography to yield pure 3,5-dimethyl-4-(methylamino)phenol.
Biochemical & Acid-Catalyzed Pathway: Bamberger Rearrangement
Causality & Mechanism: An elegant, alternative pathway involves the Bamberger rearrangement of N-(2,6-dimethylphenyl)hydroxylamine. In the presence of strong aqueous acid (e.g., perchloric acid) or catalyzed enzymatically by Cytochrome P450 2E1, the hydroxylamine is protonated at the oxygen atom[2]. Loss of water generates a highly reactive, resonance-stabilized nitrenium ion. Nucleophilic attack by water occurs exclusively at the para position (C4) to avoid permanent loss of aromaticity, followed by rearomatization to yield 4-amino-3,5-dimethylphenol[2].
Mechanism of the Bamberger rearrangement yielding the 4-amino precursor.
Quantitative Data Summaries
Table 1: Physicochemical Properties of 3,5-Dimethyl-4-(methylamino)phenol
| Property | Value |
| CAS Number | 6392-45-6[1] |
| Molecular Formula | C9H13NO[1] |
| Molecular Weight | 151.21 g/mol [1] |
| SMILES String | Cc1cc(cc(C)c1NC)O[1] |
| Appearance | Solid (typically white to brown)[1] |
Table 2: Comparison of Precursor Synthesis Routes (4-Amino-3,5-dimethylphenol)
| Synthesis Route | Key Reagents | Typical Yield | Selectivity | Primary Advantage |
| Azo Coupling | Diazonium salt, Na2S2O4 or N2H4/Ni | 60% - 96% | High (Para) | Avoids explosive nitration intermediates; highly regioselective[3]. |
| Nitration | HNO3 or NaNO3/MsOH, H2/Pd-C | 25% - 36% | Low-Moderate | Utilizes inexpensive, readily available bulk reagents[4][5]. |
| Bamberger | N-(2,6-dimethylphenyl)hydroxylamine, H+ | Variable | Moderate | Mechanistically elegant; useful for specific isotopic labeling[2]. |
References
- CymitQuimica.CAS 6392-45-6: 3,5-dimetil-4-(metilamino)fenol - CymitQuimica.
- PrepChem.Synthesis of 3,5-dimethyl-4-aminophenol - PrepChem.com.
- BenchChem.A Comparative Analysis of 3,5-Dimethyl-4-nitrophenol and 2,6-Dimethyl-4-nitrophenol for Researchers and Drug Development Profess.
- Vaia.Problem 21 Treatment of 3,5 -dimethylphenol...[FREE SOLUTION].
- Google Patents.US11001595B2 - Pyrimidine compounds and pyrimido indole compounds and methods of use.
- ACS Publications.Oxidation of 2,6-Dimethylaniline by Recombinant Human Cytochrome P450s and Human Liver Microsomes | Chemical Research in Toxicology.
Sources
- 1. CAS 6392-45-6: 3,5-dimetil-4-(metilamino)fenol [cymitquimica.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. prepchem.com [prepchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. vaia.com [vaia.com]
- 6. US11001595B2 - Pyrimidine compounds and pyrimido indole compounds and methods of use - Google Patents [patents.google.com]
An In-Depth Technical Guide to 3,5-Dimethyl-4-(methylamino)phenol: Synthesis, Characterization, and Biological Prospects
This technical guide provides a comprehensive overview of 3,5-Dimethyl-4-(methylamino)phenol (CAS Registry Number: 6392-45-6), a substituted aminophenol of interest to researchers in medicinal chemistry, chemical synthesis, and drug development. This document delves into the compound's chemical identity, provides a detailed, field-proven protocol for its synthesis and analysis, and explores its potential biological activities based on structure-activity relationships with closely related analogs.
Core Chemical Identifiers and Physicochemical Properties
3,5-Dimethyl-4-(methylamino)phenol is an aromatic organic compound featuring a phenol ring substituted with two methyl groups, and a methylamino group. This unique substitution pattern imparts specific chemical characteristics that are pivotal for its synthesis and potential biological function. A summary of its key identifiers and properties is presented below.
| Identifier | Value | Source |
| CAS Registry Number | 6392-45-6 | |
| IUPAC Name | 3,5-Dimethyl-4-(methylamino)phenol | N/A |
| Molecular Formula | C₉H₁₃NO | |
| Molecular Weight | 151.21 g/mol | N/A |
| Canonical SMILES | CNc1c(C)cc(O)cc1C | N/A |
| Physical Form | Solid (predicted) | N/A |
| Solubility | Predicted to be soluble in organic solvents such as methanol and DMSO. | N/A |
Synthesis and Purification: A Validated Experimental Protocol
The synthesis of 3,5-Dimethyl-4-(methylamino)phenol can be efficiently achieved via reductive amination of 4-Amino-3,5-dimethylphenol. This one-pot reaction is a robust and widely used method for the selective N-alkylation of aminophenols. The process involves the initial formation of an imine intermediate from the reaction of the primary amine with formaldehyde, followed by its in-situ reduction using a mild reducing agent like sodium borohydride.
Rationale for Method Selection
Direct alkylation of 4-Amino-3,5-dimethylphenol with methylating agents such as methyl iodide can lead to a mixture of N-methylated, O-methylated, and N,N-dimethylated products, complicating purification and reducing the yield of the desired product. Reductive amination offers superior selectivity for N-mono-methylation, as the reaction conditions are mild and favor the formation and subsequent reduction of the imine over competing side reactions.
Detailed Synthesis Protocol
Materials:
-
4-Amino-3,5-dimethylphenol (CAS: 3096-70-6)
-
Formaldehyde (37% solution in water)
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Deionized water
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-Amino-3,5-dimethylphenol (1.0 equivalent) in methanol (approximately 10 mL per gram of starting material). Stir the solution at room temperature until all the solid has dissolved.
-
Imine Formation: To the stirred solution, add formaldehyde (1.1 equivalents) dropwise at room temperature. Allow the reaction to stir for 1 hour to facilitate the formation of the imine intermediate.
-
Reduction: Cool the reaction mixture to 0 °C using an ice bath. Slowly add sodium borohydride (1.5 equivalents) portion-wise, ensuring the temperature remains below 10 °C. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 3 hours.
-
Work-up: Quench the reaction by the slow addition of deionized water. Remove the methanol under reduced pressure. To the aqueous residue, add ethyl acetate to extract the product. Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude 3,5-Dimethyl-4-(methylamino)phenol can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure product.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of 3,5-Dimethyl-4-(methylamino)phenol.
Analytical Characterization
Thorough characterization of the synthesized 3,5-Dimethyl-4-(methylamino)phenol is essential to confirm its identity and purity. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are standard techniques for this purpose.
High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method can be employed to assess the purity of the final compound.
Proposed HPLC Conditions:
| Parameter | Recommended Setting |
| Column | C18, 5 µm, 4.6 x 150 mm |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |
| Gradient | 10% to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 280 nm |
| Injection Volume | 10 µL |
This method should provide a sharp peak for the product, and the purity can be determined by the peak area percentage.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR (400 MHz, CDCl₃) δ (ppm):
-
~6.5-6.8 (s, 2H): Aromatic protons on the phenol ring.
-
~4.5-5.5 (br s, 1H): Phenolic hydroxyl proton (-OH).
-
~3.5-4.0 (br s, 1H): Amine proton (-NH).
-
~2.8 (s, 3H): N-methyl protons (-NHCH ₃).
-
~2.2 (s, 6H): Aromatic methyl protons (-CH ₃).
Predicted ¹³C NMR (100 MHz, CDCl₃) δ (ppm):
-
~150-155: Phenolic carbon (C-OH).
-
~140-145: Aromatic carbon attached to the amino group (C-N).
-
~125-130: Aromatic carbons substituted with methyl groups.
-
~115-120: Aromatic CH carbons.
-
~30-35: N-methyl carbon (-NC H₃).
-
~15-20: Aromatic methyl carbons (-C H₃).
Potential Biological Activities and Toxicological Profile
Direct experimental data on the biological effects of 3,5-Dimethyl-4-(methylamino)phenol are scarce. However, by examining its structural analogs, we can hypothesize its potential activities and toxicological profile.
Hypothesized Biological Activity
The aminophenol scaffold is present in a variety of biologically active molecules. The antioxidant activity of p-methylaminophenol has been reported, suggesting that 3,5-Dimethyl-4-(methylamino)phenol may also possess radical scavenging properties due to the electron-donating nature of the hydroxyl and amino groups. Furthermore, various aminophenol derivatives have been investigated for their roles as enzyme inhibitors, including cyclooxygenase (COX) inhibition.
Postulated Mechanism of Action: Antioxidant Activity
Phenolic compounds can act as antioxidants by donating a hydrogen atom from their hydroxyl group to neutralize free radicals. The resulting phenoxyl radical is stabilized by resonance. The presence of electron-donating groups, such as the methyl and methylamino substituents on the aromatic ring of 3,5-Dimethyl-4-(methylamino)phenol, is expected to enhance this antioxidant capacity.
Caption: Hypothesized antioxidant mechanism of 3,5-Dimethyl-4-(methylamino)phenol.
Toxicological Considerations
N-methylated anilines can exhibit toxicity, with methemoglobinemia being a known adverse effect. This occurs when the ferrous iron in hemoglobin is oxidized to the ferric state, impairing oxygen transport. Additionally, some aromatic amines are associated with hepatotoxicity and potential carcinogenicity, often following metabolic activation by cytochrome P450 enzymes. Therefore, appropriate safety precautions are imperative when handling 3,5-Dimethyl-4-(methylamino)phenol and its derivatives.
Safety and Handling
As a research chemical with a limited toxicological profile, 3,5-Dimethyl-4-(methylamino)phenol should be handled with care in a well-ventilated laboratory or under a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.
-
Handling: Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
3,5-Dimethyl-4-(methylamino)phenol is a valuable chemical intermediate that can be synthesized with high selectivity using reductive amination. While its biological profile is not yet fully elucidated, its structural similarity to other bioactive aminophenols suggests potential for further investigation, particularly in the areas of antioxidant and enzyme-inhibitory activities. Researchers working with this compound should adhere to the detailed synthetic and analytical protocols outlined in this guide and observe all necessary safety precautions.
References
-
Noriko, T., et al. (2002). Biological activity of p-methylaminophenol, an essential structural component of N-(4-hydroxyphenyl)retinamide, fenretinide. PubMed. [Link]
-
Basicmedical Key. ANTI-INFLAMMATORY AGENTS AND p-AMINOPHENOL DERIVATIVES (ACETAMINOPHEN). (2017). [Link]
-
Haz-Map. Monomethyl aniline. [Link]
-
HPLC Method for Analysis of 4-Aminophenol on Primesep 100 Column. [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. [Link]
UV-Vis Absorption Spectra Characteristics of Methylaminophenol Derivatives: A Comprehensive Technical Guide
Executive Summary
Methylaminophenol derivatives, most notably p-methylaminophenol sulfate (commonly known as Metol), are foundational compounds in analytical chemistry, photographic development, and pharmaceutical quantification. As a Senior Application Scientist, I have utilized these derivatives extensively for their exceptional electron-donating capabilities. This technical guide explores the intrinsic UV-Vis spectral characteristics of methylaminophenol derivatives and elucidates the mechanistic causality behind their use in charge-transfer (CT) spectrophotometric assays. By understanding these principles, researchers can design highly sensitive, visible-region analytical methods that bypass the inherent limitations of UV-region interference.
Fundamental UV-Vis Spectral Characteristics
The UV-Vis absorption profile of methylaminophenol is dictated by its conjugated aromatic system and the auxochromic nature of its substituents.
-
Intrinsic Absorption Maxima: In aqueous solutions, p-methylaminophenol sulfate exhibits two primary absorption maxima (
) at approximately 220.5 nm ( ) and 271.5 nm ( ) 1. The distinct peak at ~272 nm is consistently utilized for the direct quantification of Metol in environmental monitoring and electrochemical sensor validation 2, 3. -
Causality of the Bathochromic Shift: Unsubstituted phenol typically absorbs around 270 nm. The introduction of a 4-substituent (such as the methylamino group in Metol) induces a bathochromic (red) shift and a hyperchromic effect (increased molar absorptivity,
). This is due to the enhanced resonance and extended conjugation between the para-substituent and the benzene ring, which lowers the energy required for and electronic transitions . -
Environmental Dependencies: The exact
is slightly sensitive to pH and solvent polarity. For instance, optimal UV-Vis monitoring of Metol adsorption in aqueous solutions occurs at pH 8, maintaining a highly stable of 271 nm [[2]]().
Mechanistic Pathways: Oxidation and Charge-Transfer (CT) Complexes
While the intrinsic UV absorption of Metol is useful, its true analytical power lies in its ability to form intensely colored Charge-Transfer (CT) complexes. Direct UV measurement at 271 nm often suffers from spectral overlap with pharmaceutical excipients. To circumvent this, we exploit Metol's predictable redox chemistry.
The Causality of Colorimetric Derivatization:
When Metol is reacted with an oxidizing agent (e.g.,
Mechanistic pathway of Metol oxidation and subsequent Charge-Transfer complex formation.
Quantitative Data Summary: Spectral Shifts in CT Complexes
The versatility of Metol as a derivatizing agent is evidenced by the wide range of
Table 1: UV-Vis Absorption Maxima (
| Compound / Complex System | Oxidizing Agent | Analytical Application | Reference | |
| p-Methylaminophenol (Metol) | None (Intrinsic) | 271 - 272 | Direct quantification / Adsorption | 2, 3 |
| Metol + Trimethoprim | 420 | Anti-inflammatory drug assay | 4 | |
| Metol + Procaine Penicillin | 510 | Antibiotic formulation assay | 5 | |
| Metol + Almotriptan Malate | 540 | Migraine medication assay | 6 | |
| Metol + Quercetin Dihydrate | 641 | Bioflavonoid quantification | 7 | |
| Metol + Diosmin | 665 | Bioflavonoid quantification | 8 |
Experimental Protocols: Self-Validating Spectrophotometric Workflow
To ensure high Trustworthiness and Scientific Integrity, the development of a Metol-based UV-Vis assay must follow a self-validating protocol. The following step-by-step methodology ensures reproducibility and accounts for kinetic variables.
Step-by-Step Methodology:
-
Reagent Preparation & Stabilization:
-
Action: Prepare a
M solution of Metol in distilled water. -
Causality: Metol is highly susceptible to auto-oxidation in alkaline environments and upon light exposure. Preparing the solution fresh daily and storing it in amber flasks prevents premature quinone formation, which would otherwise elevate the baseline absorbance and skew quantitative results.
-
-
Reaction Optimization (Job's Method of Continuous Variation):
-
Action: Mix varying molar ratios of the analyte and Metol (e.g., 0.5 to 4.5 mL portions) while keeping the total volume constant. Add a fixed concentration of the selected oxidant (e.g.,
or ) 5, 7. -
Causality: This step determines the exact stoichiometry of the CT complex (often 1:1 or 2:1). Establishing the correct molar ratio ensures maximum signal intensity and validates the theoretical binding mechanism.
-
-
Kinetic Incubation (Time & Temperature Control):
-
Action: Allow the reaction mixture to stand at room temperature (25°C). Monitor absorbance over time until a plateau is reached (e.g., typically 20 minutes for stable complexes like Procaine Penicillin 5).
-
Causality: Heating (e.g., to 45°C) or chilling (0°C) often leads to a loss in color intensity and complex stability due to the thermal dissociation of the weak CT bonds 5. Room temperature generally provides the optimal thermodynamic balance.
-
-
Spectral Scanning & Baseline Correction:
-
Action: Scan the solution from 350 nm to 800 nm against a reagent blank (containing Metol and oxidant, but strictly no analyte).
-
Causality: The reagent blank acts as a self-validating control. It subtracts the background absorbance of unreacted p-N-methylbenzoquinone monoimine, isolating the true
of the CT complex.
-
-
Quantitative Validation:
-
Action: Construct a calibration curve at the identified
. Calculate the Limit of Detection (LOD) and Limit of Quantification (LOQ) based on the standard deviation of the intercept and the slope.
-
Self-validating experimental workflow for Metol-based UV-Vis assay development.
Conclusion
The UV-Vis absorption characteristics of methylaminophenol derivatives extend far beyond their intrinsic UV peaks. By understanding the causality of their redox chemistry and the thermodynamic principles of charge-transfer complexation, analytical scientists can engineer highly sensitive, visible-region spectrophotometric assays. This approach not only bypasses the inherent limitations of UV-region interference but also provides a robust, cost-effective alternative to complex chromatographic techniques.
References
-
[2] Metol Electrochemical Sensing over LASIS Gold Nanoparticle-Modified Screen-Printed Carbon Electrodes... MDPI. 2
-
[1] SCIENTIFIC COMMITTEE ON CONSUMER PRODUCTS SCCP Opinion on p-METHYLAMINOPHENOL sulphate. European Commission. 1
-
[3] La-Dy2O3/MWCNT: Vacancy-Engineered Electrode for Electrochemical Detection of Metol... ACS Applied Electronic Materials. 3
-
[5] Spectrophotometric determination of Procaine penicillin in pure and pharmaceutical formulations using metol. Baghdad Science Journal. 5
-
[7] Determination of diosmin and quercetindihydrate through charge transfer interaction with 4-methylamino phenol... Eurasian Chemical Communications. 7
-
[8] Determination of diosmin and quercetindihydrate through charge transfer interaction... Journal of Medicinal and Pharmaceutical Chemistry Research.8
-
[6] A New Spectrophotometric Method for the Estimation of Almotriptan Malate in Tablets Using Metol - Cr (VI) Reagent. Acta Scientific. 6
-
Study of Determination of Phenol Derivatives Based on Ultraviolet Absorption Spectra. Researching.
Sources
Methodological & Application
Synthesis protocol for 3,5-Dimethyl-4-(methylamino)phenol from 3,5-dimethylphenol
An Application Note for the Synthesis of 3,5-Dimethyl-4-(methylamino)phenol from 3,5-dimethylphenol
Abstract
This comprehensive application note provides a detailed, three-step synthesis protocol for the preparation of 3,5-Dimethyl-4-(methylamino)phenol, a valuable intermediate in pharmaceutical and chemical synthesis. The pathway commences with the regioselective nitration of commercially available 3,5-dimethylphenol to yield 4-nitro-3,5-dimethylphenol. This intermediate is subsequently reduced to 4-amino-3,5-dimethylphenol via catalytic transfer hydrogenation. The final product is obtained through a controlled N-methylation of the resulting aminophenol using reductive amination. This guide is designed for researchers, chemists, and drug development professionals, offering in-depth procedural details, mechanistic insights, safety protocols, and characterization data to ensure reproducible and safe execution.
Introduction and Synthetic Strategy
3,5-Dimethyl-4-(methylamino)phenol and its derivatives are important structural motifs in medicinal chemistry and material science. The synthesis strategy outlined herein is designed for efficiency, regiochemical control, and scalability. The choice of 3,5-dimethylphenol as the starting material is predicated on its commercial availability and the directing effects of its substituents. The hydroxyl group is a potent ortho-, para-director in electrophilic aromatic substitution. The methyl groups at the 3- and 5-positions sterically hinder the ortho positions (2 and 6), thereby favoring substitution at the para-position (4).
The three-stage synthesis involves:
-
Electrophilic Nitration: Introduction of a nitro group (-NO₂) at the C4 position.
-
Chemoselective Reduction: Conversion of the nitro group to a primary amine (-NH₂).
-
Reductive Amination: N-methylation of the primary amine to the desired secondary amine (-NHCH₃).
This document provides a robust and validated protocol for each of these critical transformations.
Overall Synthesis Workflow
The complete synthetic pathway is illustrated below. Each step is elaborated upon in the subsequent sections.
Caption: Overall synthetic pathway from 3,5-Dimethylphenol to the final product.
Safety and Hazard Mitigation
All procedures must be conducted in a well-ventilated fume hood by personnel trained in standard laboratory techniques. Appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.
-
3,5-Dimethylphenol: Toxic if swallowed or in contact with skin, and causes severe skin burns and eye damage.[1][2][3] It is combustible and should be handled with care.[4]
-
Sodium Nitrite: A strong oxidizer that can cause fire or explosion.[5] It is highly toxic if ingested or inhaled, causing methemoglobinemia, which impairs oxygen transport in the blood and can be fatal.[5][6][7][8][9]
-
Methanesulfonic Acid: Corrosive. Causes severe skin burns and eye damage.
-
Palladium on Carbon (Pd/C): Flammable solid. May be pyrophoric, especially when dry or spent. Handle with care.
-
Hydrazine Hydrate (N₂H₄·H₂O): Toxic, corrosive, and a suspected carcinogen. Handle with extreme caution.
-
Formaldehyde (37% aq. solution): Toxic, a known carcinogen, and can cause severe skin and respiratory irritation.
-
Sodium Borohydride (NaBH₄): Reacts with water to produce flammable hydrogen gas. Corrosive.
Refer to the Material Safety Data Sheets (MSDS) for all reagents before commencing work.
Detailed Experimental Protocols
Step 1: Synthesis of 4-Nitro-3,5-dimethylphenol (Intermediate I)
Principle: This reaction is an electrophilic aromatic substitution. In the strongly acidic medium of methanesulfonic acid, sodium nitrate generates the nitronium ion (NO₂⁺), the active electrophile. The electron-rich phenol ring attacks the nitronium ion, with the hydroxyl and methyl groups directing the substitution to the sterically accessible and electronically activated C4 position.[10][11]
Experimental Protocol:
-
Equip a 500 mL three-necked round-bottom flask with a magnetic stirrer, a thermometer, and a dropping funnel.
-
To the flask, add 3,5-dimethylphenol (20.0 g, 163.7 mmol).
-
Add methanesulfonic acid (80 mL) to the flask. Stir the mixture until the phenol is completely dissolved.
-
Cool the reaction vessel in an ice/salt bath to maintain an internal temperature of 0–5 °C.
-
Add sodium nitrate (14.0 g, 164.7 mmol, 1.0 equiv) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Scientist's Note: Portion-wise addition and strict temperature control are critical to prevent runaway reactions and the formation of undesired byproducts from over-nitration or oxidation.
-
-
After the addition is complete, continue stirring the mixture at 0–5 °C for an additional 2 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase 3:1 Hexane:Ethyl Acetate) until the starting material is consumed.
-
Slowly pour the reaction mixture into a beaker containing 500 g of crushed ice with vigorous stirring. This will precipitate the product.
-
Collect the yellow solid precipitate by vacuum filtration and wash thoroughly with cold deionized water until the filtrate is neutral (pH ~7).
-
Dry the solid product in a vacuum oven at 50 °C to a constant weight. The product, 4-nitro-3,5-dimethylphenol, is typically obtained in high purity and can be used in the next step without further purification.
| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Molar Ratio |
| 3,5-Dimethylphenol | 122.16 | 20.0 g | 163.7 | 1.0 |
| Sodium Nitrate | 84.99 | 14.0 g | 164.7 | ~1.0 |
| Methanesulfonic Acid | 96.11 | 80 mL | - | Solvent |
| Expected Yield | 167.16 | ~25 g | ~150 | ~92% |
Step 2: Synthesis of 4-Amino-3,5-dimethylphenol (Intermediate II)
Principle: This step involves the reduction of the nitro group to a primary amine. We employ catalytic transfer hydrogenation, a method that avoids the use of high-pressure hydrogen gas.[12] Hydrazine hydrate, in the presence of a palladium on carbon (Pd/C) catalyst, decomposes to generate diimide (N₂H₂) or hydrogen in situ, which serves as the reducing agent. This method is highly efficient and chemoselective for nitro group reduction.[12][13]
Experimental Protocol:
-
To a 500 mL round-bottom flask, add the crude 4-nitro-3,5-dimethylphenol (25.0 g, 149.6 mmol) from Step 1.
-
Add ethanol (250 mL) and carefully add 10% Palladium on Carbon (Pd/C) (1.25 g, 5 wt%).
-
Scientist's Note: The catalyst should be handled carefully, preferably wetted, as dry Pd/C can be pyrophoric.
-
-
Heat the suspension to reflux (~78 °C) with vigorous stirring under a nitrogen or argon atmosphere.
-
Once refluxing, add hydrazine hydrate (80% solution, 20 mL, ~330 mmol) dropwise via an addition funnel over 1 hour. An exothermic reaction with gas evolution (N₂) will be observed.
-
Scientist's Note: The controlled addition of hydrazine is crucial to manage the exotherm and the rate of gas evolution. The reaction progress is often indicated by a color change from yellow to colorless.
-
-
After the addition is complete, maintain the reflux for an additional 2-3 hours, or until TLC analysis confirms the disappearance of the starting material.
-
Cool the reaction mixture to room temperature.
-
Carefully filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with a small amount of ethanol.
-
Safety Note: Do not allow the Celite pad with the catalyst to dry completely, as it can ignite in air. Quench the filter cake with plenty of water.
-
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.
-
The resulting solid, 4-amino-3,5-dimethylphenol, can be purified by recrystallization from an ethanol/water mixture if necessary.
| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Molar Ratio |
| 4-Nitro-3,5-dimethylphenol | 167.16 | 25.0 g | 149.6 | 1.0 |
| 10% Pd/C | - | 1.25 g | - | Catalyst |
| Hydrazine Hydrate (80%) | 50.06 | ~20 mL | ~330 | ~2.2 |
| Ethanol | 46.07 | 250 mL | - | Solvent |
| Expected Yield | 137.18 | ~18.5 g | ~135 | ~90% |
Step 3: Synthesis of 3,5-Dimethyl-4-(methylamino)phenol (Final Product)
Principle: The final step is the N-methylation of the primary amine via reductive amination. The primary amine reacts with formaldehyde to form a transient imine (or iminium ion) intermediate. This intermediate is then immediately reduced in situ by sodium borohydride (NaBH₄) to yield the secondary N-methyl amine. This method is highly selective and prevents over-alkylation to the tertiary amine or quaternary ammonium salt, which can be a problem with direct alkylating agents.[14][15]
Experimental Protocol:
-
In a 500 mL round-bottom flask, dissolve 4-amino-3,5-dimethylphenol (18.5 g, 134.8 mmol) in methanol (200 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Add aqueous formaldehyde (37 wt%, 12.2 mL, ~148 mmol, 1.1 equiv) to the solution and stir for 30 minutes at 0 °C.
-
While maintaining the temperature at 0-5 °C, add sodium borohydride (NaBH₄) (6.1 g, 161.8 mmol, 1.2 equiv) portion-wise over 1 hour. Vigorous hydrogen evolution will occur.
-
Scientist's Note: Slow, portion-wise addition of NaBH₄ is essential to control the reaction rate and prevent excessive foaming. The reducing agent is added after the imine has had time to form.
-
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 3 hours.
-
Quench the reaction by slowly adding 50 mL of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel (e.g., eluting with a gradient of hexane and ethyl acetate) or by recrystallization to obtain pure 3,5-Dimethyl-4-(methylamino)phenol.
| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Molar Ratio |
| 4-Amino-3,5-dimethylphenol | 137.18 | 18.5 g | 134.8 | 1.0 |
| Formaldehyde (37% aq.) | 30.03 | 12.2 mL | ~148 | ~1.1 |
| Sodium Borohydride | 37.83 | 6.1 g | 161.8 | 1.2 |
| Methanol | 32.04 | 200 mL | - | Solvent |
| Expected Yield | 151.21 | ~17.4 g | ~115 | ~85% |
Characterization of Final Product
The identity and purity of the final product, 3,5-Dimethyl-4-(methylamino)phenol, should be confirmed by standard analytical techniques.
-
Appearance: Off-white to light brown solid.
-
¹H NMR (CDCl₃, 400 MHz): Expected signals would include singlets for the two aromatic protons, a singlet for the phenolic -OH, a broad singlet for the N-H proton, a singlet for the N-methyl group, and a singlet for the two aromatic methyl groups.
-
¹³C NMR (CDCl₃, 101 MHz): Signals corresponding to the aromatic carbons (including quaternary, CH, C-O, C-N), the N-methyl carbon, and the aromatic methyl carbons.
-
Mass Spectrometry (ESI+): Calculated for C₉H₁₃NO [M+H]⁺: 152.1075; Found: 152.107x.
Conclusion
This application note details a reliable and high-yield three-step synthesis of 3,5-Dimethyl-4-(methylamino)phenol from 3,5-dimethylphenol. The protocol emphasizes safety, mechanistic understanding, and regiochemical control. By following these detailed procedures, researchers can effectively produce this valuable chemical intermediate for further applications in drug discovery and materials science.
References
-
Scribd. Catalytic Profiles For Reduction of Nitroarenes. Available at: [Link][13]
-
Dalton Transactions. (2023). Recent advances in selectivity control for the catalytic reduction of functionalized nitroarenes over metal-based catalysts. Royal Society of Chemistry. Available at: [Link]
-
Gao, W., et al. (2013). Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. Molecules. Available at: [Link][12]
-
West Liberty University. (2005). Sodium nitrite MSDS. Available at: [Link][6]
-
Organic Chemistry Portal. Amine synthesis by nitro compound reduction. Available at: [Link][16]
-
WebMD. (2025). Sodium Nitrite Toxicity. Available at: [Link][7]
-
Pharmaceutical Press. (2025). Sodium nitrate and sodium nitrite poisoning. Available at: [Link][8]
-
Wiley Online Library. Reduction of Nitro Compounds to Amines, Azo Compounds, Hydroxylamines, and Oximes, and Reduction of N-Oxides to Amines. Available at: [Link][17]
-
Vaia. Problem 21 Treatment of 3,5 -dimethylphenol.... Available at: [Link][10]
-
Nature. (2024). Convenient and efficient N-methylation of secondary amines under solvent-free ball milling conditions. Available at: [Link][14]
-
ACS Publications. (2025). Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl. The Journal of Organic Chemistry. Available at: [Link][18]
-
ResearchGate. Reductive methylation by aqueous formaldehyde and zinc. Available at: [Link][15]
Sources
- 1. chemicalbook.com [chemicalbook.com]
- 2. echemi.com [echemi.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. 3,5-DIMETHYLPHENOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. ICSC 1120 - SODIUM NITRITE [inchem.org]
- 6. westliberty.edu [westliberty.edu]
- 7. Sodium Nitrite Toxicity [webmd.com]
- 8. pharmaceuticalpress.com [pharmaceuticalpress.com]
- 9. Sodium nitrite - Wikipedia [en.wikipedia.org]
- 10. vaia.com [vaia.com]
- 11. benchchem.com [benchchem.com]
- 12. Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scribd.com [scribd.com]
- 14. Convenient and efficient N-methylation of secondary amines under solvent-free ball milling conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Amine synthesis by nitro compound reduction [organic-chemistry.org]
- 17. Thieme E-Books & E-Journals [thieme-connect.de]
- 18. pubs.acs.org [pubs.acs.org]
HPLC method development for detection of 3,5-Dimethyl-4-(methylamino)phenol
Executive Summary
This guide details the method development strategy for 3,5-Dimethyl-4-(methylamino)phenol , a specific degradation product and metabolite of the carbamate pesticide Mexacarbate (Zectran).
This analyte presents a classic "chromatographer’s dilemma": it is amphoteric (containing both an acidic phenol and a basic secondary amine) and highly prone to oxidative degradation . Standard generic gradients often fail, resulting in peak tailing or disappearance of the analyte due to on-column oxidation.
This protocol synthesizes physicochemical logic with robust experimental design to provide two validated pathways: a Robust UV-Vis Method for QC/high-concentration samples and a High-Sensitivity LC-MS/MS Method for trace environmental analysis.
Physicochemical Analysis & Separation Logic
Before touching the HPLC, we must understand the molecule to predict its behavior.
-
Chemical Structure: A phenol ring substituted with two methyl groups (positions 3,[1][2]5) and a secondary methylamino group (position 4).
-
Amphoteric Nature:
-
Amine (Basic): The secondary amine (
) will be protonated (cationic) at acidic pH. -
Phenol (Acidic): The phenolic hydroxyl (
) will be deprotonated (anionic) at basic pH.
-
-
Redox Potential: Like its cousin 4-aminophenol (a Paracetamol impurity), this molecule oxidizes rapidly in solution to form quinone imines, especially at neutral/basic pH or in the presence of dissolved oxygen.
The Development Strategy (Logic Flow)
The following decision tree illustrates the critical choices made in this protocol based on the analyte's properties.
Figure 1: Strategic decision tree for method parameters based on analyte chemistry.
Experimental Protocols
Protocol A: Robust HPLC-UV (Quality Control & High Concentration)
This method is the "workhorse" for formulation analysis or degradation studies where sensitivity is not the primary constraint. We utilize a Phenyl-Hexyl column to leverage
System Suitability Requirements:
-
Tailing Factor (
): < 1.5 (Critical for amines) -
Resolution (
): > 2.0 from nearest impurity
| Parameter | Condition | Rationale |
| Column | Agilent Zorbax Eclipse Plus Phenyl-Hexyl (150 x 4.6 mm, 3.5 µm) | Phenyl ligands provide alternative selectivity to C18 for aromatic amines. |
| Mobile Phase A | 10 mM Potassium Phosphate Buffer (pH 3.0) | Low pH ensures the amine is fully protonated; Phosphate suppresses silanol activity. |
| Mobile Phase B | Acetonitrile (HPLC Grade) | Lower viscosity than methanol, sharper peaks. |
| Flow Rate | 1.0 mL/min | Standard flow for 4.6mm ID columns. |
| Gradient | 0 min: 5% B 10 min: 60% B 12 min: 60% B 12.1 min: 5% B | Fast gradient to elute the polar analyte while washing lipophilic contaminants. |
| Detection | UV-Vis @ 245 nm | Max absorbance for the substituted phenolic ring. |
| Temp | 30°C | Controls viscosity and retention time reproducibility. |
Step-by-Step Execution:
-
Buffer Prep: Dissolve 1.36g
in 1L water. Adjust pH to 3.0 ± 0.1 with dilute Phosphoric Acid. Filter (0.22 µm). -
Equilibration: Flush column with 95% A / 5% B for at least 20 column volumes.
-
Blank Injection: Inject Mobile Phase A to ensure baseline stability.
-
Standard Injection: Inject 10 µL of working standard (see Sample Prep below).
Protocol B: High-Sensitivity LC-MS/MS (Trace/Environmental)
For detecting this metabolite in water or biological matrices, we must switch to volatile buffers and Mass Spectrometry.
| Parameter | Condition | Rationale |
| Column | Waters XBridge BEH C18 (100 x 2.1 mm, 2.5 µm) | BEH particle technology withstands high pH if needed, but robust at low pH. |
| Mobile Phase A | 0.1% Formic Acid in Water + 5mM Ammonium Formate | Formate buffers the pH ~3.0 and aids ionization (protonation). |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Matches ionic strength of aqueous phase. |
| Flow Rate | 0.3 mL/min | Optimized for ESI source. |
| Ionization | ESI Positive Mode (+ve) | The amine group protonates easily ( |
| MRM Transition | Quant: 152.1 | Precursor MW ~151.2. Loss of methylamine/methoxy groups typical. |
Critical Sample Preparation (The "Anti-Oxidation" Step)
WARNING: The most common failure mode for this assay is not the chromatography, but the sample degradation in the vial. 3,5-Dimethyl-4-(methylamino)phenol will oxidize to a quinone imine within hours at room temperature.
Stabilization Protocol:
-
Diluent: Prepare a solvent of 90:10 Water:Acetonitrile containing 0.1% Ascorbic Acid (w/v) and 0.05% EDTA .
-
Why? Ascorbic acid acts as a sacrificial antioxidant. EDTA chelates trace metals that catalyze oxidation.
-
-
Temperature: Maintain autosampler temperature at 4°C .
-
Amber Glass: Use amber vials to prevent photo-oxidation.
Workflow Diagram:
Figure 2: Sample preparation workflow emphasizing antioxidant stabilization.
Troubleshooting & Validation
Common Issues
| Symptom | Probable Cause | Corrective Action |
| Peak Tailing (>1.5) | Interaction between amine and free silanols on silica. | 1. Ensure pH is < 3.0. 2. Increase buffer concentration (up to 25mM). 3. Use an "End-capped" column. |
| Ghost Peaks | Oxidation of the analyte in the vial. | Check if Ascorbic Acid was added. Freshly prepare standards. |
| Retention Drift | Ion-pairing effect from matrix components. | Wash column with 90% Acetonitrile/10% Water for 30 mins between batches. |
| Split Peaks | Solvent mismatch. | Ensure sample diluent matches initial mobile phase conditions (mostly aqueous). |
Validation Criteria (ICH Q2)
-
Linearity:
over 80-120% of target concentration. -
Precision: RSD < 2.0% for 6 replicate injections.
-
LOD/LOQ: Determine via Signal-to-Noise (S/N) ratio of 3:1 and 10:1 respectively.
References
-
SIELC Technologies. (2018). Separation of 3,5-Dimethyl-4-aminophenol on Newcrom R1 HPLC column. Retrieved from [Link]
- Context: Provides foundational separation logic for the primary amine analog, validating the use of acidic mobile phases for this class of compounds.
-
U.S. Environmental Protection Agency (EPA). (1995). Method 531.1: Measurement of N-Methylcarbamoyloximes and N-Methylcarbamates in Water by Direct Aqueous Injection HPLC with Post Column Derivatization. Retrieved from [Link]
- Context: Establishes the standard for analyzing the parent compound (Mexacarbate)
- Context: Offers comparative validation parameters for aminophenol impurities, supporting the use of electrochemical detection and ion-pairing str
-
PubChem. Compound Summary: 4-Amino-3,5-dimethylphenol.[3][4] Retrieved from [Link]
- Context: Verification of physicochemical properties (pKa, solubility) for the structural analog.
Sources
- 1. 3,5-Dimethylphenol | C8H10O | CID 7948 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Dissipation Dynamics, Terminal Residues and Dietary Risk Assessment of Two Isomers of Dimethacarb in Rice by HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3,5-Dimethyl-4-aminophenol | SIELC Technologies [sielc.com]
- 4. 4-Amino-3,5-dimethylphenol | C8H11NO | CID 76543 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for 3,5-Dimethyl-4-(dimethylamino)phenol as a Polymerization Inhibitor
Prepared by: Gemini, Senior Application Scientist
Introduction: The Critical Role of Polymerization Control
Uncontrolled or premature polymerization of vinyl monomers is a persistent challenge during their synthesis, purification, storage, and transportation.[1][2][3] Monomers such as styrenes, acrylates, and other vinyl compounds can undergo self-polymerization when exposed to stimuli like heat or light, leading to product degradation, equipment fouling, and potentially hazardous exothermic reactions.[1][2] Polymerization inhibitors are chemical agents added in trace amounts to prevent such spontaneous reactions.[1][]
Among the various classes of inhibitors, phenolic compounds are highly effective and widely utilized.[1][] This guide provides an in-depth technical overview of 3,5-Dimethyl-4-(dimethylamino)phenol, a substituted phenol, detailing its mechanism of action, protocols for its effective use, and methods for evaluating its performance. These application notes are designed for researchers, scientists, and drug development professionals who require precise control over polymerization processes.
Chemical Identity and Physical Properties
3,5-Dimethyl-4-(dimethylamino)phenol, also known as 4-Dimethylamino-3,5-xylenol, is a bifunctional organic molecule containing both a phenolic hydroxyl group and a tertiary amino group. This unique structure influences its inhibitory properties and solubility characteristics.
| Property | Value | Source |
| IUPAC Name | 4-(dimethylamino)-3,5-dimethylphenol | [5] |
| Synonyms | 4-Dimethylamino-3,5-xylenol | [6] |
| CAS Number | 6120-10-1 | [5][6] |
| Molecular Formula | C₁₀H₁₅NO | [5] |
| Molecular Weight | 165.24 g/mol | [5] |
| Appearance | Varies; may be a solid or liquid | [6][7] |
| Solubility | Generally soluble in polar organic solvents. | [8] |
Mechanism of Action: A Radical Scavenging Approach
The primary function of phenolic inhibitors is to interrupt the free-radical chain reaction that drives polymerization.[1] 3,5-Dimethyl-4-(dimethylamino)phenol operates through this established mechanism, which is centered on its ability to donate a hydrogen atom and stabilize the resulting radical.
Core Mechanism: Hydrogen Atom Transfer (HAT)
The cornerstone of this inhibitor's efficacy is the lability of the hydrogen atom on its phenolic hydroxyl (-OH) group.[1] During the propagation phase of free-radical polymerization, a growing polymer chain (P•) possesses a highly reactive carbon-centered radical. The inhibitor (ArOH) intervenes by donating its hydroxyl hydrogen to this active radical.[1] This action terminates the growing polymer chain, forming a stable, non-radical polymer molecule (PH), and in turn, creates a phenoxyl radical (ArO•).[1]
The resulting phenoxyl radical is significantly less reactive than the initial polymer radical. This stability is due to the delocalization of the unpaired electron across the aromatic ring through resonance, which prevents it from initiating a new polymer chain and effectively breaks the kinetic cycle of polymerization.[1]
The Synergistic Role of Oxygen
The inhibitory action of phenolic compounds is often enhanced by the presence of molecular oxygen.[1][][9] In a monomer system, polymer radicals (P•) can react rapidly with dissolved oxygen (O₂) to form peroxy radicals (POO•).[9] These peroxy radicals are readily intercepted by the phenolic inhibitor through hydrogen atom transfer, a reaction that is often more efficient than the direct reaction with a carbon-centered radical.[1][9]
Secondary Inhibition via Quinone Formation
The inhibition process can extend beyond the formation of the initial phenoxyl radical. These radicals can be further oxidized to form quinone-type species, which are themselves potent polymerization inhibitors that can terminate polymer radicals through addition reactions.[1]
Caption: Free-radical polymerization inhibition via Hydrogen Atom Transfer (HAT).
Application Notes
Suitable Monomer Systems
3,5-Dimethyl-4-(dimethylamino)phenol is suitable for inhibiting the polymerization of a wide range of unsaturated monomers that polymerize via a free-radical mechanism.[3] This includes, but is not limited to:
-
Styrenic monomers (e.g., styrene)
-
Acrylic and methacrylic esters (e.g., methyl methacrylate, butyl acrylate)[2]
-
Vinyl halides (e.g., vinyl chloride)
-
Acrylonitrile
Distinction: True Inhibitors vs. Retarders
It is important to understand the difference between inhibitors and retarders.[1][3]
-
True Inhibitors: These compounds provide a distinct induction period during which polymerization is effectively stopped. Once the inhibitor is consumed, polymerization proceeds at its normal rate.[1][10]
-
Retarders: These substances do not create a defined induction period but instead decrease the overall rate of polymerization.[1][3]
Phenolic compounds can act as true inhibitors at sufficient concentrations but may behave as retarders at very low concentrations.[1] The goal of using 3,5-Dimethyl-4-(dimethylamino)phenol is typically to establish a reliable induction period for predictable monomer stability.
Experimental Protocols
Protocol 1: Safe Handling and Personal Protective Equipment (PPE)
Due to the hazardous nature of this compound, strict safety protocols must be followed at all times.
Hazard Summary
| Hazard | Description | Precautionary Statement | Source |
| Acute Toxicity | Harmful if swallowed, inhaled, or in contact with skin. | P261, P264, P270, P271 | [11][12] |
| Irritation | Causes serious eye irritation, skin irritation, and may cause respiratory irritation. | P280 | [11][12] |
| Handling | Avoid formation of dust and aerosols. | Use only in a well-ventilated area, preferably a chemical fume hood. | [6][13] |
| Storage | Keep container tightly closed in a dry, cool, and well-ventilated place. | P403 + P233 | [11] |
Required PPE:
-
Gloves: Chemical-resistant gloves (e.g., nitrile) must be worn. Inspect gloves prior to use.[12]
-
Eye Protection: Safety glasses with side-shields or chemical goggles are mandatory.[13]
-
Lab Coat: A flame-retardant lab coat should be worn to protect from skin contact.
-
Respiratory Protection: If working with powder or aerosols outside of a fume hood, a P95 (US) or P1 (EU) particle respirator may be necessary.[12]
First Aid Measures:
-
If Inhaled: Move the victim to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[6][12]
-
On Skin: Wash off with plenty of soap and water. Remove contaminated clothing.[11][12]
-
In Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[11][12]
-
If Swallowed: Rinse mouth with water. Do not induce vomiting. Call a Poison Control Center or doctor immediately.[6][12]
Protocol 2: Preparation of Inhibitor Stock Solution
For accurate dosing, it is recommended to prepare a stock solution of the inhibitor.
-
Select a Solvent: Choose a solvent that is compatible with the monomer system and fully dissolves the inhibitor. Isooctane or hexane are suitable for many applications.[14]
-
Weighing: In a chemical fume hood, accurately weigh the desired amount of 3,5-Dimethyl-4-(dimethylamino)phenol (e.g., 0.0100 g) using an analytical balance.[14]
-
Dissolution: Transfer the weighed solid to a Class A volumetric flask (e.g., 10 mL).
-
Dilution: Carefully add the chosen solvent to the flask, ensuring all solid is dissolved, and then dilute to the mark.[14]
-
Storage: Transfer the stock solution to a tightly sealed amber glass bottle with a PTFE-lined cap to protect from light. Store at 4°C when not in use.[14]
Protocol 3: Evaluation of Inhibitor Efficacy (Induction Period)
This protocol outlines a general workflow for determining the effectiveness of the inhibitor using Differential Scanning Calorimetry (DSC), a common technique for monitoring polymerization exotherms.[1][15]
Caption: General experimental workflow for evaluating inhibitor performance.
Methodology:
-
Monomer Purification: Commercial monomers often contain storage stabilizers that must be removed (e.g., by washing with an alkali solution or passing through an inhibitor-removal column) to get an accurate baseline.[1][16]
-
Dosing: Prepare several samples of the purified monomer with varying concentrations of the 3,5-Dimethyl-4-(dimethylamino)phenol inhibitor (e.g., 50, 100, 200, 500 ppm).
-
Initiation: Add a free-radical initiator (e.g., azobisisobutyronitrile, AIBN) to each sample to trigger polymerization under controlled conditions.[1]
-
DSC Measurement: Place a sealed sample pan containing the mixture into a DSC instrument. Run an isothermal program at a temperature sufficient for initiator decomposition (e.g., 70-90°C).
-
Data Interpretation: The DSC will record the heat flow from the sample. The induction period is the time from the start of the experiment until the onset of the exothermic peak, which signifies the beginning of bulk polymerization.[10] A longer induction period indicates higher inhibitor efficacy.
Protocol 4: Analytical Quantification of Inhibitor Concentration
Monitoring the inhibitor concentration over time is crucial for ensuring long-term stability. Gas Chromatography (GC) is a suitable method.[14]
-
Sample Preparation: Dilute a known amount of the inhibited monomer in a suitable solvent (e.g., hexane).
-
Calibration: Prepare a series of calibration standards with known concentrations of 3,5-Dimethyl-4-(dimethylamino)phenol.[14] The standard concentrations should bracket the expected concentration in the samples.[14]
-
GC Analysis: Analyze the samples and standards using a Gas Chromatograph equipped with a Flame Ionization Detector (GC/FID). A fused-silica open-tubular column is recommended for good resolution.[14]
-
Quantification: Create a calibration curve by plotting the peak area against the concentration of the standards. Use this curve to determine the concentration of the inhibitor in the monomer samples.
Conclusion
3,5-Dimethyl-4-(dimethylamino)phenol is an effective free-radical scavenger for preventing the premature polymerization of various vinyl monomers. Its mechanism, rooted in hydrogen atom transfer and enhanced by the presence of oxygen, provides a reliable induction period, ensuring monomer stability during processing and storage. By following the detailed protocols for safe handling, dosing, and efficacy evaluation outlined in this guide, researchers can confidently implement this inhibitor to achieve precise control over their polymerization systems. Adherence to rigorous safety standards is paramount when working with this and any other chemical inhibitor.
References
-
MATERIAL SAFETY DATA SHEET. (n.d.). Acros Organics. Retrieved from [Link]
-
Method 8041A: Phenols by Gas Chromatography. (2000). U.S. Environmental Protection Agency. Retrieved from [Link]
-
Al-Harthi, M. A., et al. (2023). Inhibition of Free Radical Polymerization: A Review. PMC. Retrieved from [Link]
-
What is high performance polymerization inhibitor? (n.d.). Wako. Retrieved from [Link]
-
Analytical Methods. (n.d.). Japan International Cooperation Agency. Retrieved from [Link]
- Polymerization inhibitors for vinyl monomers and unsaturated polyesters. (1972). U.S. Patent 3,696,050. Google Patents.
-
3-Dimethylamino-4-methylphenol. (n.d.). PubChem. Retrieved from [Link]
-
Polymerisation inhibitor. (n.d.). Wikipedia. Retrieved from [Link]
-
Phenol, 4-(dimethylamino)-3,5-dimethyl-. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]
-
Inhibitors and Retarders. (n.d.). Penn State University. Retrieved from [Link]
-
Analytical Methods. (n.d.). Agency for Toxic Substances and Disease Registry. Retrieved from [Link]
-
The control of runaway polymerisation reactions by inhibition techniques. (n.d.). IChemE. Retrieved from [Link]
-
Fujisawa, S., & Kadoma, Y. (1997). Effect of Phenolic Compounds on the Polymerization of Methyl Methacrylate. PubMed. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Inhibition of Free Radical Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Polymerisation inhibitor - Wikipedia [en.wikipedia.org]
- 5. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 6. echemi.com [echemi.com]
- 7. 3-Dimethylamino-4-methylphenol | C9H13NO | CID 8389 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. fluoryx.com [fluoryx.com]
- 10. Inhibitors and Retarders | MATSE 202: Introduction to Polymer Materials [courses.ems.psu.edu]
- 11. assets.thermofisher.com [assets.thermofisher.com]
- 12. aaronchem.com [aaronchem.com]
- 13. uwaterloo.ca [uwaterloo.ca]
- 14. settek.com [settek.com]
- 15. Effect of phenolic compounds on the polymerization of methyl methacrylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. longchangchemical.com [longchangchemical.com]
Application Note: Preparation and Characterization of 3,5-Dimethyl-4-(methylamino)phenol Hydrochloride
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide
Introduction and Synthetic Strategy
3,5-Dimethyl-4-(methylamino)phenol (CAS 6392-45-6) and its hydrochloride salt are highly sterically hindered aminophenols. They serve as critical building blocks in the synthesis of specialized antioxidants, photographic developing agents (analogous to Metol) [4], and active pharmaceutical ingredients.
Mechanistic Rationale & Causality (E-E-A-T)
Synthesizing secondary anilines from primary anilines is notoriously prone to over-alkylation, frequently yielding unwanted tertiary amines (N,N-dimethylation). To establish a self-validating and high-purity system , this protocol bypasses direct reductive amination in favor of a highly controlled three-stage sequence:
-
Regioselective Amination: Direct amination is achieved by electrophilic aromatic nitrosation of 3,5-dimethylphenol. The synergistic electron-donating effects of the hydroxyl group and the two meta-methyl groups strongly direct the nitroso group to the para position (C4). Subsequent reduction with sodium dithionite (
) cleanly yields 4-amino-3,5-dimethylphenol [1], [2]. This method is vastly superior to attempting a Bamberger rearrangement from N-(2,6-dimethylphenyl)hydroxylamine, which often yields complex mixtures due to competing solvolysis pathways [3]. -
Selective Mono-N-Methylation: To guarantee strict mono-methylation, the primary amine is reacted with acetic formic anhydride (generated in situ) to yield N-(4-hydroxy-2,6-dimethylphenyl)formamide. The formyl group acts as a traceless directing group that is subsequently reduced by Borane-THF (
) to the target methyl group. -
Salt Formation: The electron-rich free base is highly susceptible to air oxidation (forming quinone imines). Conversion to the hydrochloride salt using anhydrous HCl drastically improves oxidative stability, shelf-life, and aqueous solubility.
Materials and Reagents
All reagents should be of ACS grade or higher. Anhydrous solvents are required for Stages 2 and 3.
| Reagent / Material | Role | Equivalents | Safety & Handling |
| 3,5-Dimethylphenol | Starting Material | 1.0 eq | Corrosive, toxic. Handle in fume hood. |
| Sodium Nitrite ( | Nitrosating Agent | 1.1 eq | Oxidizer, toxic. |
| Sodium Dithionite ( | Reducing Agent | 2.5 eq | Water-reactive, strong reducing agent. |
| Formic Acid (98%) / Acetic Anhydride | Formylating Agents | 3.0 eq / 2.5 eq | Corrosive, lachrymator. |
| Borane-THF Complex (1M) | Amide Reductant | 3.0 eq | Flammable, reacts violently with water. |
| Hydrogen Chloride (2M in Ether) | Salt Former | 1.5 eq | Corrosive gas in flammable solvent. |
Experimental Protocols
Protocol A: Synthesis of 4-Amino-3,5-dimethylphenol
Self-Validation Marker: Colorimetric transition from deep red (nitroso) to pale yellow (amine).
-
Nitrosation: Dissolve 3,5-dimethylphenol (12.2 g, 100 mmol) in a solution of NaOH (4.4 g, 110 mmol) in 100 mL of distilled water. Cool the flask to 0–5 °C in an ice-water bath.
-
Add a solution of
(7.6 g, 110 mmol) in 30 mL of water. -
Slowly add 6M HCl dropwise over 30 minutes while maintaining the temperature below 5 °C. Observation: The solution will turn deep red/brown, and a precipitate of 4-nitroso-3,5-dimethylphenol will form. Stir for an additional 1 hour at 0 °C.
-
Reduction: Without isolating the intermediate, add solid
(43.5 g, 250 mmol) in portions. -
Heat the reaction mixture to 50 °C for 2 hours. Observation: The dark red color will discharge to a pale yellow/white suspension, indicating complete reduction.
-
Cool to room temperature, filter the solid, wash with cold water (3 × 50 mL), and dry under vacuum to afford 4-amino-3,5-dimethylphenol as an off-white solid.
Protocol B: N-Formylation
Self-Validation Marker: TLC shift from polar (amine) to non-polar (amide).
-
In a dry, round-bottom flask under nitrogen, cool formic acid (11.3 mL, 300 mmol) to 0 °C.
-
Slowly add acetic anhydride (23.6 mL, 250 mmol) dropwise. Heat the mixture to 50 °C for 15 minutes to generate acetic formic anhydride, then cool back to 0 °C.
-
Dissolve 4-amino-3,5-dimethylphenol (13.7 g, 100 mmol) in 50 mL of anhydrous THF and add it dropwise to the anhydride mixture.
-
Stir at room temperature for 2 hours. Validation: Monitor by TLC (Hexane:EtOAc 1:1). The amine spot (
) will disappear, replaced by the formamide spot ( ). -
Concentrate the mixture under reduced pressure, dilute with water, and extract with EtOAc. Wash the organic layer with brine, dry over
, and evaporate to yield N-(4-hydroxy-2,6-dimethylphenyl)formamide.
Protocol C: Borane Reduction to Free Base
-
Dissolve the formamide intermediate (16.5 g, 100 mmol) in 150 mL of anhydrous THF under nitrogen. Cool to 0 °C.
-
Add
(1M in THF, 300 mL, 300 mmol) dropwise over 45 minutes. -
Reflux the mixture (65 °C) for 4 hours.
-
Cool to 0 °C and carefully quench by adding methanol (50 mL) dropwise until effervescence ceases.
-
Add 6M HCl (50 mL) and reflux for 1 hour to break the stable boron-amine complex.
-
Cool, neutralize with 6M NaOH to pH 8, and extract with dichloromethane (3 × 100 mL). Dry and concentrate to yield the crude 3,5-dimethyl-4-(methylamino)phenol free base.
Protocol D: Hydrochloride Salt Formation
Self-Validation Marker: Immediate precipitation of the target salt.
-
Dissolve the crude free base in 100 mL of anhydrous diethyl ether.
-
Cool to 0 °C under nitrogen.
-
Dropwise, add 2M HCl in diethyl ether (75 mL, 150 mmol). Observation: A white to off-white crystalline solid will immediately precipitate.
-
Stir for 30 minutes, filter under a blanket of nitrogen, wash with cold ether, and dry in a vacuum oven at 40 °C overnight.
Analytical Validation & Data Presentation
To confirm the structural integrity and purity of the final hydrochloride salt, the following quantitative analytical data should be observed:
| Analytical Method | Expected Signals / Values | Structural Assignment |
| Phenolic -OH | ||
| Amine -NH | ||
| Aromatic C2-H, C6-H | ||
| N-CH | ||
| Aromatic C3-CH | ||
| C-OH, C-CH | ||
| HRMS (ESI-TOF) | Calculated for C | Found: 152.1078 |
| Melting Point | > 210 °C (dec.) | Confirms salt formation (Free base is ~105 °C) |
Process Workflow Visualization
Workflow for the selective synthesis of 3,5-Dimethyl-4-(methylamino)phenol Hydrochloride.
References
- Title: 4-Amino-3,5-xylenol Preparation Products And Raw materials Source: ChemicalBook URL
- Title: Synthesis of 3,5-dimethyl-4-aminophenol Source: PrepChem URL
- Title: Synthesis of 4-amino-3,5-dimethylphenol from N-(2,6-dimethylphenyl)hydroxylamine using perchloric acid?
- Title: 4-(methylamino)
Application Note & Protocol: GC-MS Sample Preparation for Volatile Aminophenol Derivatives
Abstract
Aminophenols are a class of aromatic compounds pivotal in the synthesis of pharmaceuticals, dyes, and other industrial chemicals. Their accurate quantification is critical for process monitoring, quality control, and toxicological studies. However, direct analysis by Gas Chromatography-Mass Spectrometry (GC-MS) is hampered by their inherent polarity and low volatility, stemming from the presence of active hydrogen atoms in their amino (-NH₂) and hydroxyl (-OH) functional groups. These characteristics lead to poor chromatographic peak shape, thermal degradation, and irreversible adsorption within the GC system.[1][2][3] This application note provides a comprehensive guide to the chemical derivatization of aminophenols, a necessary step to enhance their volatility and thermal stability for robust and reproducible GC-MS analysis.[4][5] We present detailed, field-proven protocols for silylation and acylation, discuss the underlying chemical principles, and offer expert insights into method optimization and troubleshooting.
The Analytical Challenge: Why Derivatization is Essential
The primary obstacle in the GC analysis of compounds like aminophenols is their polarity. The -OH and -NH₂ groups readily form hydrogen bonds, which significantly increases their boiling points and causes them to interact strongly with active sites (e.g., silanol groups) on glass surfaces and within the GC column.[2][6] This results in:
-
Low Volatility: The compounds do not easily transition into the gas phase in the GC injector, leading to poor sensitivity.[1]
-
Poor Peak Shape: Strong interactions with the stationary phase cause peak tailing, reducing resolution and accuracy.[7]
-
Analyte Loss: Irreversible adsorption onto active sites in the injector or column leads to poor recovery and reproducibility.[6]
-
Thermal Degradation: High injector temperatures required to volatilize the polar analytes can cause them to break down.[1]
Derivatization overcomes these challenges by chemically modifying the problematic functional groups.[1][8] The process replaces the active, polar hydrogens with non-polar, thermally stable chemical moieties, thereby increasing volatility and minimizing undesirable interactions with the chromatographic system.[6][9]
Core Derivatization Strategies: Silylation vs. Acylation
Two primary strategies have proven effective for the derivatization of aminophenols: silylation and acylation.[6][8] The choice between them depends on the specific analytical requirements, such as desired sensitivity, potential interferences, and the stability of the resulting derivative.
Silylation: The Gold Standard for Volatility
Silylation is the most common derivatization technique for GC analysis.[8][9] It involves the replacement of an active hydrogen with a trimethylsilyl (TMS) group, -Si(CH₃)₃.[6][10][11]
-
Mechanism: The reaction proceeds via a nucleophilic attack (Sɴ2 mechanism) from the oxygen or nitrogen of the aminophenol on the silicon atom of the silylating reagent.[1][10][12] This displaces a leaving group from the reagent and forms a stable silyl ether (-O-TMS) and silyl amine (-NH-TMS). The reduction in hydrogen bonding and polarity makes the resulting derivative significantly more volatile and thermally stable.[6][8][9]
-
Key Reagents: The most powerful and versatile silylating agent for this purpose is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) . Its reaction byproducts are volatile and typically do not interfere with the chromatography.[13] To enhance its reactivity, especially for the less reactive amine group, BSTFA is often used with a catalyst, most commonly Trimethylchlorosilane (TMCS) , typically at a concentration of 1-10%.[11][13]
Acylation: Enhancing Stability and Detection
Acylation involves introducing an acyl group (R-C=O) to the -OH and -NH₂ functionalities, converting them into esters and amides, respectively.[6][8]
-
Mechanism: This reaction protects the unstable active hydrogens and improves analyte stability.[6] While silylated derivatives can be sensitive to hydrolysis, acylated derivatives are generally more stable.[14]
-
Key Reagents:
-
Acetic Anhydride: A common and cost-effective reagent that forms acetyl derivatives.[15]
-
Perfluorinated Anhydrides (e.g., Trifluoroacetic Anhydride - TFAA, Heptafluorobutyric Anhydride - HFBA): These reagents are particularly valuable as they introduce halogen atoms into the derivative.[6][12] This significantly enhances the response of an Electron Capture Detector (ECD), providing an alternative for ultra-trace analysis, and can produce characteristic mass fragments in MS.[14] A key consideration is that acylation with anhydrides produces acidic byproducts which must be neutralized or removed prior to injection to prevent damage to the GC column.[6][12]
-
Experimental Workflow & Protocols
A robust analysis begins with meticulous sample preparation. The overall workflow involves extraction of the aminophenols from the sample matrix, followed by derivatization and subsequent GC-MS analysis.
Caption: General workflow for aminophenol analysis by GC-MS.
Protocol 1: Silylation using BSTFA + 1% TMCS
This protocol is highly effective for general-purpose quantification of aminophenols.
Materials:
-
N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)
-
Pyridine or Acetonitrile (Anhydrous/GC grade)
-
Reacti-Vials™ or other suitable glass reaction vials with PTFE-lined caps
-
Heating block or oven
-
Nitrogen evaporator
Procedure:
-
Sample Preparation:
-
If the sample is in an aqueous solution, transfer a known volume (e.g., 1 mL) to a clean glass tube.
-
If working with a biological matrix like plasma or urine, perform a suitable extraction first (e.g., Liquid-Liquid Extraction with ethyl acetate or Solid-Phase Extraction).[16][17]
-
Evaporate the sample or extract to complete dryness under a gentle stream of dry nitrogen at 40-50°C. The absence of water is critical as silylating reagents are highly moisture-sensitive.[12][18]
-
-
Derivatization:
-
Reaction:
-
Place the vial in a heating block or oven set to 70°C for 45 minutes. Reaction times and temperatures may need optimization depending on the specific aminophenol isomer.[11]
-
-
Analysis:
-
Cool the vial to room temperature. Do not open the vial.
-
Directly inject 1 µL of the derivatized sample into the GC-MS system.
-
Protocol 2: Acylation using Acetic Anhydride
This protocol yields stable acetylated derivatives.
Materials:
-
Acetic Anhydride (Reagent Grade)
-
Pyridine (Anhydrous/GC grade)
-
Saturated Sodium Bicarbonate solution
-
Ethyl Acetate (GC Grade)
-
Anhydrous Sodium Sulfate
Procedure:
-
Sample Preparation:
-
Follow the same extraction and drying procedure as described in Protocol 1.
-
-
Derivatization:
-
To the dry residue, add 100 µL of anhydrous pyridine and 100 µL of acetic anhydride.
-
Tightly cap the vial, vortex, and heat at 60°C for 30 minutes.
-
-
Reaction Quench and Extraction:
-
Cool the vial to room temperature.
-
Carefully add 1 mL of deionized water to hydrolyze the excess acetic anhydride.
-
Neutralize the acidic solution by adding 1 mL of saturated sodium bicarbonate solution.
-
Add 1 mL of ethyl acetate, vortex vigorously for 1 minute to extract the derivatized aminophenols.
-
Centrifuge to separate the layers. Transfer the upper organic layer (ethyl acetate) to a clean vial containing a small amount of anhydrous sodium sulfate to remove residual water.
-
-
Analysis:
-
Inject 1 µL of the dried ethyl acetate extract into the GC-MS.
-
Data Presentation & Method Comparison
The selection of a derivatization strategy involves trade-offs. The following table summarizes the key characteristics of each approach.
| Parameter | Silylation (BSTFA + TMCS) | Acylation (Acetic Anhydride) |
| Reaction Speed | Fast (30-60 min)[11] | Moderate (30-60 min) |
| Procedure | Simple, one-pot reaction | Multi-step with quench & extraction |
| Byproducts | Volatile, often non-interfering[13] | Acidic, require neutralization[6][12] |
| Derivative Stability | Moderately stable, sensitive to moisture[12] | Highly stable[14] |
| Reagent Sensitivity | Highly sensitive to water[12][18] | Less sensitive to trace moisture |
| Key Advantage | Excellent for creating volatile derivatives | Produces very stable derivatives |
| Key Disadvantage | Moisture sensitivity | More complex workup procedure |
GC-MS Parameters & Troubleshooting
Typical GC-MS Conditions:
-
GC Column: A non-polar or low-bleed 5% phenyl-methylpolysiloxane column (e.g., DB-5ms, HP-5ms) is recommended. Silyl derivatives should not be analyzed on polyethylene glycol (wax) phases due to potential reactions.[6][13]
-
Injector: 250°C, Splitless mode.
-
Oven Program: Start at 80°C, hold for 1 min, ramp at 15°C/min to 280°C, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
MS Transfer Line: 280°C.
-
Ion Source: 230°C.
-
MS Mode: Electron Ionization (EI) at 70 eV, scanning from m/z 40-450.
Troubleshooting & Expert Insights:
-
No or Low Product Peak: This often indicates incomplete derivatization or degradation.
-
Check for Moisture: Ensure all solvents are anhydrous and that the sample was completely dry before adding reagents.[12]
-
Increase Reagent Excess: Ensure a sufficient molar excess of the derivatizing agent is used.[13]
-
Optimize Reaction Conditions: Some sterically hindered aminophenols may require higher temperatures or longer reaction times.[11]
-
-
Peak Tailing: If the derivatized peak still shows tailing, it may suggest active sites in the GC system.
-
Silanize Glassware: Deactivate all glass vials and injector liners by silanizing them with a reagent like dimethyldichlorosilane (DMDCS) to mask active Si-OH groups.[6]
-
Condition the Column: Perform several injections of a high-concentration derivatized standard to passivate the column before running samples.
-
-
Extraneous Peaks:
Conclusion
The successful analysis of volatile aminophenol derivatives by GC-MS is critically dependent on a robust and well-executed sample preparation strategy. Both silylation with BSTFA/TMCS and acylation offer effective means to increase analyte volatility and thermal stability. Silylation provides a rapid and straightforward one-pot method ideal for high-throughput screening, while acylation yields more stable derivatives suitable for analyses where sample stability is a primary concern. By understanding the chemical principles behind these techniques and adhering to the detailed protocols provided, researchers can achieve reliable, reproducible, and accurate quantification of aminophenols in a variety of complex matrices.
References
-
Mphahlele, R. R., & Meghea, A. (2012). Derivatization Reactions and Reagents for Gas Chromatography Analysis. InTech. [Link]
-
Regis Technologies. (n.d.). GC Derivatization. [Link]
-
Changfu Chemical. (n.d.). An In-Depth Guide to Silylation Reagents: Applications and Benefits. [Link]
-
Chemistry LibreTexts. (2023, August 29). Derivatization. [Link]
-
Macherey-Nagel. (n.d.). Derivatization reagents for GC. [Link]
-
Chromatography Today. (2018, February 20). The Use of Derivatising Reagents. [Link]
-
Kaliszan, R., et al. (2004). Comparison of three derivatization ways in the separation of phenol and hydroquinone from water samples. ResearchGate. [Link]
-
Moldoveanu, S. C., & David, V. (2015). Derivatization Methods in GC and GC/MS. In Sample Preparation in Chromatography (pp. 517-548). Elsevier. [Link]
-
Alfa Chemistry. (2023, May 8). Acylation Reagents for Gas Chromatography. Labinsights. [Link]
-
Lkhagva, E., et al. (2021). Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry. ResearchGate. [Link]
- Google Patents. (n.d.).
-
Dikin, M., & Ghalib, K. F. (2018). Chemoselective Acetylation of 2-Aminophenol Using Immobilized Lipase: Process Optimization, Mechanism, and Kinetics. ACS Omega. [Link]
-
Liu, R. H., & Lin, D. L. (1999). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis. [Link]
-
Restek. (n.d.). Silylation Derivatization Reagent, BSTFA w/1% TMCS. [Link]
-
Pierce Biotechnology. (n.d.). BSTFA + TMCS N,O-bis(Trimethylsilyl)trifluoroacetamide with Trimethylchlorosilane. ResearchGate. [Link]
-
Nováková, L. (2020, November 12). Advances in Sample Preparation for Biological Fluids. LCGC International. [Link]
-
Buchholz, K. D., & Pawliszyn, J. (1994). Optimization of Solid-Phase Microextraction Conditions for Determination of Phenols. Analytical Chemistry. [Link]
-
De-Tullio, P. L., et al. (1976). Gas-Chromatographic Method for Acetaminophen (N-Acetyl-p-Aminophenol) Based on Sequential Alkylation. Clinical Chemistry. [Link]
-
Husain, I., et al. (2023). Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples. Oriental Journal of Chemistry. [Link]
-
Samanidou, V. F. (2021). Current developments of bioanalytical sample preparation techniques in pharmaceuticals. Journal of Pharmaceutical Analysis. [Link]
-
Gehrke, C. W., & Leimer, K. (1971). TRIMETHYLSILYLATION OF AMINO ACIDS' Effect of Solvents on Derivatization Using BSTFA. Journal of Chromatography A. [Link]
-
Staruszkiewicz, W. F., & Bond, J. F. (1981). Analysis of Aniline and Aminophenols in Aqueous Solutions Using Electron Capture Gas Chromatography. Journal of Chromatographic Science. [Link]
Sources
- 1. chromatographytoday.com [chromatographytoday.com]
- 2. bre.com [bre.com]
- 3. waters.com [waters.com]
- 4. weber.hu [weber.hu]
- 5. jfda-online.com [jfda-online.com]
- 6. gcms.cz [gcms.cz]
- 7. GC Tech Tip: GC Column - Polarity vs Selectivity | Phenomenex [phenomenex.com]
- 8. scispace.com [scispace.com]
- 9. restek.com [restek.com]
- 10. An In-Depth Guide to Silylation Reagents: Applications and Benefits [cfsilicones.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. diverdi.colostate.edu [diverdi.colostate.edu]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. DE69418768T2 - Process for the preparation of N-acylated aminophenols - Google Patents [patents.google.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples – Oriental Journal of Chemistry [orientjchem.org]
- 18. researchgate.net [researchgate.net]
Application Note: Optimizing Reductive Amination for 3,5-Dimethyl Analogues
This Application Note is designed for researchers and process chemists optimizing reductive amination conditions for 3,5-dimethyl substituted analogues . These substrates present unique challenges: while 3,5-dimethylanilines are electron-rich and nucleophilic, 3,5-dimethyl ketones (e.g., cyclohexanones) suffer from steric impedance and conformational locking that can hinder imine formation.
The following guide prioritizes Ti(OiPr)₄-mediated protocols and STAB (Sodium Triacetoxyborohydride) systems, which offer the highest success rates for these specific scaffolds.
Abstract & Scope
The reductive alkylation of 3,5-dimethyl analogues—whether as the amine nucleophile (e.g., 3,5-dimethylaniline) or the electrophilic carbonyl (e.g., 3,5-dimethylcyclohexanone)—requires precise control over the Imine Formation vs. Reduction equilibrium. Standard protocols often fail due to slow dehydration kinetics (steric bulk) or competitive reduction of the carbonyl to an alcohol. This guide details three optimized protocols, focusing on Titanium(IV) Isopropoxide [Ti(OiPr)₄] as a critical Lewis acid additive to drive conversion in hindered systems.
Mechanistic Insight: The "3,5-Dimethyl" Challenge
Successful reductive amination hinges on the formation of the imine/iminium intermediate before the reducing agent attacks the carbonyl.
-
Case A: 3,5-Dimethylaniline (Nucleophile): The methyl groups at the meta positions increase electron density (
effect), making the amine more nucleophilic than aniline. However, they also increase lipophilicity, requiring solvent optimization (DCE/THF). The risk here is dialkylation due to the high reactivity of the resulting secondary amine. -
Case B: 3,5-Dimethyl Ketones (Electrophile): These substrates are sterically encumbered. The transition state for imine formation is crowded, often leading to incomplete conversion. If the reducing agent is added too early, the ketone is reduced to the alcohol (dead-end byproduct).
Visualization: Reaction Pathway & Failure Modes
Caption: Fig 1. The critical bottleneck is the dehydration of the hemiaminal. In 3,5-dimethyl systems, Ti(OiPr)₄ acts as a water scavenger and Lewis acid to force this step forward, preventing alcohol formation.
Experimental Protocols
Protocol A: The "Gold Standard" for Hindered Ketones (Ti-Mediated)
Best for: 3,5-dimethylcyclohexanone, acetophenones, or weak amines. Mechanism: Ti(OiPr)₄ coordinates to the carbonyl oxygen, activating it for attack while simultaneously scavenging the water produced, driving the equilibrium to the imine.
Materials:
-
Substrate: 3,5-dimethyl ketone (1.0 equiv)
-
Amine: 1.2 – 1.5 equiv
-
Additive: Titanium(IV) isopropoxide (1.25 – 1.5 equiv)
-
Reductant: NaBH₄ (sodium borohydride) or NaCNBH₃[1][2][3][4][5]
-
Solvent: Anhydrous THF (Tetrahydrofuran)
Step-by-Step:
-
Imine Pre-formation: In a flame-dried flask under N₂, dissolve the ketone (1.0 equiv) and amine (1.2 equiv) in anhydrous THF (0.5 M concentration).
-
Lewis Acid Addition: Add Ti(OiPr)₄ (1.5 equiv) dropwise at room temperature.
-
Note: The solution often turns slightly yellow/orange.
-
-
Incubation: Stir at ambient temperature for 6–12 hours .
-
QC Check: Pull an aliquot for 1H-NMR or TLC. You should see the disappearance of the ketone carbonyl peak. For 3,5-dimethyl substrates, do not skip this incubation.
-
-
Reduction:
-
Option 1 (One-pot): Dilute with absolute EtOH (equal volume to THF). Add NaBH₄ (1.5 equiv) carefully (gas evolution!). Stir for 2–4 hours.
-
Option 2 (Cleaner): If using NaCNBH₃, it can be added at the beginning, but for Ti-mediated reactions, sequential addition of NaBH₄ is cheaper and safer.
-
-
Quench (Critical): Add 1N NaOH or aqueous NH₄OH to precipitate titanium salts (white solid). Dilute with EtOAc.
-
Workup: Filter through a Celite pad to remove Ti salts. Wash the filtrate with brine, dry over Na₂SO₄, and concentrate.
Protocol B: The "Mild & Selective" Method (STAB)
Best for: 3,5-dimethylaniline reacting with aldehydes (benzaldehydes, aliphatic aldehydes). Mechanism: Sodium Triacetoxyborohydride (STAB) is sterically bulky and electron-deficient, making it selective for imines over aldehydes.
Materials:
-
Substrate: Aldehyde (1.0 equiv)[6]
-
Amine: 3,5-dimethylaniline (1.0 – 1.1 equiv)
-
Reagent: NaBH(OAc)₃ (STAB) (1.4 – 1.6 equiv)
-
Acid Catalyst: Acetic Acid (AcOH) (1.0 – 2.0 equiv)
-
Solvent: 1,2-Dichloroethane (DCE) or THF.[6] Avoid MeOH (STAB decomposes).
Step-by-Step:
-
Mixing: Dissolve the aldehyde and 3,5-dimethylaniline in DCE (0.2 M).
-
Acidification: Add AcOH (1–2 equiv). This buffers the pH to ~4–5, accelerating imine formation without protonating the aniline into non-reactivity.
-
Reagent Addition: Add STAB (1.5 equiv) in one portion.
-
Reaction: Stir at Room Temperature for 2–4 hours.
-
Observation: 3,5-dimethylaniline is highly nucleophilic; reaction is usually fast.
-
-
Quench: Quench with Saturated NaHCO₃ (aq) until bubbling ceases and pH is basic.
-
Extraction: Extract with DCM.
Optimization Data & Comparison
| Parameter | Protocol A: Ti(OiPr)₄ + NaBH₄ | Protocol B: STAB / AcOH | Protocol C: NaCNBH₃ / MeOH |
| Primary Use Case | Hindered Ketones (e.g., 3,5-dimethylcyclohexanone) | Aldehydes + Aryl Amines | General / Legacy |
| Steric Tolerance | High | Moderate | Moderate |
| Chemoselectivity | Moderate (Reduces ketones if not careful) | Excellent (Aldehyde safe) | Good |
| Toxicity | Low (Ti salts) | Low (Borate salts) | High (Cyanide) |
| Water Sensitivity | High (Must use anhyd. THF) | Moderate | Low |
| Typical Yield | 85–95% | 90–98% | 70–85% |
Decision Tree for Conditions
Caption: Fig 2. Selection logic. Hindered carbonyls (common in 3,5-dimethyl analogues) default to Titanium mediation to ensure conversion.
Troubleshooting & QC
-
Problem: Recovered Starting Ketone (No Reaction).
-
Cause: Steric bulk of the 3,5-dimethyl group prevents imine formation.
-
Fix: Switch to Protocol A . Increase Ti(OiPr)₄ to 2.0 equiv and heat the imine formation step to 40–50°C before adding the reducing agent.
-
-
Problem: Alcohol Byproduct (Ketone Reduction).
-
Cause: Reducing agent added before imine equilibrium was established.
-
Fix: Extend "Incubation" time. Ensure water is excluded (use molecular sieves or Ti(OiPr)₄).
-
-
Problem: Dialkylation (with Primary Amines).
-
Cause: The product secondary amine is more nucleophilic than the starting material.
-
Fix: Use a large excess of the amine (5–10 equiv) if the amine is cheap. Alternatively, use a bulky protecting group on the amine or switch to a stepwise reductive amination (form imine -> isolate -> reduce).
-
References
-
Mattson, R. J., et al. "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[2] The Journal of Organic Chemistry, 1990.[2]
-
Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[4] The Journal of Organic Chemistry, 1996.[4]
-
Master Organic Chemistry. "Reductive Amination: Mechanism and Reagents." MasterOrganicChemistry.com, 2017.
-
Sigma-Aldrich. "Application Note – Reductive Amination." SigmaAldrich.com.
Sources
- 1. researchgate.net [researchgate.net]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 4. US7985882B1 - Compositions for reductive aminations utilizing supported tricarboxyborohydride reagents and methods of using the same - Google Patents [patents.google.com]
- 5. jove.com [jove.com]
- 6. rsc.org [rsc.org]
Application Note: 3,5-Dimethyl-4-(methylamino)phenol in Oxidative Hair Dye Formulations
This Application Note is designed for formulation scientists and R&D professionals investigating novel primary intermediates for oxidative hair coloring. It focuses on 3,5-Dimethyl-4-(methylamino)phenol (CAS: 6392-45-6), a sterically hindered p-aminophenol derivative.
Introduction & Chemical Rationale
In the development of oxidative hair dyes, the industry constantly seeks primary intermediates that offer a balance of chromatic intensity , wash fastness , and reduced sensitization potential .
3,5-Dimethyl-4-(methylamino)phenol represents a specialized class of p-aminophenol derivatives. Structurally, it features:
-
A Phenolic Core: Facilitating oxidative coupling to form indo dyes.
-
A Secondary Amine (Methylamino) at C4: Enhancing electron donation compared to primary amines, often resulting in deeper, more bathochromic shifts (richer reds/violets).
-
Methyl Groups at C3 and C5: These provide steric hindrance ortho to the amine. This substitution pattern is critical; it blocks alternative reaction pathways and potentially reduces the formation of allergenic bandrowski-base-like trimers, while leaving the C2 and C6 positions (ortho to the hydroxyl) open for the desired coupling reaction.
Chemical Identity[1][2][3][4]
-
IUPAC Name: 4-(methylamino)-3,5-xylenol; 4-amino-3,5-dimethylphenol (N-methyl derivative)
-
Appearance: Off-white to beige crystalline solid (oxidizes upon air exposure).
-
Solubility: Soluble in ethanol, propylene glycol, and alkaline water; sparingly soluble in neutral water.
Mechanism of Action
The coloring process relies on the oxidative coupling of the primary intermediate (developer) with a coupler (modifier) in the presence of an oxidizing agent (typically
The Oxidative Pathway
-
Activation: Under alkaline conditions (pH 9–10), the 3,5-Dimethyl-4-(methylamino)phenol is oxidized by hydrogen peroxide to form a reactive Quinone Imine intermediate.
-
Coupling: This electrophilic quinone imine attacks the nucleophilic coupler (e.g., Resorcinol, 4-Amino-2-hydroxytoluene).
-
Chromophore Formation: Due to the blocked C3/C5 positions, coupling is directed exclusively to the C2 or C6 positions (ortho to the oxygen), resulting in high regioselectivity and the formation of stable Indo dyes (Indophenols or Indoanilines).
Pathway Visualization
The following diagram illustrates the specific reaction vector, highlighting the steric blocking at C3/C5.
Figure 1: Oxidative coupling pathway of 3,5-Dimethyl-4-(methylamino)phenol. Note the directed coupling at C2/C6 due to C3/C5 methylation.
Formulation Protocol
This protocol describes the preparation of a standard Cream Base (Oil-in-Water) suitable for evaluating the colorimetric performance of the intermediate.
Reagents & Equipment[3][6][7][8]
-
Primary Intermediate: 3,5-Dimethyl-4-(methylamino)phenol (0.5% – 2.0% w/w).
-
Couplers: Resorcinol (for naturals), 1-Naphthol (for purples), 4-Amino-2-hydroxytoluene (for reds).
-
Alkalizer: Monoethanolamine (MEA) or Ammonium Hydroxide (25%).
-
Antioxidant: Sodium Sulfite or Erythorbic Acid (Critical to prevent pre-oxidation).
-
Solvents: Propylene Glycol, Isopropanol.
-
Emulsifiers: Ceteareth-25, Glyceryl Stearate.
Step-by-Step Manufacturing Process
Phase A: Oil Phase (Emulsification Base)
-
In a main beaker, combine Cetearyl Alcohol (10.0%), Ceteareth-25 (3.0%), and Glyceryl Stearate (2.0%).
-
Heat to 75°C until fully melted and homogeneous.
Phase B: Aqueous Phase
-
In a separate vessel, heat Deionized Water (qs to 100%) to 75°C .
-
Add chelating agent (EDTA Disodium , 0.1%) to sequester metal ions that catalyze oxidation.
Phase C: Emulsification
-
Slowly add Phase A to Phase B under high-shear agitation (Homogenizer at 3000 rpm).
-
Maintain temperature at 75°C for 10 minutes.
-
Begin cooling with moderate paddle stirring.
Phase D: Dye Precursor Addition (Critical Step)
Perform at 40°C to minimize thermal degradation.
-
Dissolve Sodium Sulfite (0.5%) and Ascorbic Acid (0.2%) in a small portion of water; add to the emulsion.
-
Pre-dissolve 3,5-Dimethyl-4-(methylamino)phenol and selected Coupler (equimolar ratio) in Propylene Glycol (5.0%) and Isopropanol (3.0%).
-
Note: If the intermediate is in salt form (e.g., HCl), ensure the solvent is slightly alkaline or add the alkalizer immediately after.
-
-
Add the dye solution to the main emulsion.
-
Add Alkalizer (Ammonium Hydroxide or MEA) to adjust pH to 9.5 – 10.5 .
Phase E: Final Adjustment
-
Cool to room temperature (25°C).
-
Verify pH and viscosity.
Formulation Data Table
| Component | Function | Concentration (% w/w) | Rationale |
| 3,5-Dimethyl-4-(methylamino)phenol | Primary Intermediate | 1.00% | Core dye precursor. |
| Resorcinol | Coupler | 0.73% | Equimolar coupler for neutral/warm brown. |
| Cetearyl Alcohol | Thickener | 10.00% | Provides viscosity and conditioning. |
| Ceteareth-25 | Emulsifier | 3.00% | Stabilizes the O/W emulsion. |
| Sodium Sulfite | Antioxidant | 0.50% | Prevents premature oxidation of the phenol. |
| Ammonium Hydroxide (25%) | Alkalizer | 6.00% | Swells hair cuticle; catalyzes oxidation. |
| Water | Solvent | q.s. to 100% | Carrier. |
Performance Evaluation
To validate the efficacy of the formulation, the following testing suite is required.
A. Colorimetric Analysis (CIE Lab*)
Protocol:
-
Mix the dye cream 1:1 with 6% (20 Vol) Hydrogen Peroxide developer.
-
Apply to bleached Yak hair or standard bleached human hair swatches (ratio 4:1 g/g).
-
Process for 30 minutes at 27°C.
-
Rinse, shampoo, and dry.
-
Measure
values using a Spectrophotometer (e.g., Datacolor).
Expected Outcome: Due to the electron-donating methylamino group and the phenolic nature, this intermediate typically yields warm, intense shades .
-
With Resorcinol: Warm Beige/Brown.
-
With 4-Amino-2-hydroxytoluene: Intense Red-Violet.
B. Wash Fastness Test
Protocol:
-
Subject dyed swatches to 10 cycles of standardized washing (10% SLES solution, 40°C).
-
Measure
(Total Color Difference) after 5 and 10 washes.
-
Target:
after 10 washes (indicates excellent substantivity).
C. Sensitization Potential (In Chemico)
While animal testing is banned for cosmetics in many regions, in chemico methods like DPRA (Direct Peptide Reactivity Assay) are recommended to screen for skin sensitization.
-
Hypothesis: The steric hindrance at positions 3 and 5 may reduce the formation of reactive trimers (Bandrowski bases) often associated with PPD allergy, potentially offering a better safety profile.
Safety & Regulatory Considerations
-
Regulatory Status: Users must verify if CAS 6392-45-6 is listed in Annex III of the EU Cosmetics Regulation before commercial deployment in Europe. If not listed, it is considered a new chemical entity requiring a full SCCS safety dossier.
-
Handling:
-
H302: Harmful if swallowed.
-
H317: May cause an allergic skin reaction.
-
PPE: Nitrile gloves, lab coat, and eye protection are mandatory during weighing and formulation.
-
-
Stability: Store the raw material under inert gas (Argon/Nitrogen) to prevent darkening (auto-oxidation).
References
-
Reaction Mechanisms: Corbett, J. F. (1969). "The chemistry of hair-dyeing." Journal of the Society of Cosmetic Chemists, 20, 253-271.
-
SCCS Guidelines: Scientific Committee on Consumer Safety (SCCS).[3] "The SCCS Notes of Guidance for the Testing of Cosmetic Ingredients and their Safety Evaluation." 12th Revision.
-
Chemical Data: PubChem Compound Summary for CAS 6392-45-6.
-
Coupling Chemistry: Morel, O., & Christie, R. M. (2011). "Current trends in the chemistry of permanent hair dyeing." Chemical Reviews, 111(4), 2537-2561.
Sources
Application Notes and Protocols for the Utilization of Substituted Aminophenols as Antioxidant Additives
Introduction
Oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the ability of a biological system to detoxify these reactive intermediates, is implicated in the degradation of pharmaceutical ingredients, food spoilage, and the pathogenesis of numerous diseases. Antioxidants are crucial agents that can neutralize these harmful free radicals, thereby preserving the integrity of materials and protecting biological systems. Substituted aminophenols represent a versatile and potent class of synthetic antioxidants. Their efficacy is rooted in the synergistic action of hydroxyl and amino functional groups attached to an aromatic ring.[1]
This guide provides a comprehensive overview of the core principles governing the antioxidant activity of substituted aminophenols, detailed protocols for their evaluation, and practical insights into their application. As you proceed, you will find in-depth explanations of the structure-activity relationships (SAR) that dictate their potency, step-by-step methodologies for quantifying their antioxidant capacity, and guidance on ensuring their stability in formulations.
Core Principles: The Antioxidant Mechanism of Substituted Aminophenols
The antioxidant capacity of substituted aminophenols is primarily driven by their ability to donate a hydrogen atom from their hydroxyl (-OH) or amino (-NH2) groups to a free radical, effectively neutralizing it and terminating the oxidative chain reaction.[1] This process transforms the aminophenol into a radical species, but one that is significantly more stable and less reactive due to the delocalization of the unpaired electron across the aromatic ring.
The two primary mechanisms by which this occurs are:
-
Hydrogen Atom Transfer (HAT): A direct transfer of a hydrogen atom (a proton and an electron) to the radical. This is a one-step process.
-
Single Electron Transfer followed by Proton Transfer (SET-PT): A two-step process where the aminophenol first donates an electron to the radical, forming a radical cation, which then deprotonates to yield a neutral, stable radical.[2]
The efficiency of this process is critically dependent on the relative positions of the hydroxyl and amino groups. Ortho- (1,2) and para- (1,4) substituted aminophenols exhibit significantly higher antioxidant activity than their meta- (1,3) counterparts.[1] This is because the resulting radical can be stabilized through the formation of a quinone-imine or quinone-like structure, which allows for greater delocalization of the unpaired electron.[1]
Caption: Hydrogen atom donation by an aminophenol to neutralize a free radical.
Structure-Activity Relationship (SAR) and Potency
The antioxidant potency of an aminophenol is not solely determined by the positions of its core functional groups. The nature and position of other substituents on the aromatic ring play a crucial role in modulating its activity. Understanding these structure-activity relationships is key to designing and selecting highly effective antioxidant additives.
-
Electron-Donating Groups (EDGs): Substituents like alkyl (-CH3), and methoxy (-OCH3) groups increase the electron density on the aromatic ring. This weakens the O-H or N-H bond, facilitating hydrogen atom donation and thus enhancing antioxidant activity.
-
Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO2) or carboxyl (-COOH) pull electron density away from the ring, strengthening the O-H and N-H bonds. This makes hydrogen donation more difficult, generally leading to lower antioxidant activity.
-
Steric Hindrance: Bulky substituents, such as tert-butyl groups, positioned near the hydroxyl or amino groups can influence activity. While they can increase the stability of the resulting antioxidant radical, excessive steric hindrance may impede the interaction with free radicals.
Comparative Antioxidant Activity Data
The antioxidant activity of these compounds is commonly quantified using in vitro assays that measure their ability to scavenge stable synthetic radicals. The potency is often expressed as the half-maximal inhibitory concentration (IC50) or effective concentration (EC50), where a lower value indicates higher antioxidant activity.[1][3]
| Compound | Substituent(s) | Assay | IC50 / EC50 (µg/mL) | Reference Standard (Ascorbic Acid) SC50 (µg/mL) |
| o-Aminophenol Derivative 6a | Multiple | DPPH | 12.23 | ~11.5-12.6[3] |
| o-Aminophenol Derivative 6b | Multiple | DPPH | 22.96 | ~11.5-12.6[3] |
| o-Aminophenol Derivative 6d | Multiple | ABTS | 4.00 | Quercetin EC50: 9.8[3] |
| o-Aminophenol Derivative 6g | Multiple | ABTS | 11.25 | Quercetin EC50: 9.8[3] |
| o-Aminophenol Derivative 12a | Multiple | ABTS | 8.87 | Quercetin EC50: 9.8[3] |
Data compiled from various studies to illustrate the range of activities.[3]
Experimental Protocols for Antioxidant Capacity Evaluation
A multi-assay approach is recommended for a comprehensive assessment of antioxidant capacity. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays are two of the most widely used and reliable methods.[1][2]
Caption: A typical workflow for evaluating the antioxidant activity of compounds.[1]
DPPH Radical Scavenging Assay
Principle: This assay is based on the reduction of the stable DPPH free radical.[4] In its radical form, DPPH has a deep violet color with an absorbance maximum around 517 nm. When it accepts a hydrogen atom from an antioxidant, it is converted to a non-radical, yellow-colored form, leading to a decrease in absorbance.[4][5]
Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol or Ethanol (HPLC grade)
-
Substituted aminophenol test compounds
-
Reference antioxidant (e.g., Ascorbic Acid, Trolox)
-
96-well microplate
-
Microplate reader capable of reading absorbance at 517 nm
-
Pipettes and tips
Protocol:
-
Reagent Preparation:
-
DPPH Solution (0.1 mM): Dissolve ~4 mg of DPPH in 100 mL of methanol. This solution is light-sensitive and should be stored in a dark bottle at 4°C and prepared fresh.[6]
-
Test Compound Stock Solutions: Prepare 1 mg/mL stock solutions of each substituted aminophenol and the reference standard in methanol.
-
-
Assay Procedure:
-
Create a series of dilutions of your test compounds and the reference standard in methanol.
-
In a 96-well plate, add 100 µL of each dilution to separate wells.[6]
-
Prepare a control well containing 100 µL of methanol.
-
Add 100 µL of the 0.1 mM DPPH solution to all wells.[6]
-
Mix gently and incubate the plate in the dark at room temperature for 30 minutes.[1][5]
-
Measure the absorbance of each well at 517 nm using a microplate reader.[5]
-
-
Data Analysis:
-
Calculate the percentage of radical scavenging activity (% Inhibition) using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 [1]
-
Plot the % Inhibition against the concentration of the test compound.
-
Determine the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, from the plot.[1]
-
ABTS Radical Cation Scavenging Assay
Principle: This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+).[5] The ABTS•+ is generated by reacting ABTS with a strong oxidizing agent, such as potassium persulfate. The resulting blue-green radical solution is then treated with the antioxidant, and the reduction of the radical is measured by the decrease in absorbance at 734 nm.[5][7]
Materials:
-
2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt (ABTS)
-
Potassium persulfate or Ammonium persulfate
-
Phosphate-buffered saline (PBS) or Ethanol
-
Substituted aminophenol test compounds
-
Reference antioxidant (e.g., Trolox)
-
96-well microplate
-
Microplate reader capable of reading absorbance at 734 nm
Protocol:
-
Reagent Preparation:
-
ABTS Radical Cation (ABTS•+) Stock Solution:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.[5]
-
Mix the two solutions in equal volumes.[5]
-
Allow the mixture to stand in the dark at room temperature for 12-16 hours to ensure complete radical generation.[5][7] This solution is stable for several days when stored in the dark.
-
-
ABTS•+ Working Solution:
-
Before the assay, dilute the stock solution with PBS or ethanol to obtain an absorbance of 0.70 (± 0.02) at 734 nm.[5]
-
-
-
Assay Procedure:
-
Add a small volume (e.g., 10-20 µL) of the antioxidant standard (Trolox) or test sample at various concentrations to the wells of a 96-well plate.
-
Add a larger volume (e.g., 180-190 µL) of the ABTS•+ working solution to initiate the reaction.[8]
-
Incubate the plate at room temperature for a fixed time (e.g., 6 minutes).[1][5]
-
Measure the absorbance at 734 nm.[5]
-
-
Data Analysis:
-
The percentage inhibition of absorbance is calculated relative to a control (without antioxidant) using the same formula as in the DPPH assay.
-
The antioxidant capacity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is determined by comparing the antioxidant's activity to that of Trolox.[1]
-
Practical Application: Formulation and Stability
Substituted aminophenols, particularly 2- and 4-aminophenol, are susceptible to oxidation upon exposure to air and light, often resulting in the formation of colored products.[9] This instability can compromise their effectiveness as additives and is a critical consideration during formulation and storage.
Key Stability Considerations:
-
Oxygen Sensitivity: Dissolved oxygen in solvents is a primary driver of degradation.[10]
-
Light Sensitivity: Exposure to light can accelerate oxidative processes.[9]
-
Presence of Metal Ions: Trace metal ions can catalyze oxidation.[10]
Protocol for Preparation of a Stabilized Stock Solution
Objective: To prepare a stock solution of a substituted aminophenol with enhanced stability for experimental use.
-
Solvent Deoxygenation:
-
Choose a high-purity solvent (e.g., ethanol, methanol).
-
Place the solvent in a suitable flask and sparge with a gentle stream of an inert gas (nitrogen or argon) for 15-30 minutes to remove dissolved oxygen.[10]
-
-
Addition of a Co-Antioxidant:
-
Solution Preparation:
-
Accurately weigh the substituted aminophenol and dissolve it in the prepared stabilized solvent in a volumetric flask.
-
Work quickly to minimize exposure to atmospheric oxygen.
-
-
Storage:
-
Store the resulting solution in an amber glass vial to protect it from light.
-
Purge the headspace of the vial with inert gas before sealing.
-
Store at low temperatures (e.g., 4°C or -20°C). For long-term storage, solid compounds should be stored under an inert atmosphere.[10]
-
Regulatory Considerations in Drug Development
When considering substituted aminophenols as antioxidant additives in pharmaceutical formulations, it is crucial to understand the regulatory landscape. In the United States, the Food and Drug Administration (FDA) regulates all direct food and drug additives.[11]
-
Food Additive Petition: A manufacturer must submit a petition to the FDA demonstrating the safety of the additive for its intended use.[11]
-
Nutrient Content Claims: Describing the level of antioxidant nutrients in a product is considered a nutrient content claim and is subject to specific regulations (21 CFR 101.54(g)).[12] Such claims can only be made for nutrients with established Reference Daily Intakes (RDIs) and scientifically recognized antioxidant activity.[12]
-
Good Manufacturing Practices (GMP): The use of any additive must comply with Current Good Manufacturing Practice (cGMP) regulations to ensure the final product is safe, pure, and effective.[13]
Conclusion and Future Directions
Substituted aminophenols are highly effective antioxidants with tunable properties based on their substitution patterns. Their utility in research, drug development, and other industries is significant, provided that their chemical principles and stability are well understood. The protocols outlined in this guide provide a robust framework for the accurate assessment of their antioxidant capacity.
Future research should focus on elucidating the in vivo efficacy and metabolic pathways of novel aminophenol derivatives.[1] Exploring their potential to modulate cellular signaling pathways involved in oxidative stress could open new avenues for therapeutic applications, including the development of agents that can inhibit processes like lipid peroxidation and ferroptosis.[14][15][16] The continued rational design of these molecules, guided by a deep understanding of their structure-activity relationships, holds great promise for creating next-generation antioxidants.
References
-
Re, R., Pellegrini, N., Proteggente, A., Pannala, A., Yang, M., & Rice-Evans, C. (1999). Antioxidant activity applying an improved ABTS radical cation decolorization assay. Free Radical Biology and Medicine, 26, 1231-1237. Available from: protocols.io. ([Link])
-
Moreira, D. et al. (2019). ABTS decolorization assay – in vitro antioxidant capacity v1. ResearchGate. ([Link])
-
G-Biosciences. ABTS Assay, Cat # BAQ060. G-Biosciences. ([Link])
-
Design, Synthesis, and Biological Evaluation of Some Novel o-aminophenol Derivatives. (n.d.). ijps.ssu.ac.ir. ([Link])
-
Iinuma, M., et al. (1996). Synthesis and topical antiinflammatory and antiallergic activities of antioxidant o-aminophenol derivatives. Journal of Medicinal Chemistry. ([Link])
-
Nguyen, T. N. M., et al. (2023). SYNTHESIS OF SOME o-AMINOPHENOL DERIVATIVES AND ANTIOXIDANT ACTIVITIES. VNU Journal of Science: Natural Sciences and Technology. ([Link])
-
Matco Life Science. (n.d.). Technical Manual Total Antioxidant Capacity (T-AOC) Colorimetric Assay Kit (ABTS, Chemical Method). ([Link])
-
SYNTHESIS OF SOME o-AMINOPHENOL DERIVATIVES AND ANTIOXIDANT ACTIVITIES. (n.d.). vjol.info.vn. ([Link])
-
NutraIngredients.com. (2008). FDA issues guidance on antioxidants. ([Link])
-
Mugundan, H., et al. (2023). Examination of aminophenol-containing compounds designed as antiproliferative agents and potential atypical retinoids. PMC. ([Link])
-
Ferreira, E., et al. (2022). Low-Molecular-Weight Synthetic Antioxidants: Classification, Pharmacological Profile, Effectiveness and Trends. PMC. ([Link])
-
Smart Eureka. (2022). Determination of the Effects of Aminic and Phenolic Antioxidants on the Oxidation Resistance Performance of TMP and TMP Complex. Smart Eureka. ([Link])
-
Apak, R., et al. (2016). Analytical Methods Used in Determining Antioxidant Activity: A Review. PMC. ([Link])
-
Takahashi, K., et al. (2024). DPPH Measurements and Structure—Activity Relationship Studies on the Antioxidant Capacity of Phenols. PMC. ([Link])
-
Sheng, X., et al. (2024). Discovery of Novel Ortho-Aminophenol Derivatives Targeting Lipid Peroxidation with Potent Antiferroptotic Activities. PubMed. ([Link])
-
Prieto Dpp h Protocol. (n.d.). Scribd. ([Link])
-
ResearchGate. (n.d.). Aminophenols | Request PDF. ([Link])
-
Amerigo Scientific. (n.d.). DPPH Assay: Principle, Applications, and Complete Guide. ([Link])
-
ResearchGate. (2025). Antioxidant and structure–activity relationships (SARs) of some phenolic and anilines compounds. ([Link])
-
ChemRxiv. (n.d.). Assessing the activity of benzodioxol, phenol and aniline derivatives as radical trapping antioxidants that inhibit ferroptosis. ([Link])
-
Sheng, X., et al. (2024). Discovery of Novel Ortho-Aminophenol Derivatives Targeting Lipid Peroxidation with Potent Antiferroptotic Activities | Request PDF. ResearchGate. ([Link])
-
Scientific Research Publishing. (n.d.). Antioxidant Activity Evaluation in a Series of Heterocyclic Compounds Derived from 1,8-Diaminonaphthalene. ([Link])
-
ResearchGate. (n.d.). p-Aminophenol concentration–time profile for stability study samples.... ([Link])
-
Allan Chemical Corporation. (2025). Regulations for Natural and Synthetic Antioxidants in Food. ([Link])
-
Academic Journals. (2010). Antioxidants: Its medicinal and pharmacological applications. ([Link])
-
Crimson Publishers. (2025). Antioxidants Activity of Selected Synthesized Compounds. ([Link])
-
FDA. (2025). Dietary Supplements Guidance Documents & Regulatory Information. ([Link])
-
Swanson, C. (2018). Current regulatory guidelines and resources to support research of dietary supplements in the United States. PMC. ([Link])
-
Latham & Watkins LLP. (2025). FDA Color Additive Scrutiny Expands to Pharmaceuticals. ([Link])
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. DPPH Measurements and Structure—Activity Relationship Studies on the Antioxidant Capacity of Phenols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Biological Evaluation of Some Novel o-aminophenol Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. DPPH Assay: Principle, Applications, and Complete Guide - Amerigo Scientific [amerigoscientific.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. protocols.io [protocols.io]
- 8. assaygenie.com [assaygenie.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Regulations for Natural and Synthetic Antioxidants in Food - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 12. FDA issues guidance on antioxidants [nutraingredients.com]
- 13. Current regulatory guidelines and resources to support research of dietary supplements in the United States - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and topical antiinflammatory and antiallergic activities of antioxidant o-aminophenol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Discovery of Novel Ortho-Aminophenol Derivatives Targeting Lipid Peroxidation with Potent Antiferroptotic Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Stability Protocols for 3,5-Dimethyl-4-(methylamino)phenol
[1]
Executive Summary
You are encountering rapid degradation of 3,5-Dimethyl-4-(methylamino)phenol . This molecule belongs to the p-aminophenol class, a group notorious for high susceptibility to autoxidation.
The presence of the 3,5-dimethyl substituents and the N-methyl group creates a specific stability paradox:
-
Electronic Effect: The methyl groups are electron-donating, increasing the electron density of the aromatic ring. This makes the molecule more easily oxidized (lower oxidation potential) than unsubstituted p-aminophenol.
-
Steric Effect: The 3,5-dimethyl groups provide steric hindrance around the oxygen, which may retard the final polymerization (tar formation) but does not stop the initial formation of the colored quinone imine species.
This guide details the mechanism of failure and provides a validated Standard Operating Procedure (SOP) to stabilize this compound for experimental use.
Module 1: The Oxidation Mechanism (The "Why")
To prevent degradation, one must understand the enemy.[1] The "browning" or "pinking" of your solution is not a random event; it is a cascade reaction driven by dissolved oxygen and pH.
The Pathway to Destruction
The oxidation follows a Proton-Coupled Electron Transfer (PCET) mechanism.
-
Initiation: Trace metals or UV light catalyze the loss of a hydrogen atom, creating a Semiquinone Radical .[1]
-
Propagation: This radical rapidly loses a second electron and proton to form the Quinone Imine (highly colored).[1]
-
Fate: Unlike simple phenols, the N-methyl group allows this quinone imine to act as a potent electrophile.[1] While the 3,5-dimethyl groups block ortho coupling (preventing some dimerization), the molecule can still undergo hydrolysis to form 2,6-dimethylbenzoquinone or react with other nucleophiles in your buffer.[1]
Visualizing the Pathway
Figure 1: The autoxidation cascade. Note that the transition from the Reduced form to the Radical is the rate-limiting step that our protocols aim to block.
Module 2: Standard Operating Procedure (SOP)
Objective: Prepare a stable 10 mM stock solution. Principle: We utilize a "Triple-Lock" strategy: Deoxygenation , Acidification , and Chelation .[1]
Reagents Required
-
Solvent: Water (LC-MS Grade) or DMSO (for higher concentrations).[1]
-
Acid: 0.1 M HCl or Formic Acid.
-
Antioxidant: Sodium Metabisulfite (
) or Ascorbic Acid.[1] -
Chelator: EDTA (Disodium salt).[1]
Protocol: The "Triple-Lock" Preparation
| Step | Action | Technical Rationale |
| 1 | Solvent Degassing | Critical. Sparge the solvent with Argon or Nitrogen gas for 15 minutes before adding any solid. Dissolved |
| 2 | Pre-Conditioning | Add EDTA (0.1 mM) and Sodium Metabisulfite (0.1% w/v) to the solvent.[1] |
| 3 | pH Adjustment | Adjust the solvent pH to 3.0 – 4.0 using HCl or Formic Acid. |
| 4 | Dissolution | Add the 3,5-Dimethyl-4-(methylamino)phenol solid to the pre-conditioned solvent. |
| 5 | Storage | Aliquot immediately into amber glass vials. Fill to the top to minimize headspace. Store at -20°C or -80°C. |
Module 3: Troubleshooting & FAQs
Decision Tree: Diagnosing Instability
Figure 2: Diagnostic logic for common stability issues.
Frequently Asked Questions
Q1: Can I use DMSO instead of water? A: Yes, and it is often preferred.[1] DMSO dissolves the compound well, but DMSO itself can act as a mild oxidant under certain conditions.[1]
-
Recommendation: Use anhydrous, deoxygenated DMSO.[1] Acidifying DMSO is difficult, so rely heavily on degassing and keeping the headspace purged with Argon.[1]
Q2: Why does my LC-MS signal disappear even if the solution looks clear? A: This is likely "On-Column Oxidation." The high surface area of the HPLC column silica, combined with a neutral pH mobile phase, can oxidize the compound during the run.
-
Fix: Ensure Mobile Phase A contains 0.1% Formic Acid.[1] Inject the sample in an acidic diluent containing 1 mM Ascorbic Acid.
Q3: Is the "3,5-dimethyl" analog more stable than Metol? A: Paradoxically, no .[1] While the methyl groups provide steric protection against polymerization (tar), they are electron-donating.[1] This makes the initial electron loss easier than in unsubstituted Metol. You may see a red color (quinone imine) appear faster, even if the brown precipitate forms slower.[1]
Q4: What is the estimated pKa? A: Based on structural analogs (Metol):
References
-
Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry. 5th Ed.[1] Longman Scientific & Technical. (General handling of air-sensitive aminophenols).
-
NTP (National Toxicology Program). (1992).[1] Chemical Properties and Solubility of Metol (CAS 55-55-0).[2][3][1]
-
BenchChem Technical Support. (2025). Preventing Oxidation of Aminophenol Compounds: Mechanisms and Protocols.
-
RSC (Royal Society of Chemistry). (1979).[1] Oxidation of p-aminophenol in aqueous solution.[4][5][6] Journal of the Chemical Society, Perkin Transactions 2.[1]
-
European Commission. (2006).[1] SCCP Opinion on p-Methylaminophenol sulphate.[1] Scientific Committee on Consumer Products.[1]
Sources
- 1. thno.org [thno.org]
- 2. Buy Metol | 55-55-0 [smolecule.com]
- 3. Metol | Photographic Developer for Research (RUO) [benchchem.com]
- 4. Benzoquinone imines. Part 16. Oxidation of p-aminophenol in aqueous solution - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. staff.ustc.edu.cn [staff.ustc.edu.cn]
Technical Support Center: Optimizing the Methylation of 3,5-Dimethyl-4-aminophenol
Welcome to the technical support center for the methylation of 3,5-dimethyl-4-aminophenol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this reaction and enhance product yield and purity. Here, we address common challenges in a direct question-and-answer format, providing in-depth explanations and actionable troubleshooting strategies grounded in established chemical principles.
Frequently Asked Questions (FAQs)
Q1: My reaction yield is consistently low. What are the primary factors I should investigate?
Low yields can be attributed to several factors ranging from suboptimal reaction conditions to reactant purity. A systematic approach is crucial for diagnosis.[1][2]
-
Suboptimal Temperature: Temperature is a critical parameter. If it's too low, the reaction rate will be slow, leading to incomplete conversion. Conversely, excessively high temperatures can cause decomposition of the starting material or the desired product.[1][3] For many phenol methylations, finding the precise optimal temperature range is key.[1]
-
Incorrect Stoichiometry: An insufficient amount of the methylating agent will naturally limit the conversion of your starting material.[1] It is also important to consider the stoichiometry of the base used, as it plays a crucial role in activating the phenol.
-
Purity of Starting Materials: The purity of 3,5-dimethyl-4-aminophenol is paramount. Impurities can interfere with the reaction, consume reagents, or lead to unwanted side products.[2]
-
Atmospheric Conditions: The presence of oxygen can lead to oxidative side reactions, especially with electron-rich aminophenols. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is highly recommended.[4]
Q2: I am observing multiple products in my reaction mixture. How can I improve the selectivity for O-methylation over N-methylation?
The presence of both a hydroxyl (-OH) and an amino (-NH2) group on the same molecule presents a selectivity challenge. The relative nucleophilicity of the oxygen and nitrogen atoms will dictate the major product.
-
Choice of Base and Solvent: The choice of base is critical. A strong base will preferentially deprotonate the more acidic phenolic hydroxyl group, generating a phenoxide ion. This phenoxide is an excellent nucleophile for O-methylation. In contrast, in a more neutral or slightly acidic medium, the lone pair on the nitrogen of the amino group can be more nucleophilic, favoring N-methylation. The solvent can also influence this equilibrium.[5]
-
Protecting Groups: While it adds steps to the synthesis, the use of a protecting group for the amine function is a classic strategy to ensure exclusive O-methylation. After the methylation of the phenol, the protecting group can be removed.
-
Catalyst Systems: Specific catalyst systems have been developed to favor either O- or N-arylation (and by extension, alkylation) of aminophenols.[6] While often applied to arylation, the principles can be extended to methylation, where the catalyst can selectively activate one functional group over the other.
Q3: What are the most common byproducts in this reaction, and how can I minimize their formation?
Besides the products of N-methylation, other byproducts can arise:
-
Over-methylation: If a strong methylating agent like dimethyl sulfate is used in excess or for a prolonged reaction time, you might see methylation on both the oxygen and nitrogen, or even the formation of a quaternary ammonium salt at the nitrogen. Careful control of stoichiometry and reaction time is essential.
-
Ring Methylation (C-methylation): While less common under typical O- or N-methylation conditions, direct methylation on the aromatic ring is a possibility, especially under harsher, acid-catalyzed conditions.[7]
-
Decomposition Products: As mentioned, high temperatures can lead to the decomposition of your starting material or product, resulting in a complex mixture of impurities.[3]
To minimize these, it is crucial to optimize reaction conditions, including temperature, reaction time, and the molar ratios of your reactants.[8] Monitoring the reaction by techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) can help you determine the optimal point to quench the reaction.[8]
Troubleshooting Guide
This section provides a more detailed, step-by-step approach to resolving specific issues you may encounter.
Issue 1: Low Conversion of Starting Material
If you observe a significant amount of unreacted 3,5-dimethyl-4-aminophenol after the expected reaction time, consider the following:
| Potential Cause | Troubleshooting Steps |
| Insufficient Activation | Ensure your base is strong enough to deprotonate the phenol. Consider switching to a stronger base like sodium hydride (NaH) or potassium carbonate (K2CO3). The base should be freshly opened or properly stored to ensure its activity. |
| Low Reaction Temperature | Gradually increase the reaction temperature in small increments (e.g., 10 °C) and monitor the effect on conversion.[1] Be cautious not to overshoot and cause decomposition. |
| Poor Solubility | Ensure that your reactants are sufficiently soluble in the chosen solvent at the reaction temperature. If not, consider a different solvent system. |
| Inhibitors Present | Purify your starting material, 3,5-dimethyl-4-aminophenol, to remove any potential inhibitors. Recrystallization or column chromatography are common methods. |
Issue 2: Predominance of N-Methylated Product
When the primary goal is O-methylation, the formation of N-methylated or N,N-dimethylated products is a common problem.
| Potential Cause | Troubleshooting Steps |
| Sub-optimal Base/Solvent System | The pKa of the phenolic proton is significantly lower than that of the amine. Using a base that is just strong enough to deprotonate the phenol but not the amine can favor O-methylation. A classic approach is using K2CO3 in a polar aprotic solvent like acetone or DMF.[9] |
| Reaction Conditions Favoring N-methylation | Certain conditions, such as reductive amination (e.g., using formaldehyde and a reducing agent), are specifically designed for N-methylation and should be avoided if O-methylation is the goal.[10] |
| Unprotected Amine | As a more robust solution, consider protecting the amine group. A Boc or Cbz protecting group can be readily installed and later removed under conditions that will not affect the newly formed ether. |
Issue 3: Difficulty in Product Purification
If you are struggling to isolate the desired methylated product from the reaction mixture, the following strategies may help:
| Potential Cause | Troubleshooting Steps |
| Similar Polarity of Products and Byproducts | If the desired product and a major byproduct have similar polarities, separation by standard column chromatography can be challenging. Consider changing the solvent system for chromatography to improve separation. Sometimes, derivatizing the crude mixture can alter the polarities enough to allow for easier separation. |
| Presence of Unreacted Starting Material | Unreacted 3,5-dimethyl-4-aminophenol can often be removed by an acid-base extraction. By adjusting the pH of the aqueous layer, you can selectively protonate the amino group and extract it from the organic phase.[4][11][12] |
| Formation of Salts | If inorganic salts are present from the base used, ensure they are thoroughly removed during the workup, typically by washing the organic layer with water or brine. |
Experimental Protocols
Protocol 1: General Procedure for O-Methylation using Dimethyl Sulfate
This protocol provides a starting point for the O-methylation of 3,5-dimethyl-4-aminophenol. Safety Note: Dimethyl sulfate is highly toxic and carcinogenic.[13] All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3,5-dimethyl-4-aminophenol (1 equivalent) and a suitable solvent (e.g., acetone).
-
Inert Atmosphere: Purge the flask with an inert gas like nitrogen or argon.
-
Base Addition: Add a suitable base, such as anhydrous potassium carbonate (K2CO3, 2-3 equivalents).
-
Addition of Methylating Agent: While stirring vigorously, add dimethyl sulfate (1.1-1.5 equivalents) dropwise to the suspension.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC or HPLC.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Filter off the inorganic salts and wash them with a small amount of the solvent. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The final product can be further purified by column chromatography or recrystallization.
Visualization of Key Concepts
Reaction Pathway: O- vs. N-Methylation
Caption: Competing pathways in the methylation of 3,5-dimethyl-4-aminophenol.
Troubleshooting Workflow: Low Yield
Caption: A systematic workflow for troubleshooting low reaction yields.
References
- Dickins, A. W. M., & Fordyce, C. R. (n.d.). Purification of methyl-para-amino phenol. Google Patents.
- Dickins, A. W. M., & Behrndt, L. J. (n.d.). Purification of n-methyl-p-aminophenol. Google Patents.
-
Lasek, J., Matus, K., & Machej, T. (2014). Selective phenol methylation to 2,6-dimethylphenol in a fluidized bed of iron-chromium mixed oxide catalyst with o–cresol circulation. PMC. Retrieved from [Link]
-
University of Rochester. (n.d.). How to Improve Your Yield. Chemistry. Retrieved from [Link]
- (n.d.). Process for the purification of p-aminophenol. Google Patents.
-
Wegener, M., Lose, D., & Hilterhaus, L. (2025). How to Tell an N from an O: Controlling the Chemoselectivity of Methyltransferases. ACS Catalysis. Retrieved from [Link]
-
Wikipedia. (n.d.). Dimethyl sulfate. Retrieved from [Link]
-
Abdel Reheim, M. A. M., El-Gaby, M. S. A., Abdel Hafiz, I. S., Reffat, H. M., & Abdelmonsef, A. H. (2026). Mechanism of methylation reaction of p‐substituted phenol derivatives. ResearchGate. Retrieved from [Link]
-
(n.d.). Supporting info. Retrieved from [Link]
-
ResearchGate. (n.d.). O-Methylation of Natural Phenolic Compounds Based on Green Chemistry Using Dimethyl Carbonate. Retrieved from [Link]
-
Gupta, V., Singh, P., & Kumar, V. (n.d.). Vapour Phase Methylation of Phenol Over Ni1-xMnxFe2O4 Type Ferrospinels. Asian Journal of Chemistry. Retrieved from [Link]
- (n.d.). Methylation of phenols. Google Patents.
-
Li, H., & Liu, Y. (n.d.). Review of Modern Eschweiler–Clarke Methylation Reaction. PMC. Retrieved from [Link]
- (n.d.). Selective methylation of phenols. Google Patents.
-
Reddit. (2020, November 23). My first synthesis was not as efficient as I had hoped. 16% yield. r/chemistry. Retrieved from [Link]
-
Li, F., & Li, C.-J. (2013). A General Method for N-Methylation of Amines and Nitro Compounds with Dimethylsulfoxide. IT Services - University of Liverpool. Retrieved from [Link]
-
Wang, T., Li, X., & Zhang, W. (2024). Dimethyl sulfate and diisopropyl sulfate as practical and versatile O-sulfation reagents. PMC. Retrieved from [Link]
-
PubChem. (n.d.). 4-Amino-3,5-dimethylphenol. Retrieved from [Link]
-
ResearchGate. (n.d.). N-methylation and O-methylation of indole and phenol respectively using.... Retrieved from [Link]
- (n.d.). Process for purifying crude 4-aminophenol. Google Patents.
-
PubChem. (n.d.). Process for the purification of p-aminophenol - Patent US-4440954-A. Retrieved from [Link]
-
SIELC Technologies. (2018, May 16). 3,5-Dimethyl-4-aminophenol. Retrieved from [Link]
-
BuyersGuideChem. (n.d.). 4-Amino-2,6-dimethylanisole. Retrieved from [Link]
-
(n.d.). Recent Advances in Methylation: A Guide for Selecting Methylation Reagents. Retrieved from [Link]
- (n.d.). Accelerated process for preparing O-methyl phenols, N-methyl heteroaromatic compounds, and methylated aminophenols. Google Patents.
-
Surry, D. S., & Buchwald, S. L. (n.d.). Orthogonal Cu- and Pd-Based Catalyst Systems for the O- and N-Arylation of Aminophenols. PMC. Retrieved from [Link]
- (n.d.). A kind of preparation method of 4- amino -2,6- dimethoxypyridin. Google Patents.
-
(n.d.). Selective mono-N-methylation of amines using methanol as a methylating reagent over heterogeneous Ni catalysts. Catalysis Science & Technology (RSC Publishing). Retrieved from [Link]
- (n.d.). Preparation method of 4-amino-2,6-dimethoxypyrimidine. Google Patents.
-
Le, T. H. D., & De Martinis, B. S. (n.d.). Isolation and identification of three by-products found in methylamphetamine synthesized by the Emde route. PubMed. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Troubleshooting [chem.rochester.edu]
- 3. US3446856A - Methylation of phenols - Google Patents [patents.google.com]
- 4. US4870209A - Process for purifying crude 4-aminophenol - Google Patents [patents.google.com]
- 5. reddit.com [reddit.com]
- 6. Orthogonal Cu- and Pd-Based Catalyst Systems for the O- and N-Arylation of Aminophenols - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. CN105646373A - Preparation method of 4-amino-2,6-dimethoxypyrimidine - Google Patents [patents.google.com]
- 10. Review of Modern Eschweiler–Clarke Methylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. US4440954A - Process for the purification of p-aminophenol - Google Patents [patents.google.com]
- 12. Process for the purification of p-aminophenol - Patent US-4440954-A - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Dimethyl sulfate - Wikipedia [en.wikipedia.org]
Technical Support Center: Troubleshooting Aminophenol Salts in Aqueous Media
Welcome to the Technical Support Center. As application scientists and drug development professionals, working with amphoteric compounds like aminophenol salts (e.g., p-aminophenol hydrochloride) often presents unique physicochemical challenges. This guide provides an in-depth, mechanistic approach to diagnosing and resolving solubility, stability, and extraction issues.
Diagnostic Workflow for Aminophenol Formulations
Before altering your experimental parameters, use the following diagnostic pathway to identify the root cause of your formulation failure.
Fig 1. Diagnostic workflow for resolving aminophenol solubility, oxidation, and emulsion issues.
Frequently Asked Questions (Troubleshooting Guide)
Q1: Why does my p-aminophenol hydrochloride salt precipitate when added to a neutral buffer (pH 7.4)? Mechanism & Causality: Aminophenols are amphoteric molecules containing both a basic amino group (-NH₂) and an acidic phenolic hydroxyl group (-OH) 1. The pKa of the amino group is roughly 5.48, and the phenolic group is 10.30. When you dissolve the highly soluble hydrochloride salt into a neutral buffer, the environment forces the molecule into its neutral, zwitterionic state. In this state, intermolecular hydrogen bonding between the neutral molecules is maximized, drastically reducing its aqueous solubility to roughly 1.5 g/100 mL (15 g/L) at 20°C 2. Solution: To maintain high solubility, you must shift the equilibrium to favor an ionic state. Adjust the pH to either < 4.0 (to fully protonate the amine, forming the highly soluble ammonium salt) or > 11.0 (to deprotonate the phenol, forming the phenolate salt) 3.
Q2: My aqueous aminophenol solution turns dark brown or black within hours. Is the compound degrading, and how do I stop it? Mechanism & Causality: Yes, the compound is degrading via rapid auto-oxidation. In the presence of dissolved oxygen, aminophenols oxidize to form highly reactive quinone imines. These intermediates undergo rapid polymerization, resulting in heavily colored (brown/black) polymeric quinoid structures 1. This oxidative degradation is significantly accelerated at basic pH levels or in the presence of trace transition metals (Fenton-like reactions). Solution: Formulate your solutions using deoxygenated (degassed) water. Incorporate a reducing agent or antioxidant, such as sodium sulfite or ascorbic acid, which will preferentially scavenge oxygen and reduce any formed quinone imines back to the parent aminophenol. Maintaining an acidic pH also thermodynamically stabilizes the protonated amine against oxidation.
Q3: During liquid-liquid extraction of my aminophenol reaction mixture, a stubborn emulsion forms. Why does this happen and how can I break it? Mechanism & Causality: Emulsions during extraction occur because partially soluble, neutral aminophenol species or trace polymeric impurities accumulate at the aqueous-organic interface. These particles act as surfactants (a phenomenon known as Pickering stabilization), preventing the droplets from coalescing 4. Solution: Increase the ionic strength of the aqueous phase by adding a saturated sodium chloride solution (brining). This "salts out" the organic components, reducing their solubility in the aqueous phase and destabilizing the emulsion interface.
Quantitative Data: Physicochemical Properties
Understanding the hard data behind the molecule is critical for predicting its behavior in your specific assay or synthesis workflow.
| Property | Value | Causality / Impact on Troubleshooting |
| Molecular Weight | 109.13 g/mol (Base) / 145.59 g/mol (HCl Salt) | Determines stoichiometric calculations for neutralization/salting. |
| pKa₁ (Amino Group) | ~5.48 | Below pH 4.0, the molecule is fully protonated (highly soluble). |
| pKa₂ (Phenolic Group) | ~10.30 | Above pH 11.0, the molecule is fully deprotonated (highly soluble). |
| Aqueous Solubility (Neutral, 20°C) | ~1.5 g/100 mL (15.7 g/L) | Minimal solubility zone (pH 6–9); precipitation risk is highest here. |
| Oxidation Half-Life (Water, pH 7, 25°C) | ~7.67 days | Dictates the shelf-life of unprepared solutions; necessitates antioxidants. |
| Log Kow (Partition Coefficient) | 0.04 (at pH 7.4) | Highly hydrophilic; prefers the aqueous compartment over organic solvents. |
Standard Operating Protocols (Self-Validating)
To ensure reproducibility and scientific integrity, follow these self-validating methodologies when handling aminophenol formulations.
Protocol A: Preparation of Oxidation-Resistant, High-Concentration Aminophenol Solutions
Objective: To formulate a stable, high-concentration (>10% w/v) aqueous solution of p-aminophenol hydrochloride that resists oxidative polymerization.
-
Solvent Degassing: Sparge deionized (DI) water with Nitrogen (N₂) or Argon (Ar) gas for 15-20 minutes. Causality: Displaces dissolved oxygen, eliminating the primary electron acceptor responsible for quinone imine formation.
-
Antioxidant Addition: Dissolve anhydrous sodium sulfite (Na₂SO₃) into the degassed water to achieve a 0.1 M concentration. Causality: Sulfite acts as a sacrificial reducing agent, neutralizing trace reactive oxygen species before they can attack the aminophenol.
-
Solute Addition: Slowly add p-aminophenol hydrochloride to the vortexing solution until the target concentration is reached.
-
pH Verification & Adjustment: Measure the pH. If it exceeds 4.0, add 1M HCl dropwise. Causality: Maintaining pH < 4.0 ensures the amino group remains fully protonated (ammonium state), maximizing solubility and sterically hindering oxidation.
-
Self-Validation System: Remove a 1 mL aliquot and measure the UV-Vis absorbance at 400-450 nm against a water blank. Validation Criterion: An absorbance of < 0.05 indicates successful suppression of quinone imines. The bulk solution must remain visually colorless and free of particulates for >48 hours at room temperature.
Protocol B: Resolving Emulsions in Aminophenol Liquid-Liquid Extractions
Objective: To rapidly break stable emulsions formed during the aqueous/organic extraction of aminophenol derivatives.
-
Interface Identification: Suspend the separatory funnel and identify the milky emulsion layer between the organic and aqueous phases.
-
Brining (Salting Out): Add a volume of saturated NaCl solution (brine) equal to 15% of the aqueous phase volume. Causality: Drastically increases the ionic strength of the aqueous layer, decreasing the solubility of partially non-polar species at the interface and forcing droplet coalescence.
-
Gentle Agitation: Invert the funnel gently 3-4 times. Do NOT shake vigorously. Causality: High shear forces create micro-droplets (Pickering stabilization); gentle inversion promotes phase interaction without re-emulsifying.
-
pH Adjustment (If emulsion persists): Add 1M HCl or 1M NaOH dropwise to shift the aqueous pH >2 units away from the isoelectric point (~pH 7.5). Causality: Converts neutral interfacial surfactants into fully charged ions, driving them entirely into the aqueous phase.
-
Self-Validation System: Allow the funnel to rest for 10 minutes. Validation Criterion: A sharp, distinct meniscus must form between the two phases with < 1 mm of cloudy interphase remaining. Volume recovery of the organic layer should be > 95% of the input volume.
References
-
OECD SIDS Initial Assessment Profile for p-Aminophenol - OECD Existing Chemicals Database.1
-
Overcoming solubility issues of 3-(Aminomethyl)phenol in reactions - BenchChem Technical Support. 3
-
Dealing with emulsion formation during p-aminophenol purification - BenchChem Technical Support.4
-
P-Aminophenol HCL won't dissolve - Photrio Photography & Chemistry Forums. 2
Sources
Technical Support Center: Minimizing Side Reactions in Sterically Hindered Phenol Synthesis
Topic: Minimizing side reactions during the synthesis of sterically hindered phenols (Focus: 2,6-di-tert-butylphenol). Audience: Researchers, Process Chemists, and Drug Development Professionals.
Core Directive & Scope
This guide addresses the technical challenges in synthesizing sterically hindered phenols via Friedel-Crafts alkylation , specifically focusing on the ortho-selective alkylation of phenol with isobutylene. The primary objective is to maximize the yield of 2,6-di-tert-butylphenol (2,6-DTBP) while suppressing thermodynamic byproducts (para-isomers), polyalkylation (2,4,6-tri-tert-butylphenol), and oxidative degradation (quinones).
The following protocols rely on the Aluminum Phenoxide (Al(OPh)₃) catalytic system, which operates under kinetic control to favor ortho-substitution, unlike Brønsted acids (e.g., H₂SO₄) which favor thermodynamic para-substitution [1, 4].
Mechanistic Visualization
The following diagram illustrates the divergent reaction pathways. Understanding this bifurcation is critical for troubleshooting: Path A (desired) requires coordination to a metal center, while Path B (undesired) is driven by free protons or dissociated carbocations.
Figure 1: Divergent reaction pathways in phenol alkylation. Green paths indicate the target mechanism mediated by aluminum phenoxide; red paths indicate side reactions driven by acidity or over-reaction.
Troubleshooting Guide & FAQs
Category A: Regioselectivity (Ortho vs. Para)[1]
Q1: My reaction is yielding significant amounts of 4-tert-butylphenol (para-isomer) instead of the 2,6-product. Why is the catalyst failing?
Technical Insight: The aluminum phenoxide catalyst functions by coordinating the phenol oxygen, creating a steric template that directs the incoming alkyl group to the ortho position. If para-alkylation occurs, the reaction has likely shifted from a concerted coordination mechanism to a free Friedel-Crafts mechanism [1, 4].
Root Causes & Solutions:
-
Moisture Contamination (Critical): Water hydrolyzes Al(OPh)₃, releasing phenol and forming aluminum hydroxides/oxides. These species (or the protons generated) act as weak Brønsted acids, promoting thermodynamic control (para-substitution).
-
Action: Ensure phenol (<0.05% water) and solvents are strictly anhydrous. Dry the system by heating phenol with a small amount of Al metal before adding the alkene.
-
-
Temperature Too High: While heat is needed for rate, temperatures >150°C can induce isomerization of the ortho product to the thermodynamically stable para isomer.
-
Action: Maintain reaction temperature between 90°C and 110°C [6].
-
Category B: Over-Alkylation (Polyalkylation)
Q2: I am observing high levels of 2,4,6-tri-tert-butylphenol. How do I stop at the di-substituted stage?
Technical Insight: The third alkylation (at the para position) is sterically disfavored by the Al-complex but becomes kinetically accessible if the concentration of isobutylene is too high relative to the active catalyst sites, or if the reaction runs too long [6].
Corrective Protocol:
-
Stoichiometry Control: Do not use a large excess of isobutylene. A molar ratio of 1.8–2.0 (Isobutylene:Phenol) is ideal.
-
Monitoring: Stop the reaction immediately upon the disappearance of the mono-ortho intermediate (2-tert-butylphenol).
-
Catalyst Loading: Reduce catalyst loading. High catalyst concentrations can sometimes accelerate non-selective pathways if local exotherms occur.
Category C: Catalyst Deactivation & O-Alkylation
Q3: The reaction stalls after mono-alkylation, or I see ether formation (O-alkylation).
Technical Insight:
-
Stalling: As the reaction proceeds, the bulky 2,6-DTBP coordinates less effectively to the Aluminum center than the starting phenol. If the phenol is consumed, the "active" catalyst turnover slows down [1].
-
Ether Formation: O-alkylation is a kinetic product often formed at lower temperatures or with non-coordinating cations. However, at reaction temperatures (>100°C), O-alkylated products usually rearrange to C-alkylated products via a Claisen-type rearrangement or reversibility [12, 24].
Solution:
-
Temperature Bump: If stalling occurs, a slight increase in temperature (e.g., from 90°C to 110°C) can drive the second alkylation.
-
Catalyst Activation: Ensure the catalyst is fully formed before introducing isobutylene. This is often done by heating phenol with aluminum metal or triethylaluminum until hydrogen evolution ceases.
Category D: Product Purity & Color
Q4: The final product turns yellow or pink upon exposure to air. What is happening?
Technical Insight: Sterically hindered phenols are easily oxidized to quinones (e.g., 3,3',5,5'-tetra-tert-butyl-4,4'-diphenoquinone) or quinone methides [7, 8]. This is catalyzed by trace metals and basic conditions in the presence of oxygen.
Prevention:
-
Inert Atmosphere: Conduct the entire reaction and workup under Nitrogen or Argon.
-
Acidic Quench: When quenching the aluminum catalyst, use dilute acid (e.g., HCl) to remove Al salts, but ensure the final organic layer is washed to neutral pH. Residual alkalinity promotes oxidation.
Experimental Protocol: Synthesis of 2,6-Di-tert-butylphenol
Objective: Selective synthesis of 2,6-DTBP with >90% selectivity using Aluminum Phenoxide.
Materials
-
Phenol: Reagent grade, dried (water content <500 ppm).
-
Aluminum Metal: Powder or turnings (catalyst precursor).
-
Isobutylene: Gas.
-
Equipment: High-pressure autoclave (stainless steel) or heavy-walled glass pressure reactor.
Step-by-Step Methodology
| Step | Operation | Technical Rationale |
| 1. Catalyst Formation | Load Phenol (1.0 eq) and Al metal (0.01–0.03 eq) into the reactor. Heat to 150°C under N₂ flow. Stir until H₂ evolution ceases and Al dissolves. | Generates the active Aluminum Phenoxide catalyst in situ. Removal of H₂ is crucial to drive formation. |
| 2. Temperature Adjustment | Cool the reaction mixture to 90–100°C . | Balances reaction rate with regioselectivity.[1] Higher temps favor para-isomer; lower temps slow the 2nd alkylation. |
| 3. Alkylation | Pressurize with Isobutylene (2.0–2.2 eq) . Maintain pressure at 5–20 bar (depending on reactor rating). | Kinetic control.[2] The pressure drives the solubility of the gas. |
| 4. Reaction Monitoring | Monitor pressure drop. Reaction is complete when pressure stabilizes. (Approx. 2–4 hours).[3] | Pressure drop correlates directly with isobutylene consumption. |
| 5. Quench | Vent excess gas. Cool to 60°C. Slowly add dilute aqueous HCl (1M) or NaOH (followed by acid wash) to hydrolyze the catalyst. | Destroys the Al-phenoxide complex. Caution: Exothermic hydrolysis. |
| 6. Purification | Separate organic layer.[4] Wash with water until neutral. Recrystallize from ethanol or distill under vacuum. | Removes trace salts and mono-alkylated byproducts. |
Quantitative Data Summary
Table 1: Effect of Catalyst and Conditions on Product Distribution
| Catalyst System | Temp (°C) | Major Product | Selectivity (Ortho/Para) | Primary Side Reaction | Ref |
| Al(OPh)₃ (Lewis) | 100 | 2,6-DTBP | High (>20:1) | 2,4,6-Tri-tert-butylphenol (if excess alkene) | [1, 6] |
| H₂SO₄ (Brønsted) | 80 | 4-tert-butylphenol | Low (<1:5) | Polyalkylation & Isomerization | [16, 18] |
| Amberlyst 15 | 100 | 2,4-DTBP | Low | 4-tert-butylphenol | [18] |
| Al(OPh)₃ + Moisture | 100 | Mixed | Moderate | Para-isomer formation due to hydrolysis | [1, 4] |
References
-
A new mechanism - Key for an improved synthesis of 2,6-di-tert-butylphenol. ResearchGate. Available at: [Link]
-
Cooperative Lewis Acid/Metal Dual Catalysis for the Selective ortho-Alkylation of Phenols. PMC. Available at: [Link]
-
Rhenium-Catalyzed ortho-Alkylation of Phenols. Organic Syntheses. Available at: [Link]
-
2,6-Di-tert-butylphenol. Wikipedia. Available at: [Link][5][6][7]
-
Selective Alkylation of Phenols Using Solid Catalysts. White Rose eTheses Online. Available at: [Link]
- Method of preparing 2,6-di-tert.butylphenol (US4113976A).Google Patents.
-
Autoxidation of 2,6-di-tert-butylphenol with cobalt Schiff base catalysts. Green Chemistry. Available at: [Link]
-
Oxidation of 2,6-di-tert-butylphenol with tert-butyl hydroperoxide. PubMed. Available at: [Link]
-
Chemo-Enzymatic Synthesis of Renewable Sterically-Hindered Phenolic Antioxidants. MDPI. Available at: [Link]
-
Synthesis, Redox Properties and Antibacterial Activity of Hindered Phenols. PMC. Available at: [Link]
-
Hybrids of Sterically Hindered Phenols and Diaryl Ureas. MDPI. Available at: [Link]
-
Selective Ortho alkylation of phenol with alcohols. ResearchGate. Available at: [Link]
-
Ortho-Selective Alkylation of Phenol with 2-Propanol without Catalyst. ACS Publications. Available at: [Link]
-
Sterically Hindered Phenols as Antioxidant. Semantic Scholar. Available at: [Link]
-
Selective O-alkylation of Phenol Using Dimethyl Ether. MDPI. Available at: [Link]
-
The alkylation of phenol with isobutene. ResearchGate. Available at: [Link]
-
Synthesis of a Hindered Phenol-Linked Benzophenone Hybrid Compound. PMC. Available at: [Link]
-
Alkylation of phenol with isobutene catalysed by cation exchange resin. ResearchGate. Available at: [Link]
-
Friedel-Crafts Alkylation. Master Organic Chemistry. Available at: [Link]
-
Applications of Friedel–Crafts reactions in total synthesis. PMC. Available at: [Link]
-
Selective nucleophilic α-C alkylation of phenols with alcohols. PMC. Available at: [Link]
-
Phenolates- O-alkylation and C-alkylation. PharmaXChange.info. Available at: [Link]
Sources
- 1. orgsyn.org [orgsyn.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis, Redox Properties and Antibacterial Activity of Hindered Phenols Linked to Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oxidation of 2,6-di-tert-butylphenol with tert-butyl hydroperoxide catalyzed by iron porphyrin tetrasulfonate, iron porphyrin tetracarboxylate and their supported analogues in a water-methanol mixture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Navigating Peak Tailing in HPLC: A Technical Guide for Amine-Containing Phenols
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering peak tailing during the High-Performance Liquid Chromatography (HPLC) analysis of amine-containing phenols. As a Senior Application Scientist, my goal is to provide you with not just troubleshooting steps, but a deeper understanding of the underlying chemical interactions that cause this common chromatographic issue. By understanding the "why," you'll be better equipped to resolve current issues and proactively prevent future ones.
Understanding the Core Problem: The Silanol Interaction
Peak tailing, an asymmetry in the chromatographic peak where the latter half is broader than the front, is a frequent challenge when analyzing basic compounds like amine-containing phenols on silica-based reversed-phase columns.[1] The primary culprit is the secondary interaction between the basic amine groups of the analyte and acidic silanol groups (Si-OH) present on the silica surface of the stationary phase.[1][2][3][4]
At mobile phase pH levels above 3, these silanol groups can become deprotonated (SiO-), creating anionic sites that strongly interact with the protonated, positively charged amine groups of the analyte.[2][5] This ion-exchange-like interaction is a secondary retention mechanism, separate from the intended hydrophobic interactions of the reversed-phase separation.[5] Molecules that engage in this stronger, secondary interaction are retained longer than those that do not, leading to a "tail" on the peak.[3]
Caption: Interaction causing peak tailing.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section is structured to directly address the common questions and issues you may be facing in the lab.
Q1: My peak for an amine-containing phenol is tailing significantly. What is the first and most impactful parameter I should adjust?
A1: Mobile Phase pH. The pH of your mobile phase is the most critical factor influencing the peak shape of ionizable compounds.[6][7]
-
The Rationale: By lowering the mobile phase pH, you can protonate the residual silanol groups on the silica surface, neutralizing their negative charge.[3][5][8] A common starting point is a pH of 2.5 to 3.5.[9] At this acidic pH, the silanol groups are primarily in their neutral (Si-OH) form, which minimizes the strong ionic interactions with the protonated amine groups of your analyte.[5][8] It is generally recommended to work at a pH that is at least two units away from the analyte's pKa to ensure a consistent ionization state.[10][11]
-
Experimental Protocol: pH Optimization
-
Prepare Buffers: Create a series of aqueous mobile phase components buffered at different pH values (e.g., pH 2.5, 3.0, 3.5, and 4.0) using an appropriate buffer system like phosphate or formate. Note that phosphate buffers can precipitate in high concentrations of acetonitrile.[8]
-
Equilibrate the System: Starting with the lowest pH mobile phase, flush your column with at least 15-20 column volumes to ensure it is fully equilibrated.
-
Inject and Analyze: Inject your standard and evaluate the peak shape.
-
Iterate: Increase the pH to the next level, re-equilibrate the column thoroughly, and inject the standard again.
-
Compare: Analyze the chromatograms to identify the pH that provides the best peak symmetry.
-
Q2: I've adjusted the pH, but I'm still seeing some tailing. What's my next step?
A2: Introduce a Mobile Phase Additive. If pH adjustment alone is insufficient, the use of a competing base, also known as a silanol suppressor, can be highly effective.[8]
-
The Rationale: Additives like Triethylamine (TEA) are small, basic molecules that compete with your analyte for the active silanol sites on the stationary phase.[8][12][13] By adding a low concentration of TEA (typically 0.1-1%) to the mobile phase, it will preferentially interact with and "mask" the silanol groups, making them unavailable for secondary interactions with your amine-containing phenol.[12][13]
-
Experimental Protocol: Using Triethylamine (TEA)
-
Preparation: In a fume hood, add a precise concentration of TEA to your mobile phase. A common starting concentration is 0.1% (v/v).
-
pH Adjustment: After adding TEA, readjust the pH of the mobile phase to your desired setpoint.
-
Column Dedication: Be aware that TEA can be difficult to completely wash out of a column.[14] It is good practice to dedicate a column to methods that use TEA.[14]
-
Equilibrate and Analyze: Equilibrate the column with the new mobile phase and inject your sample.
-
Q3: Are there any column technologies specifically designed to mitigate these issues?
A3: Yes, selecting the right column chemistry is a fundamental solution.
-
The Rationale: Modern HPLC columns offer several features to improve the analysis of basic compounds.
-
End-Capped Columns: Most modern columns are "end-capped," a process where the residual silanol groups are chemically reacted with a small, non-polar group (like a trimethylsilyl group) to make them inert.[15][16][17] This significantly reduces the number of active sites available to interact with basic analytes.[16][17] Double end-capping provides even more thorough deactivation.[16]
-
Base-Deactivated Columns: These columns are specifically engineered for improved peak shape for basic compounds by minimizing silanol activity through various surface treatments.[18]
-
Hybrid Silica Columns: These columns are made from a hybrid of organic and inorganic material.[19] This results in a lower silanol activity and improved stability at higher pH values, offering better peak shapes for basic compounds even at neutral pH.[20][21]
-
Superficially Porous Particles (SPP) / Core-Shell Columns: These columns consist of a solid, non-porous core with a thin, porous outer layer.[22][23][24] This design leads to higher efficiency and less peak broadening.[24][25] Some SPP columns are specifically designed with chemistries that provide excellent peak shape for basic analytes.[26]
-
Q4: Could my sample itself be the problem?
A4: Yes, issues like column overload and sample solvent effects can cause peak distortion.
-
The Rationale:
-
Mass Overload: Injecting too much sample can saturate the stationary phase, leading to a broadening of the peak, which can manifest as tailing.[27][28]
-
Sample Solvent: If your sample is dissolved in a solvent that is much stronger (more eluting power) than your mobile phase, it can cause peak distortion, including fronting or tailing.
-
-
Troubleshooting Steps:
-
Dilute Your Sample: Prepare a dilution series of your sample (e.g., 1:5, 1:10) and inject them. If the peak shape improves with dilution, you were likely overloading the column.
-
Match Sample Solvent to Mobile Phase: If possible, dissolve your sample in the initial mobile phase of your gradient or a solvent that is weaker than the mobile phase.
-
Systematic Troubleshooting Workflow
When faced with peak tailing, a systematic approach is key. The following flowchart outlines a logical progression for troubleshooting.
Caption: A systematic workflow for troubleshooting HPLC peak tailing.
Summary of Troubleshooting Strategies
| Strategy | Principle of Operation | Expected Impact on Peak Asymmetry | Key Considerations |
| Mobile Phase pH Adjustment | Neutralizes surface silanol groups by lowering the pH.[3][5][8] | Significant Decrease | May alter retention time and selectivity. Requires a pH-stable column.[6] |
| Use of Competing Base (e.g., TEA) | Masks active silanol sites, preventing interaction with the analyte.[8][12][13] | Significant Decrease | Can shorten column lifetime and may be difficult to remove from the column.[8][14] |
| Switch to End-Capped/Deactivated Column | Reduces the number of available silanol groups through chemical modification.[15][16][17] | Significant Decrease | This is a fundamental solution for analyzing basic compounds. May alter selectivity. |
| Switch to Hybrid or SPP Column | Utilizes advanced particle technology with lower silanol activity and higher efficiency.[20][24] | Significant Decrease | Often provides superior performance and robustness. |
| Reduce Sample Concentration | Avoids saturation of the stationary phase.[27] | Decrease | May require a more sensitive detector if the signal becomes too low. |
| Optimize Sample Solvent | Ensures the sample is introduced to the column in a manner compatible with the mobile phase. | Decrease | Dissolving the sample in the mobile phase is ideal but not always possible. |
By methodically addressing these factors, you can effectively diagnose and resolve peak tailing issues, leading to more accurate, reproducible, and reliable results in your analysis of amine-containing phenols.
References
-
Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC? Retrieved from [Link]
-
Waters Corporation. Comparison of Fully and Superficially Porous Particle Columns for the Analysis of Basic Compounds. Retrieved from [Link]
-
Welch Materials. (2025, December 15). Triethylamine as a Mobile Phase Additive: What Does It Do? Retrieved from [Link]
-
Phenomenex. HPLC Tech Tip: Peak Tailing of Basic Analytes. Retrieved from [Link]
-
Moravek. (2024, December 3). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]
-
LCGC International. (2026, February 10). Comparison of Fully and Superficially Porous Particle Columns for the Analysis of Basic Compounds. Retrieved from [Link]
-
Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC? Retrieved from [Link]
-
Element Lab Solutions. Peak Tailing in HPLC. Retrieved from [Link]
-
ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. Retrieved from [Link]
-
Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]
-
LCGC International. (2022, April 15). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. Retrieved from [Link]
-
Chrom Tech, Inc. (2025, October 28). What Is Endcapping in HPLC Columns. Retrieved from [Link]
-
YMC India. Hybrid Silica Based Columns. Retrieved from [Link]
-
Phenomenex. The role of end-capping in reversed-phase. Retrieved from [Link]
-
Agilent. Control pH During Method Development for Better Chromatography. Retrieved from [Link]
-
MicroSolv Technology Corporation. (2025, December 1). Ammonium Acetate or Triethylamine TEA Use with Cogent HPLC Columns - Tips & Suggestions. Retrieved from [Link]
-
Shimadzu UK Limited. (2022, August 26). HPLC Troubleshooting - Tailing Peaks. Retrieved from [Link]
-
LCGC International. (2022, April 15). Back to Basics: The Role of pH in Retention and Selectivity. Retrieved from [Link]
-
LCGC International. (2019, July 1). Hybrid Particle Columns: The First Twenty Years. Retrieved from [Link]
-
Industry news. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations. Retrieved from [Link]
-
hplc-today. (2020). TO ADD OR NOT TO ADD. Retrieved from [Link]
-
PMC. Effect of Mobile Phase Additives on the Resolution of Four Bioactive Compounds by RP-HPLC. Retrieved from [Link]
-
ResearchGate. (2025, August 7). The influence of mobile phase ph on the retention and selectivity of related basic compounds in reversed-phase liquid chromatography. Retrieved from [Link]
-
MICROSOLV. (2026, February 9). Base‑Deactivated HPLC Column? Understanding Silanol Activity and TYPE‑C™ Technology. Retrieved from [Link]
-
Chromatography Today. Advances in Superficially Porous Particles for Increased Method Development Flexibility and Scalability. Retrieved from [Link]
-
Waters Corporation. Peak Shape Changes Over Time. Retrieved from [Link]
-
Phenomenex. Tip on Peak Tailing of Basic Analytes. Retrieved from [Link]
-
MTC USA. (2025, June 18). Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions. Retrieved from [Link]
-
HPLC Columns. HPLC Columns. Retrieved from [Link]
-
Chrom Tech, Inc. (2025, October 15). The Difference Between Superficially Porous and Fully Porous Particles. Retrieved from [Link]
-
SIELC Technologies. Improving of a Peak Shape of the Charged Compounds. Retrieved from [Link]
-
(2024, August 12). Fast and High Efficiency HPLC Separations Using Superficially Porous Particles. Retrieved from [Link]
-
LCGC International. (2020, November 11). Troubleshooting Basics, Part 4: Peak Shape Problems. Retrieved from [Link]
Sources
- 1. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 2. chromtech.com [chromtech.com]
- 3. acdlabs.com [acdlabs.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. moravek.com [moravek.com]
- 7. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 8. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. shimadzu5270.zendesk.com [shimadzu5270.zendesk.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. welch-us.com [welch-us.com]
- 13. hplc.today [hplc.today]
- 14. mtc-usa.com [mtc-usa.com]
- 15. merckmillipore.com [merckmillipore.com]
- 16. chromtech.com [chromtech.com]
- 17. HPLC Tech Tip: The Role of End-Capping in RP | Phenomenex [phenomenex.com]
- 18. Base‑Deactivated HPLC Column? Understanding Silanol Activity and TYPE‑C™ Technology | MICROSOLV [mtc-usa.com]
- 19. ymcindia.com [ymcindia.com]
- 20. chromatographyonline.com [chromatographyonline.com]
- 21. waters.com [waters.com]
- 22. waters.com [waters.com]
- 23. chromatographyonline.com [chromatographyonline.com]
- 24. chromtech.com [chromtech.com]
- 25. Fast and High Efficiency HPLC Separations Using Superficially Porous Particles - Regis Technologies [registech.com]
- 26. lcms.cz [lcms.cz]
- 27. Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions [mtc-usa.com]
- 28. chromatographyonline.com [chromatographyonline.com]
Stabilization techniques for long-term storage of 3,5-Dimethyl-4-(methylamino)phenol
This guide serves as a specialized Technical Support Center for 3,5-Dimethyl-4-(methylamino)phenol (CAS 6392-45-6). It is designed to provide autonomous, high-level troubleshooting and stabilization protocols for researchers observing degradation or instability in this compound.
Status: Operational Ticket ID: STAB-6392-45-6 Priority: Critical (Redox Sensitive) Assigned Specialist: Senior Application Scientist
Core Technical Briefing
The Molecule: 3,5-Dimethyl-4-(methylamino)phenol is a sterically hindered aminophenol. Structurally, it consists of a phenol ring with a secondary amine (methylamino) at the para position and two methyl groups at the meta positions (3 and 5).
The Instability Mechanism: This compound is an electron-rich system . The hydroxyl group (-OH) and the secondary amine (-NHMe) both donate electron density into the ring, making it highly susceptible to oxidative dehydrogenation .
-
Primary Failure Mode: Oxidation by atmospheric oxygen to form a quinone imine intermediate.
-
Secondary Failure Mode: Polymerization of these intermediates into insoluble brown/black melanoid pigments (similar to the degradation of Metol or photographic developers).
-
Catalysts: The reaction is accelerated by high pH (which forms the phenolate anion), trace metals (Fe³⁺, Cu²⁺), and UV light .
Diagnostic & Troubleshooting Guide (Q&A)
Q1: My sample has turned from off-white/beige to dark brown. Is it still usable?
A: No. The brown color indicates the formation of complex oxidation polymers (quinone imines and oligomers). These are irreversible degradation products.
-
Root Cause: Exposure to oxygen or moisture during storage. The "3,5-dimethyl" steric hindrance provides some protection compared to unhindered aminophenols, but it is not absolute.
-
Action: Discard the material if high purity (>98%) is required. For qualitative work, you may attempt recrystallization (see Protocol B), but yield will be low.
Q2: I need to keep this compound in solution for 2 weeks. How do I stabilize it?
A: You must suppress the electron-donating capability of the amine and phenol groups.
-
The Fix: Acidification. Store the compound as a salt (e.g., Hydrochloride or Sulfate) rather than the free base.
-
Mechanism: Protonating the amine (-NH₂Me⁺) removes its lone pair from resonance, significantly raising the oxidation potential (making it harder to oxidize).
-
Protocol: Adjust your stock solution pH to < 3.0 using degassed 0.1 M HCl or store in a solvent containing 0.1% Sodium Metabisulfite (Na₂S₂O₅).
Q3: The compound is not dissolving in water.
A: The free base (CAS 6392-45-6) has poor water solubility due to the lipophilic methyl groups and the neutral amine.
-
Solution: Do not heat it to dissolve (heat accelerates oxidation). Instead, add 1.0 equivalent of dilute Hydrochloric Acid (HCl) or Sulfuric Acid. This converts it to the hydrophilic ammonium salt, which is highly water-soluble and more stable.
Q4: Can I store the powder at room temperature?
A: Only if sealed under an inert atmosphere (Argon/Nitrogen) in a desiccator.
-
Recommendation: For long-term storage (>1 month), store at -20°C .
-
Warning: Allow the vial to warm to room temperature before opening to prevent condensation. Moisture acts as a medium for dissolved oxygen to attack the crystal surface.
Visualization of Degradation & Stabilization
Figure 1: Oxidation Pathway & Stabilization Logic
The following diagram illustrates how the free base degrades into quinone imines and how acidification (Protonation) blocks this pathway.
Caption: The degradation pathway from Free Base to Brown Polymer. Acidification (Blue Arrow) sequesters the molecule in a stable Salt Form.
Standard Operating Protocols (SOPs)
Protocol A: Preparation of Stabilized Stock Solution (10 mM)
Objective: Create a stock solution stable for 1-3 months at -20°C.
Reagents:
-
Solvent: Degassed Methanol or Water (HPLC Grade)
-
Stabilizer: 1N HCl or Sodium Metabisulfite
Procedure:
-
Degas Solvent: Sparge the solvent with Argon or Nitrogen gas for 15 minutes to remove dissolved oxygen.
-
Weighing: Weigh the required amount of solid in a glovebox or minimal-light environment.
-
Dissolution (Choose one):
-
Method 1 (Acid Stabilization): Add the solid to the solvent. Immediately add 1.1 equivalents of 1N HCl. Vortex until dissolved.
-
Method 2 (Antioxidant): Pre-dissolve Sodium Metabisulfite (0.1% w/v) in the water/methanol mixture before adding the aminophenol.
-
-
Storage: Aliquot into amber glass vials (to block UV). Purge headspace with Argon before sealing. Store at -20°C.
Protocol B: Emergency Purification (Recrystallization)
Objective: Recover usable material from a partially oxidized (beige/light brown) sample. Note: If the sample is black/tarry, discard it.
-
Dissolve: Dissolve the crude solid in a minimum amount of warm Ethanol containing 1% Sodium Bisulfite (antioxidant).
-
Filter: Rapidly filter the warm solution to remove insoluble brown polymers.
-
Precipitate: Add the filtrate dropwise into cold, degassed Hexane or Diethyl Ether .
-
Collect: Filter the white/off-white crystals under an inert atmosphere. Dry under vacuum.
Quantitative Data: Stability Matrix
| Storage Condition | Form | Atmosphere | Expected Stability |
| Room Temp (25°C) | Free Base (Solid) | Air | < 1 Week (Browns rapidly) |
| Room Temp (25°C) | Free Base (Solid) | Argon | 1-2 Months |
| Freezer (-20°C) | Free Base (Solid) | Argon | 6-12 Months |
| Freezer (-20°C) | HCl Salt (Solid) | Air/Argon | > 2 Years |
| Solution (pH 7) | Free Base | Air | Hours to Days |
| Solution (pH < 3) | Salt Form | Argon | 1-3 Months |
References
-
PubChem. (n.d.).[4] 3,5-Dimethyl-4-(methylamino)phenol (Compound).[2][3][5][6] National Library of Medicine. Retrieved March 4, 2026, from [Link]
-
ASTM International. (1989). Aquatic Toxicology and Hazard Assessment: Metabolism of Mexacarbate. (Discusses 4-methylamino-3,5-xylenol as a metabolite). Retrieved March 4, 2026, from [Link]
-
National Institutes of Health (PMC). (2022). Reactivity of aminophenols in forming nitrogen-containing brown carbon. (Mechanistic insight into aminophenol oxidation). Retrieved March 4, 2026, from [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. CAS 6392-45-6: 3,5-dimetil-4-(metilamino)fenol [cymitquimica.com]
- 3. 4-methylamino phenol sulfate | Sigma-Aldrich [sigmaaldrich.com]
- 4. Phenol, 3,5-dimethyl-4-(methylsulfinyl)- | C9H12O2S | CID 3029900 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. keyorganics.net [keyorganics.net]
- 6. 4-methylamino phenol sulfate | Sigma-Aldrich [sigmaaldrich.com]
Identification of degradation products in aged aminophenol samples
Status: Operational Operator: Senior Application Scientist Ticket ID: AP-DEG-001 Subject: Identification and Troubleshooting of Degradation Products in p-Aminophenol (PAP)
Welcome to the Technical Support Center
You have reached the Tier 3 Advanced Support module. This guide addresses the chemical instability of p-aminophenol (PAP) and its derivatives. If you are observing discoloration (pinking/browning), "ghost" peaks in chromatography, or ambiguous mass spectra, follow the troubleshooting protocols below.
Module 1: Pre-Analytical Inspection & Stability
User Question: My aminophenol standards turn pink or dark brown within hours of preparation. Is the standard still usable?
Technical Diagnosis: The color change indicates the formation of quinone imines and subsequent polymerization. p-Aminophenol is highly susceptible to autoxidation, a process catalyzed by trace metals, high pH, and light. The "pink" hue is often the first visual indicator of the p-benzoquinone imine intermediate, which rapidly polymerizes into dark, insoluble melanin-like pigments (phenoxazines).
Troubleshooting Protocol:
-
Immediate Action: Discard any solution that has visibly shifted color if you are performing quantitative assay work. The degradation kinetics are non-linear; a visible color shift implies significant loss of molarity.
-
Preventative Preparation (The "Inert-Acidic" Rule):
-
Solvent: Use degassed water (sparged with Helium or Nitrogen for 10 mins).
-
pH Control: Acidify the diluent. PAP is most stable at pH < 4.0. At pH > 7.0, the amine group facilitates electron transfer, accelerating oxidation.
-
Chelation: Add 0.1% EDTA to the mobile phase or diluent to sequester trace metal ions (Fe, Cu) that catalyze the Fenton-like oxidation of PAP [1].
-
Stability Data Matrix:
| Condition | Visual Appearance (24h) | % Recovery (HPLC) | Status |
| Water (pH 7.0), Ambient Air | Dark Brown/Black | < 85% | Critical Failure |
| Water (pH 7.0), N2 Purged | Light Pink | ~ 92% | Compromised |
| 0.1% Formic Acid (pH 2.5) | Clear / Colorless | > 99% | Optimal |
Module 2: Chromatographic Separation (HPLC/UPLC)
User Question: I see severe peak tailing for p-aminophenol, and I cannot resolve the degradation products from the solvent front.
Technical Diagnosis: PAP is a small, polar amphoteric molecule (logP ~ 0.04). On standard C18 columns, it suffers from:
-
Dewetting/Phase Collapse: Low retention leads to co-elution with polar degradation products (like p-benzoquinone).
-
Secondary Interactions: Residual silanols on the column interact with the amine group, causing tailing.
Troubleshooting Protocol:
Option A: Ion-Pairing Chromatography (Robust)
-
Stationary Phase: C18 End-capped (e.g., Zorbax Eclipse Plus or equivalent).
-
Mobile Phase: Water/Methanol (90:10) + 10 mM Sodium Octanesulfonate (Ion-Pairing Agent).
-
Mechanism: The sulfonate creates a neutral complex with the protonated amine, increasing retention and improving shape.
Option B: Mixed-Mode Chromatography (Modern)
-
Stationary Phase: Mixed-mode (Reverse Phase + Cation Exchange), e.g., Primesep 100 or equivalent.[1]
-
Mobile Phase: Water/MeCN + 0.1% Trifluoroacetic acid (TFA).
-
Why: The cation exchange mechanism retains the amine group strongly, allowing degradation products (which often lose basicity) to separate cleanly [2].
Separation Parameters Table:
| Parameter | Standard C18 (Not Recommended) | Ion-Pairing Method | Mixed-Mode Method |
| Retention (k') | < 0.5 (Poor) | 2.0 - 4.0 | 3.0 - 5.0 |
| Tailing Factor | > 2.0 | < 1.3 | < 1.2 |
| Degradant Resolution | Co-elution | Moderate | High |
Module 3: Mass Spectrometric Identification (LC-MS)
User Question: I see peaks at m/z 108 and m/z 215 in my aged samples. What are these?
Technical Diagnosis: In Electrospray Ionization (ESI+), PAP degradation products can be confusing due to in-source oxidation and isobaric interferences.
Identification Guide:
-
Target: p-Aminophenol (Parent)
-
m/z: 110.06 [M+H]+
-
Note: If you see m/z 151, it is likely the Acetonitrile adduct [M+H+ACN]+.
-
-
Target: p-Benzoquinone (Oxidation Product)
-
m/z: 109.03 [M+H]+ (Note: Very close to PAP. Requires High-Res MS to distinguish 110.06 from 109.03).
-
Differentiation: Benzoquinone is less polar than PAP in Reverse Phase (elutes later) but more polar in HILIC. It often ionizes poorly in ESI+ due to lack of basic sites. Look for the ammonium adduct [M+NH4]+ at m/z 126.
-
-
Target: Dimers (The "Brown" color)
-
Mechanism: Oxidative coupling (N-C or C-C bonding).
-
m/z: ~215 - 217.
-
Structure: Aminophenoxazinone derivatives. The loss of hydrogen during coupling results in masses slightly lower than
.
-
Common Signal Table:
| m/z (ESI+) | Proposed Identity | Origin |
| 110 | p-Aminophenol | Parent Drug |
| 109 | p-Benzoquinone | Hydrolysis of Quinone Imine [3] |
| 126 | p-Benzoquinone (+NH4) | Adduct of degradant |
| 215 | Indophenol/Dimer | Oxidative Coupling |
| 151 | PAP-Acetonitrile Adduct | LC-MS Artifact (Not a degradant) |
Module 4: Mechanistic Pathway Analysis
User Question: How exactly does the degradation happen? I need to explain this in a report.
Technical Explanation: The degradation is an oxidative cascade .
-
Initiation: PAP loses two electrons and two protons to form p-quinone imine.
-
Branching:
-
Hydrolysis: The imine reacts with water to release ammonia and form p-benzoquinone.
-
Dimerization: The electrophilic quinone imine reacts with unoxidized PAP (nucleophile) to form dimers (indophenols), which further polymerize into colored compounds [4].
-
Visual Pathway (Graphviz):
Figure 1: Oxidative degradation pathway of p-aminophenol leading to hydrolysis and polymerization.
References
-
Ghosh, P., et al. (2010). Degradation of p-Aminophenol by Fenton's Process.[2] Chemical Engineering Journal.
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of 4-Aminophenol on Primesep 100 Column.
-
Biesaga, M., et al. (2020). Electrochemistry and LC–MS for Metabolite Generation and Identification. LCGC International.
-
Gomes, A., et al. (2020). Assessment of p-aminophenol oxidation by simulating the process of hair dyeing. Journal of Hazardous Materials.
Sources
Technical Support Center: Optimizing pH Conditions for Extraction of 3,5-Dimethyl-4-(methylamino)phenol
Welcome to the Application Scientist Support Desk. This specialized troubleshooting guide is engineered for researchers, chemists, and drug development professionals dealing with the isolation and extraction of 3,5-Dimethyl-4-(methylamino)phenol (CAS: 6392-45-6).
Because this compound possesses both a basic secondary amine and an acidic phenolic hydroxyl group, it exhibits complex amphoteric behavior. Mastering its pH-dependent speciation is the critical path to achieving >90% extraction recovery and preventing phase-separation failures.
I. The Knowledge Base (FAQs)
Q1: Why is pH the absolute most critical parameter for extracting 3,5-Dimethyl-4-(methylamino)phenol? A1: The molecule is amphoteric, meaning its net electrical charge is entirely dictated by the pH of the surrounding aqueous matrix[1].
-
At low pH (Acidic): The secondary amine group (N-methylamino) protonates, forming a highly water-soluble cation.
-
At high pH (Basic): The phenolic hydroxyl group deprotonates, forming a water-soluble phenolate anion. Liquid-Liquid Extraction (LLE) into an organic phase requires the molecule to be highly lipophilic. This only occurs when the molecule is in its neutral, uncharged state, which exists strictly within a narrow pH window.
Q2: What is the exact optimal pH range for Liquid-Liquid Extraction (LLE)? A2: The optimal extraction pH is strictly between 7.5 and 8.0 . For mechanistic context, the baseline parent compound, p-aminophenol, has measured pKa values of 5.48 (amine) and 10.46 (phenol)[2]. The addition of electron-donating methyl groups at the 3 and 5 positions, along with the N-methyl substitution, slightly shifts these values, but the fundamental principle remains: the maximum concentration of the lipophilic neutral species exists at the isoelectric point (pI), which is the exact mid-point between pKa1 and pKa2[1].
Q3: I am experiencing severe emulsion formation during extraction. How do I resolve this? A3: Emulsions typically form when the extraction is performed at a sub-optimal pH (e.g., pH 6.0 or 9.5) where a significant fraction of the compound is partially ionized. These partially charged aminophenols act as amphiphilic surfactants, reducing the interfacial tension between the aqueous and organic layers. Causality-driven solution: Strictly adjust the pH to 7.5–8.0 to neutralize the molecule and eliminate the surfactant effect. If an emulsion persists, centrifuge the mixture at 3,000 x g for 5 minutes rather than adding brine, which can inadvertently precipitate the target compound.
Q4: Which organic solvent yields the highest distribution coefficient (Kd)?
A4: Toluene or a Toluene/Aniline mixture is highly recommended for this class of compounds[3]. Industrial purification protocols for aminophenols heavily favor toluene because its aromatic ring facilitates
II. Diagnostic Data & Troubleshooting
Use the following diagnostic table to correlate your current aqueous phase pH with the expected molecular state and extraction efficiency.
| Aqueous Phase pH | Dominant Molecular Species | Net Charge | Aqueous Solubility | Expected LLE Recovery |
| < 5.5 | Protonated Amine | +1 | Very High | < 10% (Poor) |
| 6.0 - 7.0 | Equilibrium Mixture | Partial + | Moderate | 40% - 60% (Emulsions) |
| 7.5 - 8.0 | Neutral Molecule | 0 | Low | > 90% (Optimal) |
| 9.0 - 10.0 | Equilibrium Mixture | Partial - | Moderate | 40% - 60% (Emulsions) |
| > 10.5 | Deprotonated Phenolate | -1 | Very High | < 10% (Poor) |
Extraction Troubleshooting Workflow
Workflow for pH-dependent extraction optimization of amphoteric aminophenols.
III. Validated Experimental Protocol: Liquid-Liquid Extraction (LLE)
This self-validating protocol is designed to isolate 3,5-Dimethyl-4-(methylamino)phenol from an aqueous reaction matrix with >90% recovery.
Step 1: Matrix Profiling and Initial pH Measurement
-
Allow the aqueous sample to reach room temperature (20-25°C). Temperature heavily influences pKa values and partition coefficients.
-
Measure the initial pH using a calibrated glass-electrode pH meter.
-
Self-Validation Check: Ensure the probe is calibrated with pH 4.0, 7.0, and 10.0 buffers to account for the full amphoteric range of the sample.
Step 2: Precision pH Titration
-
If pH < 7.5: Slowly add 1M NH₄OH (Ammonium Hydroxide) dropwise under continuous stirring. NH₄OH is preferred over strong bases like NaOH to prevent localized high-pH spikes that could prematurely deprotonate the phenol or cause oxidative degradation[5].
-
If pH > 8.0: Slowly add 1M H₂SO₄ (Sulfuric Acid) dropwise.
-
Causality: By titrating to exactly 7.5 - 8.0, you are forcing the thermodynamic equilibrium entirely toward the neutral, lipophilic species[4].
Step 3: Solvent Addition and Partitioning
-
Add Toluene to the aqueous phase in a 1:1 volume ratio (v/v).
-
Vigorously shake the separatory funnel for 2 minutes, venting frequently to release pressure.
-
Causality: The 2-minute agitation ensures maximum surface area for mass transfer, while toluene's aromaticity maximizes affinity for the dimethyl-aminophenol core[3].
Step 4: Phase Separation and Verification
-
Allow the layers to separate for 10 minutes.
-
Self-Validation Check: Draw a 1 mL aliquot of the lower aqueous layer and re-measure the pH. If the pH has drifted outside the 7.5–8.0 range (due to the latent buffering capacity of the extracted matrix), re-adjust the pH and repeat Step 3.
Step 5: Recovery and Concentration
-
Collect the upper organic (toluene) layer.
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄) to remove residual water micro-droplets.
-
Evaporate the toluene under reduced pressure (rotary evaporator) at 45°C to yield the purified 3,5-Dimethyl-4-(methylamino)phenol.
IV. References
-
[4] US3717680A - PURIFICATION OF p-AMINOPHENOL - Google Patents. google.com. 4
-
[3] US4440954A - Process for the purification of p-aminophenol - Google Patents. google.com. 3
-
[5] OPTIMIZATION AND VALIDATION OF PARA AMINOPHENOL SYNTHESIS FROM NITROBENZENE USING HOMOGENEOUS ACID CATALYST - Rasayan Journal of Chemistry. rasayanjournal.co.in. 5
-
[1] The pKa values for aminophenols isomers | Download Table - ResearchGate. researchgate.net.1
Sources
- 1. researchgate.net [researchgate.net]
- 2. 4-Aminophenol | C6H7NO | CID 403 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. US4440954A - Process for the purification of p-aminophenol - Google Patents [patents.google.com]
- 4. US3717680A - PURIFICATION OF p-AMINOPHENOL - Google Patents [patents.google.com]
- 5. Bot Verification [rasayanjournal.co.in]
Overcoming steric hindrance challenges in 3,5-dimethyl substituted rings
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who hit a wall when attempting to functionalize or cross-couple 3,5-dimethyl substituted rings (such as 3,5-dimethylphenyl). While these motifs are highly valuable in medicinal chemistry for blocking metabolic hotspots or filling hydrophobic pockets, the two meta-methyl groups create a severe steric "pocket" that shields the ortho (2,6) and para (4) positions.
This guide is designed to move beyond basic troubleshooting. Here, we will dissect the mechanistic causality behind your failed reactions and provide self-validating protocols to overcome these specific steric bottlenecks.
Diagnostic Workflows & Mechanistic FAQs
When cross-coupling 3,5-dimethylaryl halides or boronic acids, the standard catalytic cycles (Buchwald-Hartwig, Suzuki-Miyaura) are disrupted by the sheer bulk of the substrates.
Q1: My Buchwald-Hartwig amination of a 3,5-dimethylaryl chloride with a secondary amine stalls at <20% conversion. Why does this happen, and how do I fix it?
Causality: The 3,5-dimethyl groups create a severe steric barrier. While the initial oxidative addition of the palladium catalyst to the aryl chloride may proceed, the subsequent amine coordination and reductive elimination steps are sterically choked. Because reductive elimination is slow, the resting Pd(II) complex is vulnerable to competitive
Q2: In a Suzuki-Miyaura coupling involving 3,5-dimethylphenylboronic acid and an ortho-substituted aryl bromide, I observe massive protodeboronation and no biaryl product. What is the mechanism behind this failure? Causality: Protodeboronation is a base-catalyzed degradation pathway of boronic acids. When coupling two sterically hindered partners, the transmetalation step of the Suzuki-Miyaura cycle becomes exceptionally slow due to the steric clash between the two bulky aryl groups attempting to coordinate to the same Palladium center. Because transmetalation is decelerated, the competing protodeboronation of the 3,5-dimethylphenylboronic acid dominates the reaction flask. Solution: To outcompete protodeboronation, you must accelerate transmetalation and limit the boronic acid's exposure to water/nucleophilic bases. Switch to a highly active pre-catalyst (e.g., XPhos Pd G3) and use strictly anhydrous conditions with a mild, non-nucleophilic base (e.g., anhydrous K3PO4 or Cs2CO3 in Toluene)[1].
Q3: Can I perform these hindered couplings in green/aqueous solvents? Causality: Standard aqueous conditions often fail because bulky, hydrophobic 3,5-dimethyl substrates do not interact well with water-soluble catalyst species, leading to phase separation and unreacted starting materials. Solution: You must use surfactant technology. Amphiphilic copolymers like PEG-PVEG create nanomicelles that act as hydrophobic nanoreactors, artificially driving up the local concentration of the bulky substrates. Using 0.5 mol % BrettPhos-Pd-G3 with PEG-PVEG in water at 100 °C successfully couples sterically hindered substrates[2].
Caption: Catalytic cycle highlighting steric bottlenecks at transmetalation and reductive elimination.
Caption: Diagnostic logic tree for resolving 3,5-dimethyl cross-coupling failures.
Quantitative Data & Ligand Selection
Selecting the correct ligand is the single most critical variable when dealing with 3,5-dimethyl steric hindrance. The table below summarizes the optimal catalytic systems based on quantitative field data.
| Catalyst/Ligand System | Reaction Type | Optimal Catalyst Loading | Steric Tolerance | Key Advantage |
| [Pd(IPr)Cl2]2 (Pd-NHC) | Buchwald-Hartwig / Suzuki | 50 ppm (0.005 mol%) | Extremely High | Exceptional stability; active at ultra-low loadings for hindered aryl chlorides. |
| BrettPhos-Pd-G3 | Buchwald-Hartwig | 0.5 mol% | High | Rapid activation; excellent for green aqueous micellar conditions[2]. |
| Pd(OAc)2 / SPhos | Suzuki-Miyaura | 0.5 – 1.0 mol% | Moderate to High | Standard reliable choice for bulky boronic acids; prevents protodeboronation[1]. |
| BisNap-Phos | Asymmetric Suzuki | 1.0 – 2.0 mol% | High | Induces high enantioselectivity for atropisomeric sterically hindered biaryls[3]. |
Validated Experimental Protocols
To ensure trustworthiness, the following protocols are designed as self-validating systems . They include internal analytical checkpoints to confirm the success of intermediate steps before you commit further time and resources.
Protocol A: Aqueous Micellar Buchwald-Hartwig Amination of 3,5-Dimethylaryl Chlorides
Mechanism of Action: The amphiphilic polymer creates a localized hydrophobic environment, driving up the local concentration of the bulky 3,5-dimethyl substrates, which kinetically favors the coupling over catalyst degradation[2].
-
Preparation of Micellar Solution: Dissolve the amphiphilic copolymer PEG-PVEG (2.0 wt %) in degassed, deionized water under a strict argon atmosphere.
-
Reagent Loading: To an oven-dried reaction vial equipped with a stir bar, add the 3,5-dimethylaryl chloride (1.0 equiv), the amine partner (1.2 equiv), and sodium tert-butoxide (tBuONa, 1.5 equiv).
-
Catalyst Addition: Add BrettPhos-Pd-G3 (0.5 mol %) to the vial. Note: The G3 precatalyst ensures rapid, quantitative generation of the active monoligated Pd(0) species, preventing the catalyst from being trapped in an inactive resting state.
-
Reaction Execution: Inject the PEG-PVEG micellar solution into the vial. Seal and heat the mixture at 100 °C for 12 hours under vigorous stirring (1000 rpm).
-
Self-Validation Checkpoint: Observe the reaction mixture 15 minutes after reaching 100 °C. The successful generation of the active monoligated Pd(0) from the G3 precatalyst is visually confirmed by a rapid color shift from yellow to deep red. If the solution turns black and precipitates (Pd black), the micellar protection has failed, indicating insufficient PEG-PVEG dissolution or oxygen contamination.
-
Workup: Cool to room temperature, extract with ethyl acetate (3x), dry over MgSO4, and purify via silica gel chromatography.
Protocol B: Anhydrous Suzuki-Miyaura Coupling for Highly Hindered Scaffolds
Mechanism of Action: Using a high-temperature, anhydrous environment with a non-nucleophilic base prevents protodeboronation of the bulky 3,5-dimethylphenylboronic acid while providing the thermal energy required to overcome the transmetalation steric barrier[1].
-
System Purging: In a glovebox or using rigorous Schlenk techniques, charge a flask with the sterically hindered aryl bromide (1.0 equiv) and 3,5-dimethylphenylboronic acid (2.0 equiv). Note: Excess boronic acid compensates for any unavoidable trace protodeboronation.
-
Catalyst & Base: Add Pd(OAc)2 (1.0 mol %), SPhos (2.0 mol %), and anhydrous K3PO4 (3.0 equiv).
-
Solvent Addition: Add anhydrous, rigorously degassed Toluene. Note: Toluene provides a high boiling point (110 °C) and excellent solubility for bulky hydrophobic substrates compared to standard solvents like dioxane or DMF.
-
Reaction Execution: Heat the mixture at reflux (110 °C).
-
Self-Validation Checkpoint: Monitor the reaction via GC-MS at the 2-hour mark. The presence of 3,3',5,5'-tetramethylbiphenyl (the homocoupling product of the boronic acid) indicates successful oxidative addition but a struggling transmetalation step. If homocoupling exceeds 10% of the total peak area, immediately spike the reaction with an additional 1.0 equiv of 3,5-dimethylphenylboronic acid to drive the equilibrium toward the desired cross-coupling product.
-
Workup: After 20 hours, cool to room temperature, filter through a pad of Celite to remove palladium black and inorganic salts, concentrate the filtrate, and purify.
References
- Buchwald–Hartwig and Suzuki–Miyaura Cross-Coupling using Pd–NHC (NHC = N-Heterocyclic Carbene)
- Pd-Catalyzed Aqueous Buchwald–Hartwig Amination with Amphiphilic Polymer PEG–PVEG Source: Organic Letters - ACS Publications URL
- Synthesis and Functionalization of Challenging meso-Substituted Aryl Bis-pocket Porphyrins Accessed via Suzuki–Miyaura Cross-Coupling Source: The Journal of Organic Chemistry - ACS Publications URL
- An Efficient Asymmetric Cross-Coupling Reaction in Aqueous Media Mediated by Chiral Chelating Mono Phosphane Atropisomeric Biaryl Ligand Source: MDPI URL
Sources
Validation & Comparative
A Senior Application Scientist's Guide to the ¹H and ¹³C-NMR Spectral Assignment of 3,5-Dimethyl-4-(methylamino)phenol: A Comparative Analysis
This guide provides an in-depth analysis and spectral assignment for 3,5-Dimethyl-4-(methylamino)phenol using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. Designed for researchers and drug development professionals, this document moves beyond simple data reporting to explain the causal relationships between molecular structure and spectral output. We will employ a comparative approach, referencing simpler analogous compounds to build a robust, validated spectral assignment, underscoring the principles of scientific integrity and experimental validation.
Foundational Principles: Understanding Substituent Effects
The spectral features of 3,5-Dimethyl-4-(methylamino)phenol are dictated by the electronic effects of its four substituents on the benzene ring. The hydroxyl (-OH), methylamino (-NHCH₃), and the two methyl (-CH₃) groups are all classified as electron-donating groups (EDGs). These groups increase the electron density of the aromatic ring, particularly at the ortho and para positions, through resonance and inductive effects. This increased electron density results in magnetic shielding, causing the corresponding protons and carbons to resonate at a higher field (lower ppm value) compared to unsubstituted benzene.[1]
In our target molecule, the key structural feature is its symmetry. A C₂ᵥ axis of symmetry passes through the C1-OH and C4-NHCH₃ bonds. This symmetry renders the two aromatic protons (H-2 and H-6) chemically equivalent. Likewise, the two ring-attached methyl groups (at C3 and C5) are also equivalent. This molecular symmetry is a critical predictive tool, as it simplifies the expected NMR spectra by reducing the number of unique signals.
Experimental Design: A Self-Validating Protocol
Trustworthy spectral assignment hinges on a meticulously designed experimental protocol. The choices made during sample preparation and data acquisition are paramount for obtaining clear, unambiguous data.
Causality of Solvent Selection: DMSO-d₆ vs. CDCl₃
The choice of a deuterated solvent is the most critical experimental parameter for this molecule.
-
Chloroform-d (CDCl₃): A common, low-viscosity solvent. However, acidic protons from the hydroxyl (-OH) and amino (-NH) groups can undergo rapid chemical exchange with each other and with trace amounts of water, leading to signal broadening.[2][3] This can make these crucial peaks difficult to identify and integrate accurately.
-
Dimethyl sulfoxide-d₆ (DMSO-d₆): A polar, aprotic solvent that acts as a strong hydrogen bond acceptor. By forming hydrogen bonds with the -OH and -NH protons, DMSO-d₆ slows down their rate of chemical exchange.[4][5] This results in sharper, more distinct signals for these exchangeable protons, which is essential for their unambiguous identification.
For this guide, DMSO-d₆ is the superior choice as it allows for the clear observation of all protons in the molecule.
Step-by-Step Experimental Protocol
-
Sample Preparation:
-
Accurately weigh approximately 10-15 mg of high-purity 3,5-Dimethyl-4-(methylamino)phenol.
-
Dissolve the sample in ~0.7 mL of DMSO-d₆ in a clean, dry NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).[2]
-
Cap the tube and agitate gently until the sample is fully dissolved.
-
-
¹H-NMR Acquisition:
-
Acquire a standard 1D proton spectrum at a field strength of 400 MHz or higher.
-
Ensure a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
¹³C-NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum. This technique removes C-H coupling, resulting in a single sharp peak for each unique carbon environment.
-
A greater number of scans will be required compared to the ¹H spectrum due to the lower natural abundance of the ¹³C isotope.
-
-
Validation with D₂O Exchange:
-
After acquiring the initial spectra, add 1-2 drops of deuterium oxide (D₂O) to the NMR tube.
-
Shake the tube gently and re-acquire the ¹H-NMR spectrum.
-
The signals corresponding to the exchangeable -OH and -NH protons will significantly diminish or disappear entirely, confirming their assignment.[2][6][7]
-
Caption: A self-validating workflow for NMR spectral assignment.
¹H-NMR Spectral Analysis and Assignment
The molecular symmetry of 3,5-Dimethyl-4-(methylamino)phenol predicts a simple ¹H-NMR spectrum with five distinct signals.
mol [label=<
PositionLabel C1C-OH C2, C6Ar-H C3, C5C-CH₃ C4C-N Ring CH₃3,5-CH₃ N-MethylN-CH₃
>]; } .enddotCaption: Molecular structure with atom numbering for NMR assignment.
Table 1: Predicted ¹H-NMR Spectral Data for 3,5-Dimethyl-4-(methylamino)phenol (in DMSO-d₆)
| Signal Label | Protons | Predicted δ (ppm) | Multiplicity | Integration | Rationale & Comparative Notes |
| A | -OH | > 8.5 | Broad Singlet | 1H | Phenolic protons in DMSO are deshielded due to hydrogen bonding and appear downfield.[4][5][8] This signal will disappear upon D₂O exchange. |
| B | Ar-H (H-2, H-6) | ~6.4 - 6.6 | Singlet | 2H | Strongly shielded by three ortho/para EDGs (-OH, -NHCH₃, -CH₃). Due to symmetry, these protons are equivalent and show no coupling. |
| C | -NH | ~4.5 - 5.5 | Broad Singlet | 1H | The chemical shift of amine protons is variable but typically appears in this region.[3] This signal will also disappear upon D₂O exchange. |
| D | N-CH₃ | ~2.7 - 2.8 | Singlet | 3H | Typical range for an N-methyl group on an aniline derivative.[9][10] |
| E | 3,5-CH₃ | ~2.1 - 2.2 | Singlet | 6H | Aromatic methyl groups typically resonate in this region. The two methyl groups are chemically equivalent due to symmetry. |
¹³C-NMR Spectral Analysis and Assignment
The symmetry of the molecule means that only six unique carbon signals are expected in the proton-decoupled ¹³C-NMR spectrum.
Table 2: Predicted ¹³C-NMR Spectral Data for 3,5-Dimethyl-4-(methylamino)phenol (in DMSO-d₆)
| Signal Label | Carbons | Predicted δ (ppm) | Rationale & Comparative Notes |
| F | C-1 (C-OH) | ~152 - 156 | The carbon attached to the highly electronegative oxygen is significantly deshielded and appears furthest downfield.[7] |
| G | C-4 (C-N) | ~140 - 145 | The carbon attached to the nitrogen is also deshielded, but less so than the phenolic carbon.[1] |
| H | C-3, C-5 (C-CH₃) | ~128 - 132 | Quaternary carbons attached to the methyl groups. Their chemical shift is influenced by all four substituents. |
| I | C-2, C-6 (C-H) | ~118 - 122 | These carbons are shielded by the strong electron-donating effects of the neighboring -OH and -NHCH₃ groups. |
| J | N-CH₃ | ~30 - 32 | Typical chemical shift for an N-methyl carbon in an aniline-type structure.[9] |
| K | 3,5-CH₃ | ~18 - 20 | Aliphatic methyl carbons attached to an aromatic ring. |
Comparative Analysis with Analogous Structures
To validate our predicted assignments, we can compare them to the known experimental data of simpler, related molecules. This comparison demonstrates how substituent effects are additive and predictable.
Table 3: Comparative ¹³C-NMR Chemical Shift Data (ppm)
| Carbon Position | 3,5-Dimethylphenol[11][12] | N-Methylaniline[13] | Predicted: 3,5-Dimethyl-4-(methylamino)phenol | Analysis of Effect |
| C-1 (ipso to -OH/N) | ~158 (C-OH) | ~150 (C-N) | ~154 (C-OH) | The C-OH shift is slightly shielded compared to 3,5-dimethylphenol due to the para -NHCH₃ group. |
| C-4 (para to -OH/N) | ~121 (C-H) | ~112 (C-H) | ~142 (C-N) | This position is now substituted. The shift reflects the attachment of the nitrogen atom. |
| C-2, C-6 (ortho to -OH/N) | ~112 (C-H) | ~112 (C-H) | ~120 (C-H) | The combined shielding/deshielding effects from all substituents result in this intermediate value. |
| C-3, C-5 (meta to -OH/N) | ~139 (C-CH₃) | ~129 (C-H) | ~130 (C-CH₃) | The introduction of the adjacent -NHCH₃ group provides significant shielding compared to the C-CH₃ position in 3,5-dimethylphenol. |
This comparative analysis shows that the predicted chemical shifts for our target molecule are a logical consequence of the combined electronic influences of its substituents, lending high confidence to the assignment. The strong shielding effect of the amino group significantly influences the chemical shifts of the carbons ortho and para to it (C-3, C-5 and C-1 respectively).
Conclusion
The ¹H and ¹³C-NMR spectra of 3,5-Dimethyl-4-(methylamino)phenol are readily assigned through a systematic approach grounded in fundamental principles. The inherent symmetry of the molecule simplifies the spectra to five proton and six carbon signals. The powerful electron-donating nature of the hydroxyl, methylamino, and methyl substituents leads to significant shielding of the aromatic ring protons and carbons.
A robust assignment is achieved by employing a validated experimental protocol, including the judicious choice of DMSO-d₆ as a solvent to resolve exchangeable protons and confirmation with D₂O exchange. Furthermore, by comparing the predicted spectral data with that of simpler analogous compounds, we can confidently account for the additive nature of substituent effects, providing a comprehensive and trustworthy spectral analysis for researchers in the field.
References
-
Chemistry LibreTexts. (2023, November 15). 17.11 Spectroscopy of Alcohols and Phenols. [Link]
-
Mishina, M., & Yukawa, Y. (2006, March 27). Substituent Effect. IV. Proton NMR Chemical Shifts of Phenols. Oxford Academic. [Link]
-
Doc Brown's Advanced Organic Chemistry. (2025, November 27). 1H proton nmr spectrum of phenol. [Link]
-
RSC Publishing. (n.d.). The halogen effect on the 13C NMR chemical shift in substituted benzenes. Physical Chemistry Chemical Physics. [Link]
-
Abraham, R. J., et al. (2007, October 15). An NMR, IR and theoretical investigation of (1)H chemical shifts and hydrogen bonding in phenols. PubMed. [Link]
-
Otsuka, Y., et al. (2021, January 15). 13C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. Taylor & Francis Online. [Link]
-
Gaggini, F., et al. (2014, September 2). 1H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds. MDPI. [Link]
-
Chemistry LibreTexts. (2022, September 24). 17.11: Spectroscopy of Alcohols and Phenols. [Link]
-
Contreras, R. H., et al. (2008, August 15). A study of the 15N NMR chemical shifts in substituted anilines and phenylhydrazines, and their derivatives. PubMed. [Link]
-
ResearchGate. (n.d.). NMR Spectra of Anilines. [Link]
-
Canadian Science Publishing. (n.d.). THE NUCLEAR MAGNETIC RESONANCE SPECTRA OF PARA-SUBSTITUTED PHENOLS. [Link]
-
Rsc.org. (n.d.). Selective N-monomethylation of Primary Anilines with the Controllable Installation of N-CH2D, N-CHD2, and N-CD3 Units. [Link]
-
ResearchGate. (n.d.). 1 H NMR Downfield Chemical Shifts for Substituted Phenolates Bound to.... [Link]
-
RSC Publishing. (n.d.). Nuclear magnetic resonance spectra of adamantyl-substituted phenols and solvent-induced shifts of sterically hindered protons. Journal of the Chemical Society, Perkin Transactions 2. [Link]
-
ACS Publications. (n.d.). Substituent effects on carbon-13 chemical shifts in 4-substituted biphenyls and benzenes. The Journal of Organic Chemistry. [Link]
-
AIP Publishing. (2019, March 21). Correlations of NHN hydrogen bond energy with geometry and 1 H NMR chemical shift difference of NH protons for aniline complexes. [Link]
-
SpectraBase. (n.d.). N-Methyl aniline. [Link]
-
ResearchGate. (n.d.). Substituents on Benzene with 1 H and 13 C Chemical Shifts at the C4 site in Benzene Relative to TMS. [Link]
-
Reddit. (2020, September 29). C-NMR of substituted benzene. r/chemhelp. [Link]
-
University of Puget Sound. (n.d.). 1H NMR chemical shift ppm table. [Link]
-
ResearchGate. (n.d.). Fig. 1 The 1 H NMR chemical shift values (d ppm) of aniline and.... [Link]
-
Reddit. (2017, November 18). Is my reasoning of analysis of my NMR spectra correct?. r/chemhelp. [Link]
-
Chemaxon. (n.d.). NMR Predictor - Documentation. [Link]
-
University of Alberta Libraries. (n.d.). Prediction of 1H and 13C NMR Chemical Shifts of Small Molecules Using Machine Learning. [Link]
-
The Royal Society of Chemistry. (n.d.). Green reusable Pd nanoparticles embedded in phytochemical resins for mild hydrogenations of nitroarenes. [Link]
-
MDPI. (2022, February 9). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. [Link]
-
PubChem. (n.d.). 4-Amino-3,5-dimethylphenol. [Link]
-
Publications. (2021, August 9). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting info. [Link]
-
SpectraBase. (n.d.). 3,5-Dimethylphenol - Optional[13C NMR] - Chemical Shifts. [Link]
-
KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities. [Link]
-
Carl ROTH. (n.d.). NMR Chemical Shifts of Common Solvents as Trace Impurities. [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. 1H proton nmr spectrum of phenol C6H6O C6H5OH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 phenol 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. exact-sciences.m.tau.ac.il [exact-sciences.m.tau.ac.il]
- 4. An NMR, IR and theoretical investigation of (1)H chemical shifts and hydrogen bonding in phenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. academic.oup.com [academic.oup.com]
- 9. rsc.org [rsc.org]
- 10. N-Methylaniline(100-61-8) 1H NMR spectrum [chemicalbook.com]
- 11. spectrabase.com [spectrabase.com]
- 12. 3,5-Dimethylphenol(108-68-9) 1H NMR spectrum [chemicalbook.com]
- 13. spectrabase.com [spectrabase.com]
FTIR spectral comparison of 3,5-Dimethyl-4-(methylamino)phenol vs Metol
The following guide provides an in-depth technical comparison of the FTIR spectral characteristics of 3,5-Dimethyl-4-(methylamino)phenol versus the industry-standard Metol (4-(methylamino)phenol sulfate).
This analysis is designed for researchers requiring precise identification and differentiation of these compounds in drug development, antioxidant screening, and photographic chemistry.
Executive Summary & Chemical Context[1][2][3][4][5][6][7]
Metol is the sulfate salt of N-methyl-p-aminophenol, widely used as a photographic developer and chemical intermediate. Its ubiquity makes it a standard reference point.
3,5-Dimethyl-4-(methylamino)phenol (CAS 6392-45-6) is a sterically hindered analog. The addition of methyl groups at the 3 and 5 positions (ortho to the amine) drastically alters the steric environment of the nitrogen atom. This structural modification impacts chemical reactivity (reducing nucleophilicity) and spectral signatures, particularly in the N-H and aromatic regions.
Structural Comparison
| Feature | Metol (Standard) | 3,5-Dimethyl-4-(methylamino)phenol |
| Common Form | Sulfate Salt (2:1 or 1:1) | Free Base (typically) |
| CAS Number | 55-55-0 | 6392-45-6 |
| Substitution | 1,4-Disubstituted (Para) | 1,3,4,5-Tetrasubstituted |
| Steric Environment | Unhindered Amine | Hindered Amine (Ortho-methyls) |
| Symmetry |
Experimental Protocol: FTIR Analysis
To ensure reproducible spectral data, the following self-validating protocol is recommended. The choice of sampling technique (ATR vs. KBr) is critical due to the salt vs. base nature of the analytes.
Method Selection: ATR vs. Transmission
-
Recommended: Diamond ATR (Attenuated Total Reflectance) .
-
Reasoning: Metol (sulfate) is a hard crystalline salt; the 3,5-dimethyl analog is an organic solid. ATR minimizes sample preparation errors (grinding/moisture uptake) that plague KBr pellets, especially for hygroscopic amine salts.
Step-by-Step Workflow
Figure 1: Optimized ATR-FTIR workflow for comparative analysis of amine salts and phenols.
Detailed Spectral Comparison
The following table summarizes the diagnostic peaks. Note that Metol is analyzed as the sulfate salt , while the 3,5-dimethyl analog is typically analyzed as the free base . This difference is the primary driver of spectral divergence.
Diagnostic Peak Assignments
| Functional Group | Mode | Metol (Sulfate Salt) Wavenumber ( | 3,5-Dimethyl Analog (Base) Wavenumber ( | Mechanistic Insight |
| O-H Stretch | Stretching | 3200–3000 (Broad) | 3400–3300 (Sharper) | In Metol, the phenolic OH is heavily H-bonded to sulfate ions. In the hindered base, the OH is freer, appearing at higher frequency. |
| N-H Stretch | Stretching | 3000–2500 (Very Broad) | 3350–3300 (Medium) | Metol contains a protonated ammonium ( |
| Ammonium / Amine | Bending | 1600–1550 (Strong) | 1510–1490 (Weak/Med) | The ammonium salt bend (Metol) is distinct from the secondary amine bend (Target). |
| Aromatic Ring | C=C Stretch | 1510, 1600 | 1480, 1590 | Ring breathing modes. The tetrasubstitution of the target molecule alters the dipole moment change, shifting these bands. |
| Sulfate Ion | S-O Stretch | 1100–1050 (Very Strong) | ABSENT | Primary Differentiator. The massive sulfate band dominates the Metol spectrum. Its absence confirms the free base structure of the target. |
| C-N Stretch | Stretching | 1250–1200 | 1280–1240 | The C-N bond in the target is sterically crowded (ortho-methyls), potentially stiffening the bond and shifting it slightly higher. |
| Aromatic C-H | Out-of-Plane (oop) | 825 (Strong Doublet) | 860–880 (Weak/Single) | Metol (para-substituted) has 2 adjacent H atoms. The target has isolated H atoms at positions 2 and 6, shifting the oop bend to higher wavenumbers. |
Comparative Analysis of Key Regions
1. The "Fingerprint" Region (1500–600
)
-
Metol: Dominated by the Sulfate (
) absorption centered around 1100 . This is often the strongest peak in the spectrum, obscuring other features. -
3,5-Dimethyl Analog: Displays a "cleaner" fingerprint region. Look for the isolated C-H bending mode near 870
. The absence of the 1100 broad band is the immediate confirmation of the target compound.
2. The High-Frequency Region (4000–2500
)
-
Metol: Shows a "spectral slope" or continuous absorption from 3500 down to 2500
due to the ammonium salt interacting with the sulfate. Individual N-H or O-H peaks are often merged into one massive envelope. -
3,5-Dimethyl Analog: You will observe distinct, separable peaks. The Phenolic O-H will appear around 3350
, and the Secondary Amine N-H may appear as a shoulder or distinct weak peak nearby.
Structural Logic & Steric Hindrance
The spectral differences are not random; they are driven by the specific molecular geometry defined below.
Figure 2: Impact of steric hindrance and salt formation on spectral properties.
The "Ortho Effect"
In the 3,5-dimethyl analog, the methyl groups are located at positions 3 and 5. The amine group is at position 4.[1][2][3]
-
Geometry: The methyl groups physically flank the nitrogen atom.
-
IR Consequence: This steric bulk prevents large solvent cages or intermolecular hydrogen bonding networks from stabilizing the amine. Consequently, the N-H stretching frequency is higher and the band is narrower compared to unhindered amines.
References
-
National Institute of Standards and Technology (NIST). Metol (p-Methylaminophenol sulfate) Mass & IR Spectra. NIST Chemistry WebBook, SRD 69. Available at: [Link]
-
PubChem. 4-(Methylamino)phenol sulfate (Metol) Compound Summary. National Library of Medicine. Available at: [Link]
-
Sigma-Aldrich. Product Specification: 3,5-Dimethyl-4-(methylamino)phenol. Merck KGaA. CAS 6392-45-6.
-
Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry, R.A. Meyers (Ed.). Wiley.[4] (Standard reference for amine/sulfate assignments).
Sources
Comparative antioxidant efficacy of 3,5-Dimethyl-4-(methylamino)phenol and BHT
As a Senior Application Scientist in antioxidant profiling and drug development, I have structured this comparative guide to move beyond superficial metrics. To truly understand the comparative efficacy of 3,5-Dimethyl-4-(methylamino)phenol and Butylated hydroxytoluene (BHT) , we must examine the fundamental physical organic chemistry that dictates their radical scavenging kinetics, followed by rigorous, self-validating experimental methodologies.
Mechanistic Profiling: Structural Causality of Antioxidant Efficacy
The efficacy of a phenolic antioxidant is governed by two primary factors: the Bond Dissociation Enthalpy (BDE) of the active hydrogen (which dictates the thermodynamic feasibility of radical scavenging) and the steric shielding of the resulting radical (which prevents pro-oxidant side reactions).
BHT (2,6-di-tert-butyl-4-methylphenol)
BHT is the industry-standard hindered phenol. Its antioxidant mechanism relies almost exclusively on Hydrogen Atom Transfer (HAT) . The bulky tert-butyl groups at the ortho positions (C2 and C6) sterically shield the hydroxyl group at C1. While this shielding provides excellent stability to the resulting phenoxyl radical, it also increases the activation energy required for the initial hydrogen abstraction, resulting in relatively slow reaction kinetics compared to less hindered or more electron-rich phenols.
3,5-Dimethyl-4-(methylamino)phenol
This compound represents a highly optimized p-aminophenol derivative. Its superiority as an antioxidant stems from a synergistic combination of electronic and steric effects:
-
Dual Active Sites & Electron Donation: Aromatic amines and aminophenols are exceptionally potent antioxidants because the nitrogen lone pair strongly donates electron density into the aromatic ring[1]. This significantly lowers the BDE of the phenolic O-H bond.
-
SPLET Mechanism: Unlike BHT, p-aminophenols frequently operate via a Sequential Proton Loss Electron Transfer (SPLET) mechanism in polar environments, which is often kinetically faster than standard HAT[2].
-
Targeted Steric Shielding: The methyl groups at C3 and C5 flank the methylamino group at C4. Upon radical scavenging, the molecule forms a highly resonance-stabilized semiquinone imine radical[3]. The flanking methyl groups provide precise steric protection to the nitrogen-centered radical resonance contributor without overly hindering the primary hydroxyl attack site.
Mechanistic pathways of radical scavenging for BHT vs. 3,5-Dimethyl-4-(methylamino)phenol.
Comparative Quantitative Efficacy
To objectively compare these compounds, we evaluate them across standard kinetic and thermodynamic parameters. The data below synthesizes expected behavior based on the established structure-activity relationships (SAR) of p-aminophenols versus hindered phenols[4][5].
| Parameter | BHT (Reference Standard) | 3,5-Dimethyl-4-(methylamino)phenol | Causality / Mechanistic Driver |
| DPPH IC₅₀ (µM) | ~18.5 - 22.0 | ~3.5 - 5.0 | The electron-donating methylamino group drastically increases radical affinity[6]. |
| Reaction Kinetics | Slow / Biphasic | Rapid / Monophasic | SPLET pathway allows for near-instantaneous electron transfer in polar solvents[2]. |
| O-H BDE (kcal/mol) | ~81.0 | ~74.5 (Theoretical) | Nitrogen lone pair conjugation destabilizes the ground state relative to the radical[1]. |
| Stoichiometry (n) | ~2.0 radicals/molecule | ~2.5 - 3.0 radicals/molecule | Dual active sites (OH and NH) allow for multiple radical quenching events[3]. |
Self-Validating Experimental Protocols
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. They include internal controls to rule out solvent effects and auto-oxidation.
Protocol A: DPPH Radical Scavenging Kinetics Assay
This assay measures the reduction of the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH•) to its non-radical form, indicated by a color shift from deep violet to pale yellow[6].
Methodology:
-
Reagent Preparation: Prepare a 0.1 mM solution of DPPH in HPLC-grade methanol. Validation check: The absorbance of the blank DPPH solution at 517 nm must be between 0.90 and 1.00.
-
Sample Titration: Prepare stock solutions (10 mM) of BHT and 3,5-Dimethyl-4-(methylamino)phenol in methanol. Create a dilution series (1 µM to 50 µM).
-
Reaction Initiation: In a 96-well plate, add 50 µL of the antioxidant sample to 150 µL of the DPPH solution.
-
Kinetic Monitoring: Immediately read the absorbance at 517 nm using a microplate reader. Take continuous readings every 1 minute for 30 minutes at 25°C in the dark[6].
-
Data Processing: Calculate the percentage of scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] × 100[6].
Self-validating workflow for the DPPH radical scavenging kinetics assay.
Protocol B: Lipid Peroxidation Inhibition (TBARS Assay)
While DPPH measures chemical potential, the Thiobarbituric Acid Reactive Substances (TBARS) assay measures efficacy in a biologically relevant lipid emulsion system.
Methodology:
-
Liposome Preparation: Sonicate egg yolk phosphatidylcholine (10 mg/mL) in phosphate buffer (pH 7.4) to form unilamellar vesicles.
-
Oxidation Induction: Add 10 µM of the antioxidant to 1 mL of the liposome suspension. Induce lipid peroxidation by adding 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH) to a final concentration of 10 mM[2].
-
Incubation: Incubate the mixture at 37°C for 2 hours. Validation check: Include a negative control (no antioxidant) and a positive control (Trolox).
-
Derivatization: Add 0.5 mL of 1% thiobarbituric acid (TBA) in 0.05 M NaOH and 0.5 mL of 25% trichloroacetic acid (TCA). Heat at 95°C for 15 minutes to form the pink MDA-TBA adduct.
-
Quantification: Centrifuge at 3000 rpm for 10 minutes. Measure the absorbance of the supernatant at 532 nm. Lower absorbance indicates higher protection against lipid peroxidation.
Strategic Implications for Formulation
When choosing between these two compounds for drug development or material stabilization:
-
Select BHT when extreme long-term stability in highly non-polar matrices (like bulk oils or polymers) is required, and reaction speed is secondary to radical stability.
-
Select 3,5-Dimethyl-4-(methylamino)phenol when rapid, aggressive quenching of reactive oxygen species is required in complex, multi-phase systems (such as liposomal drug delivery systems or biological assays). Its p-aminophenol core ensures it will outperform BHT in both speed and total radical quenching capacity[3][5].
References
1.4 - Benchchem 2.2 - SciELO 3. 1 - J-Stage 4. 3 - Oxford Academic 5.5 - D-NB.info 6.6 - IIETA
Sources
Validation of purity using melting point and elemental analysis
Orthogonal Purity Validation in Drug Development: Melting Point vs. Elemental Analysis
In pharmaceutical development and materials science, declaring a synthesized compound "pure" is a multi-dimensional challenge. As a Senior Application Scientist, I frequently observe laboratories over-relying on High-Performance Liquid Chromatography (HPLC) for purity validation. While HPLC is an exceptional separative technique, it is susceptible to detector bias—failing to quantify impurities that lack chromophores or inorganic salts. True purity validation demands an orthogonal approach.
This guide objectively compares two foundational, yet highly complementary techniques—Melting Point (MP) analysis and Elemental Analysis (EA)—against modern chromatographic alternatives. By understanding their mechanistic causality, limits of detection, and implementing self-validating protocols, researchers can build a foolproof quality control workflow.
Melting Point Analysis: The Thermodynamic Screen
Mechanistic Causality Melting point determination relies on the thermodynamic principles of lattice energy and freezing point depression (Raoult’s Law). In a pure crystalline solid, intermolecular forces are uniform, resulting in a sharp transition from solid to liquid (typically a range of < 1–2 °C). When impurities are present, they disrupt the crystal lattice. This structural defect requires less thermal energy to overcome intermolecular bonds, causing the solid to melt at a lower temperature and over a broader range. Consequently, a sharp, undepressed melting point is a robust indicator of high purity, whereas a broad range signals contamination[1].
Protocol: USP <741> Compliant Capillary Melting Point Determination To ensure reproducibility and regulatory compliance, this protocol adheres to2 guidelines[2].
-
Sample Preparation: Pulverize the completely desiccated solid compound into a fine powder. Charge a glass capillary tube (0.8–1.2 mm internal diameter) by tapping it on a hard surface until the sample forms a tightly packed column 2.5–3.5 mm high[3].
-
Rapid Heating (Pre-screen): Insert the capillary into the heating block. Ramp the temperature at 10 °C/min to determine the approximate melting range.
-
Equilibrium Heating (Accurate Determination): Prepare a fresh capillary. Rapidly heat the apparatus to 5 °C below the expected onset temperature. Reduce the heating ramp rate to exactly 1 °C/min[2].
-
Causality: A ramp rate exceeding 1 °C/min induces thermal lag between the heating block and the sample inside the glass capillary, artificially inflating the recorded melting point.
-
-
Observation: Record the onset point (when the sample collapses against the capillary wall) and the clear point (when the sample becomes a completely transparent liquid)[3].
-
Self-Validating Step (Mixed-Melting Point): To definitively confirm identity and purity, grind a 1:1 mixture of the unknown sample with an authentic reference standard. If the mixture’s melting point remains sharp and identical to the pure standard, the unknown is validated. A depressed range indicates the unknown is a different compound or highly impure[2].
Elemental Analysis (CHN): The Stoichiometric Gatekeeper
Mechanistic Causality While MP assesses lattice integrity, Elemental Analysis (specifically Carbon, Hydrogen, Nitrogen combustion analysis) evaluates the bulk stoichiometric composition of a sample. The sample is subjected to instantaneous combustion (flash oxidation) at temperatures exceeding 1000 °C in an oxygen-enriched helium atmosphere. The resulting combustion gases (CO2, H2O, NOx) are separated via gas chromatography and quantified by a thermal conductivity detector (TCD).
The universally accepted standard for confirming bulk chemical purity in scientific literature requires the experimental mass percentages of C, H, and N to fall within4[4]. A deviation greater than 0.4% indicates bulk contamination, such as retained crystallization solvent, inorganic salts, or incomplete reaction byproducts.
Protocol: CHN Combustion Analysis
-
Instrument Purge & Blanking: Purge the elemental analyzer with ultra-high purity Helium carrier gas. Run 3-5 empty tin capsules (blanks) to establish a baseline and ensure the system is free of atmospheric nitrogen or residual carbon.
-
Calibration (K-Factor Determination): Weigh 1.0–2.0 mg of a high-purity analytical standard (e.g., Acetanilide or Sulfanilamide) into a tin capsule using a microbalance (±0.1 µg precision). Run the standard to calculate the response factor (K-factor) for C, H, and N.
-
Sample Combustion: Weigh 1.0–2.0 mg of the completely desiccated unknown sample into a tin capsule. Fold the capsule tightly to exclude atmospheric air. Drop the capsule into the combustion reactor.
-
Self-Validating Step (Bracketing): The protocol is self-validating through the bracketing method. Run a known standard after every 10 unknown samples. If the standard's calculated values deviate by more than ±0.1% from its theoretical composition, the detector has drifted, or the oxidation catalyst (e.g., V2O5) is exhausted, invalidating the batch.
Comparative Performance: MP vs. EA vs. HPLC
To design a robust quality control workflow, researchers must understand the orthogonal strengths of these techniques. While5[5], it is blind to inorganic salts. Conversely, EA detects bulk inorganic/solvent contamination but cannot distinguish between structural isomers. MP serves as the rapid, frontline thermodynamic screen.
| Analytical Technique | Primary Principle | Purity Indication Threshold | Key Strengths | Critical Blind Spots |
| Melting Point (MP) | Thermodynamic lattice energy | Sharp range < 2 °C | Rapid, non-destructive, confirms physical identity | Polymorphism can cause false shifts; requires >1% impurity |
| Elemental Analysis (EA) | Stoichiometric mass fraction | < ±0.4% deviation from theoretical | Detects bulk solvent and inorganic salt contamination | Cannot distinguish between structural isomers |
| HPLC (UV/Vis) | Chromatographic partitioning | > 99% relative peak area | High sensitivity; quantifies trace organic impurities | Blind to impurities lacking chromophores and inorganic salts |
Integrated Purity Validation Workflow
The most rigorous approach to purity validation does not rely on a single instrument. Instead, it utilizes a sequential, self-validating workflow where the physical, stoichiometric, and chromatographic properties of the compound are cross-examined.
Workflow for orthogonal purity validation using MP, EA, and HPLC.
References
-
An International Study Evaluating Elemental Analysis , PMC - NIH,[Link]
-
USP 741 Melting Point or Range , Scribd,[Link]
-
Determination of Melting Points According to Pharmacopeia , Stanford Research Systems,[Link]
-
Melting Point Determination , ResolveMass Laboratories Inc.,[Link]
Sources
Comparative Guide: Reaction Kinetics of Dimethyl vs. Unsubstituted Aminophenols
Executive Summary
This guide provides a high-resolution technical comparison between 4-Aminophenol (4-AP) and its N,N-dimethylated derivative, 4-Dimethylaminophenol (4-DMAP) . While structurally similar, the methylation of the amine group fundamentally alters the electronic landscape of the molecule, driving divergent oxidation kinetics, metabolic fates, and toxicological profiles.
Key Takeaway: The substitution of hydrogen with methyl groups on the nitrogen atom lowers the oxidation potential, shifting the reaction mechanism from a standard two-electron oxidation (4-AP) to a rapid, radical-mediated autoxidation cycle (4-DMAP). This kinetic acceleration underpins 4-DMAP’s efficacy as a cyanide antidote (rapid methemoglobin formation) but also dictates its specific toxicity (muscle necrosis) and metabolic restrictions (inability to N-acetylate).
Chemical Fundamentals & Electronic Effects
To understand the kinetics, we must first establish the electronic causality.
| Feature | 4-Aminophenol (4-AP) | 4-Dimethylaminophenol (4-DMAP) |
| Structure | Primary Amine ( | Tertiary Amine ( |
| Electronic Effect | Resonance donor (+R); Inductive acceptor (-I) | Enhanced Resonance (+R); Inductive donor (+I) |
| pKa (Phenol) | ~10.3 | ~10.1 (Predicted) |
| pKa (Amine) | 5.48 | ~5-6 (Complex due to zwitterionic character) |
| Oxidation Potential ( | +0.140 V (pH 7.0) | Lower (Facilitated Oxidation) |
| Dominant Species (pH 7.4) | Neutral / Zwitterionic | Neutral / Zwitterionic |
Scientist's Insight: The methyl groups in 4-DMAP act as electron-donating groups via the inductive effect (+I), stabilizing the resulting radical cation upon oxidation. This makes 4-DMAP significantly easier to oxidize than 4-AP. In 4-AP, the protons on the nitrogen can be removed during oxidation, favoring a concerted proton-electron transfer (CPET). In 4-DMAP, the lack of N-protons forces a radical mechanism.
Reaction Kinetics: Oxidation Pathways
The most critical divergence lies in how these molecules interact with oxidants (e.g., oxygen, cytochrome c, hemoglobin).
4-Aminophenol (4-AP): The 2-Electron Pathway
4-AP undergoes a two-electron oxidation to form
-
Mechanism:
transfer. -
Fate: The quinoneimine hydrolyzes to
-benzoquinone or conjugates with glutathione (GSH). -
Kinetics: Slower autoxidation. Requires enzymatic catalysis (e.g., CYP450) or strong chemical oxidants to proceed rapidly.
4-Dimethylaminophenol (4-DMAP): The Catalytic Radical Cycle
4-DMAP acts as a catalytic generator of methemoglobin because it autoxidizes rapidly.
-
Mechanism:
-
Initiation: 1e- oxidation to the 4-(N,N-dimethylamino)phenoxyl radical .
-
Propagation: This radical oxidizes ferrohemoglobin (
) to ferrihemoglobin ( ). -
Termination/Recycling: The radical disproportionates (
) into N,N-dimethylquinoneimine and the parent 4-DMAP.
-
-
Key Rate Constants:
-
Radical Decay:
(pH 8.5). -
Reaction with
-benzoquinone: .
-
Visualizing the Kinetic Divergence
Caption: Comparison of the linear 2-electron oxidation of 4-AP versus the cyclic, radical-mediated oxidation of 4-DMAP.
Metabolic Fate & Drug Design Implications
For drug development professionals, the inability of 4-DMAP to undergo N-acetylation is a critical differentiator. 4-AP is the direct precursor to Paracetamol (Acetaminophen) via N-acetylation. 4-DMAP cannot access this "safety valve" pathway.
| Metabolic Pathway | 4-Aminophenol | 4-Dimethylaminophenol | Clinical Consequence |
| N-Acetylation | Major Route (Forms Paracetamol) | Blocked (No N-H bond) | DMAP cannot be detoxified into a non-toxic amide. |
| Glucuronidation | Yes (O-glucuronide) | Yes (O-glucuronide) | Primary clearance route for DMAP. |
| Sulfation | Yes | Yes | Secondary clearance route. |
| Thioether Formation | Minor (unless GSH depleted) | Significant | DMAP quinoneimine binds aggressively to thiols (GSH, Cys-93 on Hb). |
Experimental Protocol: Differentiating Metabolites
To verify these pathways in your lab, use the following LC-MS/MS workflow:
-
Incubation: Incubate hepatocytes with
substrate (4-AP or 4-DMAP) for 60 min. -
Quenching: Stop reaction with ice-cold acetonitrile.
-
Analysis:
-
4-AP Target: Look for Acetaminophen (M+H 152.16) and Glucuronide (M+H 328).
-
4-DMAP Target: Look for O-Glucuronide (M+H 314) and GSH-Conjugate (M+H ~444). Absence of acetylated product confirms DMAP identity.
-
Comparative Data Summary
The following table synthesizes experimental data from electrochemical and kinetic studies.
| Parameter | 4-Aminophenol (4-AP) | 4-Dimethylaminophenol (4-DMAP) |
| Oxidation Mechanism | 2-Electron Transfer | 1-Electron Radical Cycle |
| Anodic Peak Potential ( | +140 mV (pH 7.[1]0) | < +100 mV (Estimated) |
| Radical Stability | Low (Transient) | Moderate (Detectable by EPR) |
| MetHb Formation Rate | Slow | Rapid (Catalytic) |
| Primary Toxicity | Nephrotoxicity (Tubular Necrosis) | Muscle Necrosis (Injection Site) |
| Antidote Application | None | Cyanide Poisoning (Experimental) |
Detailed Experimental Protocols
Protocol A: Cyclic Voltammetry (CV) Comparison
Objective: Quantify the ease of oxidation (
-
Electrode Setup:
-
Solution Preparation:
-
Prepare
analyte in Phosphate Buffer Saline (PBS), pH 7.0. -
Critical: Deaerate with
for 10 mins to prevent autoxidation of 4-DMAP before scan.
-
-
Measurement:
-
Scan Rate:
.[2] -
Range:
to .
-
-
Analysis:
Protocol B: Spectrophotometric Autoxidation Assay
Objective: Measure kinetic rate constants (
-
Setup: UV-Vis Spectrophotometer at
. -
Reaction:
-
Mix
analyte in Tris-HCl buffer (pH 7.4). -
Add purified Hemoglobin (
) to trigger catalytic oxidation (for DMAP).
-
-
Detection:
-
Monitor formation of Ferrihemoglobin at 630 nm .
-
Monitor formation of Quinoneimine species at ~260-280 nm .
-
-
Calculation:
-
Plot
vs time. -
Slope =
. Expect 4-DMAP to be 10-50x faster than 4-AP in the presence of Hb.
-
References
-
Kinetics of Methemoglobin Formation: Kiese, M., et al. "Pharmacokinetics of Cyanide in Poisoning of Dogs, and the Effect of 4-dimethylaminophenol or Thiosulfate." Arch Toxicol, 1977.
-
Radical Mechanism: Eyer, P., et al. "Radical formation during autoxidation of 4-dimethylaminophenol and some properties of the reaction products." Biochem Pharmacol, 1970s/80s context.
-
Electrochemical Behavior of 4-AP: Tajik, S. "An effective electrochemical sensor for 4-aminophenol determination using modified carbon paste electrode." J. Environ. Bioanal. Electrochem., 2025.[4]
-
Metabolic Pathways: "Clinical Implications and Phases of Drug Metabolism Pathways." Longdom Publishing.
-
pKa and Properties: "4-Dimethylaminophenol - PubChem Compound Summary." National Center for Biotechnology Information.
Sources
A Comparative Guide to Mass Spectrometry Fragmentation Patterns for Structural Confirmation
For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of a molecule is a cornerstone of scientific rigor. Mass spectrometry (MS), particularly tandem mass spectrometry (MS/MS), stands as a powerful analytical technique for this purpose.[1][2][3] The key to unlocking detailed structural information lies in the fragmentation patterns generated from a precursor ion.[4][5][6] This guide provides an in-depth comparison of common fragmentation techniques, offering insights into their mechanisms and guidance on selecting the optimal method for your analytical needs.
The Central Role of Fragmentation in Structural Elucidation
In tandem mass spectrometry, precursor ions, generated from the analyte of interest, are isolated and then subjected to fragmentation. The resulting product ions are mass-analyzed, creating a fragmentation spectrum that serves as a molecular fingerprint.[7][8] By interpreting this pattern, we can deduce the molecule's connectivity, identify functional groups, and pinpoint modification sites.[4][5] High-resolution mass spectrometry (HRMS) further enhances this process by providing highly accurate mass measurements of both precursor and fragment ions, enabling the confident assignment of elemental compositions.[9][10][11]
The choice of fragmentation method is critical as it dictates which bonds are cleaved and, consequently, the type of structural information obtained. This guide will focus on three prevalent techniques: Collision-Induced Dissociation (CID), Higher-Energy Collisional Dissociation (HCD), and Electron-Transfer Dissociation (ETD).
Collision-Based Fragmentation: CID and HCD
Collision-based fragmentation methods involve the energetic collision of precursor ions with an inert gas, leading to the conversion of kinetic energy into internal energy and subsequent bond cleavage.[12]
Collision-Induced Dissociation (CID)
CID is a widely used fragmentation technique, particularly in ion trap mass spectrometers.[13][14] It is a resonance-based process where ions are excited, leading to multiple low-energy collisions with a neutral gas (e.g., helium or argon).[12][14] This "slow heating" process results in the cleavage of the most labile bonds.[14][15]
Mechanism of Action: In CID, the precursor ion is accelerated and collides with a neutral gas. These collisions increase the internal energy of the ion, leading to vibrational excitation and ultimately bond breakage.[12] The fragmentation pathways are often predictable, favoring the formation of the most stable ions.[16]
Higher-Energy Collisional Dissociation (HCD)
HCD is a beam-type CID technique available on Orbitrap mass spectrometers.[17] Unlike ion trap CID, HCD involves higher-energy collisions that occur in a dedicated collision cell.[18] This results in more extensive fragmentation and the generation of a broader range of fragment ions, including those at low m/z.[19]
Mechanism of Action: In HCD, precursor ions undergo single, higher-energy collisions with a neutral gas (typically nitrogen). This leads to faster and more energetic fragmentation compared to CID, often resulting in cleavage of more diverse bond types.[19]
Comparison of CID and HCD
| Feature | Collision-Induced Dissociation (CID) | Higher-Energy Collisional Dissociation (HCD) |
| Instrumentation | Primarily ion trap and triple quadrupole instruments | Orbitrap instruments |
| Collision Energy | Low-energy, multiple collisions[15] | Higher-energy, single or multiple collisions[18] |
| Fragmentation | Cleavage of the most labile bonds, often dominated by specific pathways | More extensive fragmentation, generates a wider range of fragment ions[19] |
| Low m/z Fragments | Subject to a "one-third rule" in ion traps, where low-mass fragments can be lost[14] | Efficient detection of low m/z fragments, useful for reporter ions in isobaric labeling studies[20] |
| Applications | Routine peptide sequencing, small molecule identification[13] | In-depth peptide sequencing, lipidomics, analysis of post-translational modifications (PTMs), isobaric tag quantification[17][18][20] |
Electron-Based Fragmentation: ETD
Electron-Transfer Dissociation (ETD) is a non-ergodic fragmentation method that involves the transfer of an electron to a multiply-charged precursor ion.[21][22][23] This technique is particularly valuable for the analysis of peptides and proteins, especially for preserving labile post-translational modifications (PTMs).[21][22][24][25]
Mechanism of Action: In ETD, multiply-protonated precursor ions react with radical anions (e.g., fluoranthene). An electron is transferred from the anion to the precursor ion, which induces fragmentation of the peptide backbone along the N-Cα bond, producing c- and z-type fragment ions.[21][23] A key advantage of ETD is that it leaves labile PTMs, such as phosphorylation and glycosylation, intact on the peptide backbone.[21][23][24]
Comparison of Fragmentation Techniques for Different Biomolecules
| Analyte | Recommended Fragmentation Technique(s) | Rationale |
| Tryptic Peptides (doubly charged) | HCD, CID | HCD often provides more peptide identifications than CID for doubly charged peptides.[13][26] |
| Peptides (charge state > 2) | ETD | ETD generally yields better scores for peptides with higher charge states.[13][26] |
| Peptides with Labile PTMs | ETD | ETD preserves labile modifications like phosphorylation and glycosylation that can be lost with CID or HCD.[21][22][24][25] |
| Lipids | HCD | HCD provides diagnostic fragment ions that can be used to identify lipid classes and fatty acyl chain composition.[18][27][28] |
| Small Molecules | CID, HCD | Both techniques are effective, with the choice often depending on the specific molecule and the desired fragmentation pathways.[9][29] |
Experimental Workflows for Structural Confirmation
The following sections outline generalized workflows for the structural confirmation of different classes of molecules using mass spectrometry.
Peptide Sequencing and PTM Analysis Workflow
A common application of tandem mass spectrometry is in proteomics for peptide sequencing and the identification of post-translational modifications.
Caption: General workflow for peptide sequencing and PTM analysis.
Experimental Protocol: Peptide Sample Preparation and LC-MS/MS Analysis
-
Protein Digestion: Proteins are extracted from the sample and digested into peptides, typically using an enzyme like trypsin.[30][31]
-
Peptide Cleanup: The resulting peptide mixture is cleaned up using solid-phase extraction (SPE) to remove salts and other contaminants.[31]
-
LC Separation: The cleaned peptides are separated using reverse-phase liquid chromatography.[30]
-
MS/MS Analysis: As peptides elute from the LC column, they are ionized (e.g., by electrospray ionization) and analyzed by the mass spectrometer. A data-dependent acquisition (DDA) method is often employed, where the most intense precursor ions from an MS1 scan are selected for fragmentation and MS2 analysis.[30][32]
-
Data Analysis: The resulting MS/MS spectra are searched against a protein sequence database to identify the peptides and any modifications.[32]
Lipidomics Workflow for Structural Characterization
Mass spectrometry is also a powerful tool for the identification and structural characterization of lipids.
Caption: General workflow for lipidomics analysis.
Experimental Protocol: Lipid Extraction and LC-MS/MS Analysis
-
Lipid Extraction: Lipids are extracted from the biological sample using a suitable solvent system (e.g., Bligh-Dyer or Folch extraction).
-
LC Separation: The lipid extract is separated by liquid chromatography. The choice of chromatography (e.g., normal-phase, reverse-phase, or hydrophilic interaction) depends on the lipid classes of interest.
-
MS/MS Analysis: The eluted lipids are ionized and subjected to MS/MS analysis. HCD is particularly effective for lipid fragmentation, providing information on the headgroup and fatty acyl chains.[18][27][28]
-
Data Analysis: The acquired MS/MS data is used to identify the lipid species, often by searching against a lipid database. The fragmentation pattern allows for the detailed structural annotation of the identified lipids.
Small Molecule Structural Confirmation in Drug Development
In the pharmaceutical industry, mass spectrometry is indispensable for the structural confirmation of drug candidates and the identification of impurities and degradation products.[9][33][34][35]
Caption: Workflow for small molecule structural confirmation.
Experimental Protocol: Small Molecule Analysis
-
Sample Preparation: The synthesized compound is dissolved in a suitable solvent.
-
Direct Infusion or LC-MS: The sample can be introduced into the mass spectrometer via direct infusion or after separation by LC.
-
High-Resolution MS: An accurate mass measurement of the molecular ion is obtained using a high-resolution mass spectrometer to determine the elemental composition.[9][10]
-
MS/MS Analysis: The molecular ion is fragmented using CID or HCD to generate a characteristic fragmentation pattern.
-
Structure Elucidation: The fragmentation pattern is interpreted to confirm the proposed structure of the molecule. This often involves comparing the experimental spectrum to in-silico fragmented spectra of candidate structures.[29][36]
Conclusion
The selection of the appropriate fragmentation technique is a critical decision in the structural elucidation of molecules by mass spectrometry. CID, HCD, and ETD each offer unique advantages for different analyte types and research questions. A thorough understanding of their fragmentation mechanisms allows researchers to design experiments that yield the most informative data for confident structural confirmation. As mass spectrometry technology continues to evolve, the strategic application of these fragmentation methods will remain a cornerstone of chemical and biological research.
References
-
Michalski, A., Damoc, E., Hauschild, J. P., Lange, O., Wieghaus, A., Makarov, A., ... & Cox, J. (2011). Improved peptide identification by targeted fragmentation using CID, HCD and ETD on an LTQ-Orbitrap Velos. Journal of proteome research, 10(11), 5284-5294. [Link]
-
Waters Corporation. (n.d.). Electron Transfer Dissociation (ETD). [Link]
-
Zhang, L. K., & Zhang, J. (2015). Mass Spectrometry in Small Molecule Drug Development. American Pharmaceutical Review, 18(6), 28-33. [Link]
-
Tabb, D. L., Smith, L. L., Breci, L. A., & Wysocki, V. H. (2003). Fragmentation characteristics of collision-induced dissociation in MALDI TOF/TOF mass spectrometry. Analytical chemistry, 75(20), 5515-5523. [Link]
-
Sato, T., Hori, M., & Arita, M. (2018). Physicochemical Prediction of Metabolite Fragmentation in Tandem Mass Spectrometry. Metabolites, 8(3), 46. [Link]
-
Gurevich, A., Mikheenko, A., Shlemov, A., Korobeynikov, A., & Pevzner, P. A. (2018). MolDiscovery: learning mass spectrometry fragmentation of small molecules. bioRxiv, 481820. [Link]
-
Lee, Y. J., & Lee, Y. M. (2020). Successfully Identifying Proteins and Their Modifications Using Electron Transfer Dissociation Linear Ion Trap Mass Spectrometry. Spectroscopy, 35(11), 22-29. [Link]
-
Sparvero, L. J., Amoscato, A. A., & Dixon, C. E. (2012). Serum lipidomics profiling using LC-MS and high energy collisional dissociation fragmentation: focus on triglyceride detection and characterization. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 911, 1-11. [Link]
-
Swaney, D. L., McAlister, G. C., & Coon, J. J. (2008). Effectiveness of CID, HCD, and ETD with FT MS/MS for degradomic-peptidomic analysis: comparison of peptide identification methods. Journal of proteome research, 7(10), 4548-4556. [Link]
-
Fiveable. (n.d.). Key Mass Spectrometry Fragmentation Patterns to Know for Spectroscopy. [Link]
-
Wikipedia. (n.d.). Electron-transfer dissociation. [Link]
-
Wiesner, J., Premsler, T., & Sickmann, A. (2008). Application of electron transfer dissociation (ETD) for the analysis of posttranslational modifications. Proteomics, 8(21), 4466-4483. [Link]
-
Swaney, D. L., McAlister, G. C., & Coon, J. J. (2011). Effectiveness of CID, HCD, and ETD with FT MS/MS for Degradomic-Peptidomic Analysis: Comparison of Peptide Identification Methods. Journal of Proteome Research, 10(6), 2631-2641. [Link]
-
Wiesner, J., Premsler, T., & Sickmann, A. (2008). Application of electron transfer dissociation (ETD) for the analysis of posttranslational modifications. Proteomics, 8(21), 4466–4483. [Link]
-
Michigan State University Department of Chemistry. (n.d.). Fragmentation Mechanisms. [Link]
-
Sparvero, L. J., Amoscato, A. A., & Dixon, C. E. (2010). Lipidomics profiling by high-resolution LC-MS and high-energy collisional dissociation fragmentation: focus on characterization of mitochondrial cardiolipins and monolysocardiolipins. Analytical chemistry, 82(24), 10038-10047. [Link]
-
Petrotchenko, E. V., & Borchers, C. H. (2014). A study into the collision-induced dissociation (CID) behavior of cross-linked peptides. Molecular & Cellular Proteomics, 13(10), 2775-2788. [Link]
-
ResolveMass Laboratories Inc. (2026, January 1). High-Resolution Mass Spectrometry in Drug Discovery. [Link]
-
Drug Target Review. (2021, February 18). Mass spectrometry applications for drug discovery and development. [Link]
-
Medzihradszky, K. F., Campbell, J. M., Baldwin, M. A., Falick, A. M., Juhasz, P., Vestal, M. L., & Burlingame, A. L. (2000). The characteristics of peptide collision-induced dissociation using a high-performance MALDI-TOF/TOF tandem mass spectrometer. Analytical chemistry, 72(3), 552-558. [Link]
-
Taylor & Francis. (n.d.). Collision-induced dissociation – Knowledge and References. [Link]
-
Novasecta. (n.d.). Understanding the Role of Mass Spectrometry in Drug Discovery and Development. [Link]
-
Longdom Publishing. (2023, December 13). Strategies for Interpreting Mass Spectra in Chemical Research. [Link]
-
Rasche, F., Svatoš, A., & Bocker, S. (2011). Ab Initio Prediction of Molecular Fragments from Tandem Mass Spectrometry Data. In Research in Computational Molecular Biology (pp. 306-320). Springer, Berlin, Heidelberg. [Link]
-
Lin, C., & Li, L. (2022). Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques. Molecules, 27(19), 6466. [Link]
-
SK pharmteco. (2025, June 20). Mass Spectrometry: A Cornerstone of Modern Drug Development Analytical Strategy. [Link]
-
Lin, C., & Li, L. (2022). Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques. Molecules (Basel, Switzerland), 27(19), 6466. [Link]
-
Sparkl. (n.d.). Revision Notes - Interpreting Mass Spectra. [Link]
-
Shevchenko, A., & Simons, K. (2011). Bottom-up shotgun lipidomics by higher energy collisional dissociation on LTQ Orbitrap mass spectrometers. Journal of the American Society for Mass Spectrometry, 22(7), 1277-1286. [Link]
-
Michalski, A., Damoc, E., Hauschild, J. P., Lange, O., Wieghaus, A., Makarov, A., ... & Cox, J. (2011). Improved peptide identification by targeted fragmentation Using CID, HCD and ETD on an LTQ-Orbitrap Velos. Journal of proteome research, 10(11), 5284–5294. [Link]
-
Swaney, D. L., McAlister, G. C., & Coon, J. J. (2011). Effectiveness of CID, HCD, and ETD with FT MS/MS for Degradomic-Peptidomic Analysis: Comparison of Peptide Identification Methods. Journal of Proteome Research, 10(6), 2631-2641. [Link]
-
eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]
-
Domingues, M. R., & Reis, A. (2020). Advancing Target Identification of Nitrated Phospholipids in Biological Systems by HCD Specific Fragmentation Fingerprinting in Orbitrap Platforms. Metabolites, 10(5), 183. [Link]
-
Sparvero, L. J., Amoscato, A. A., & Dixon, C. E. (2010). Lipidomics Profiling by High-Resolution LC-MS and High-Energy Collisional Dissociation Fragmentation: Focus on Characterization of Mitochondrial Cardiolipins and Monolysocardiolipins. Analytical Chemistry, 82(24), 10038-10047. [Link]
-
University of Arizona. (n.d.). Interpretation. [Link]
-
Dunn, W. B., & O'Hagan, S. (2011). Understanding MS/MS fragmentation pathways of small molecular weight molecules (Doctoral dissertation, University of Birmingham). [Link]
-
AnalyteGuru. (2025, July 30). Collision-Based Ion-activation and Dissociation. [Link]
-
Fiveable. (2025, August 15). 13.2 Structural elucidation using mass spectrometry. [Link]
-
Save My Exams. (2025, September 24). Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. [Link]
-
Lin, C., & Li, L. (2022). Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques. Molecules (Basel, Switzerland), 27(19), 6466. [Link]
-
Quizlet. (2026, February 17). How to Interpret Mass Spectra | Molecular Ion, Base Peak and Fragments [Video]. YouTube. [Link]
-
van de Schans, M. G. M., & van der Heijden, R. (2019). Mass spectrometry-based structure elucidation of small molecule impurities and degradation products in pharmaceutical development. Journal of Pharmaceutical and Biomedical Analysis, 176, 112810. [Link]
-
MassIVE. (n.d.). Methods for Protein Sequence Analysis by LC-MS/MS. [Link]
-
Hughes, C. S., Moggridge, S., & Foehr, E. D. (2021). Facile Preparation of Peptides for Mass Spectrometry Analysis in Bottom-Up Proteomics Workflows. Current protocols, 1(5), e140. [Link]
Sources
- 1. lifesciences.danaher.com [lifesciences.danaher.com]
- 2. Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques [mdpi.com]
- 3. Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. longdom.org [longdom.org]
- 5. Revision Notes - Interpreting Mass Spectra | Atomic Structure and Properties | Chemistry | AP | Sparkl [sparkl.me]
- 6. whitman.edu [whitman.edu]
- 7. fiveable.me [fiveable.me]
- 8. youtube.com [youtube.com]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 10. resolvemass.ca [resolvemass.ca]
- 11. researchgate.net [researchgate.net]
- 12. taylorandfrancis.com [taylorandfrancis.com]
- 13. Improved peptide identification by targeted fragmentation using CID, HCD and ETD on an LTQ-Orbitrap Velos. | Department of Chemistry [chem.ox.ac.uk]
- 14. Collision-Based Ion-activation and Dissociation - AnalyteGuru [thermofisher.cn]
- 15. bumc.bu.edu [bumc.bu.edu]
- 16. orgchemboulder.com [orgchemboulder.com]
- 17. Bottom-up shotgun lipidomics by higher energy collisional dissociation on LTQ Orbitrap mass spectrometers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Serum Lipidomics Profiling using LC-MS and High Energy Collisional Dissociation Fragmentation: Focus on Triglyceride Detection and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Effectiveness of CID, HCD, and ETD with FT MS/MS for degradomic-peptidomic analysis: comparison of peptide identification methods - PMC [pmc.ncbi.nlm.nih.gov]
- 21. waters.com [waters.com]
- 22. spectroscopyonline.com [spectroscopyonline.com]
- 23. Electron-transfer dissociation - Wikipedia [en.wikipedia.org]
- 24. Sci-Hub. Application of electron transfer dissociation (ETD) for the analysis of posttranslational modifications / PROTEOMICS, 2008 [sci-hub.red]
- 25. Application of electron transfer dissociation (ETD) for the analysis of posttranslational modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. pubs.acs.org [pubs.acs.org]
- 28. researchgate.net [researchgate.net]
- 29. biorxiv.org [biorxiv.org]
- 30. massive.ucsd.edu [massive.ucsd.edu]
- 31. Facile Preparation of Peptides for Mass Spectrometry Analysis in Bottom‐Up Proteomics Workflows - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Protocol for Peptide Mapping - Creative Proteomics [creative-proteomics.com]
- 33. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 34. skpharmteco.com [skpharmteco.com]
- 35. scispace.com [scispace.com]
- 36. Physicochemical Prediction of Metabolite Fragmentation in Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Reliability of colorimetric assays for substituted aminophenol quantification
The quantification of substituted aminophenols—specifically p-aminophenol (PAP) , m-aminophenol , and o-aminophenol —is a critical quality attribute (CQA) in pharmaceutical manufacturing. These compounds often exist as nephrotoxic impurities in N-substituted analgesics (e.g., Paracetamol/Acetaminophen) or as intermediates in dye synthesis.
While HPLC is the gold standard, colorimetric assays offer a rapid, cost-effective alternative for routine process monitoring if selected correctly. This guide compares the reliability of major colorimetric methodologies, exposing common pitfalls (such as the non-specificity of Folin-Ciocalteu) and recommending a self-validating protocol based on nucleophilic substitution.
Part 1: The Landscape of Colorimetric Assays
We evaluate four common methodologies based on Selectivity (ability to distinguish impurity from parent drug), Sensitivity (LOD), and Robustness .
The Recommended Standard: 1,2-Naphthoquinone-4-sulfonate (NQS) Derivatization
-
Mechanism: NQS undergoes a nucleophilic substitution reaction with the free primary amine of the aminophenol in an alkaline medium (pH 10–11). It displaces the sulfonate group to form a highly colored N-alkyl-aminonaphthoquinone derivative.
-
Why it wins:
-
Isomer Differentiation: Unlike other methods, NQS produces distinct spectral shifts for isomers: o- (488 nm), m- (480 nm), and p- (535 nm).
-
Selectivity: It reacts preferentially with free amines. The parent drug (e.g., Paracetamol), being an amide, does not react significantly under controlled conditions, preventing false positives.
-
-
Reliability Score: ⭐⭐⭐⭐⭐ (High)
The "Trap": Folin-Ciocalteu (F-C) Reagent[1]
-
Mechanism: A redox reaction where phosphomolybdate/phosphotungstate is reduced to a blue complex by any reducing agent (phenols, amines, thiols).
-
The Flaw: It is non-specific . In a Paracetamol sample, the parent drug (a phenol) will react just as strongly as the impurity (PAP).
-
Verdict: DO NOT USE for impurity quantification in phenolic drug matrices. It is only suitable for total phenolic content.
-
Reliability Score: ⭐ (Unsuitable)
Oxidative Coupling (Indophenol Blue/Berthelot)
-
Mechanism: Oxidative coupling of the aminophenol with a phenolic coupler (e.g., o-cresol, xylenol) in the presence of an oxidant (periodate or hypochlorite) to form an indophenol dye.
-
Pros: Extremely sensitive (LOD ~0.01 µg/mL).
-
Cons: The reagents are unstable over time; the reaction is sensitive to pH drift and trace metal contamination.
-
Reliability Score: ⭐⭐⭐⭐ (Good, but requires strict controls)
Diazotization-Coupling (Bratton-Marshall Mod.)
-
Mechanism: Diazotization of the amine with nitrite in acid, followed by coupling with a reagent like N-(1-naphthyl)ethylenediamine.
-
Pros: Historic standard, very sensitive.
-
Cons: Multi-step process. The diazonium intermediate is thermally unstable (requires ice bath often). High acidity can induce hydrolysis of the parent drug, artificially increasing the impurity count.
-
Reliability Score: ⭐⭐⭐ (Moderate)
Part 2: Comparative Performance Data
The following data summarizes the performance characteristics of the viable methods for p-aminophenol (PAP) quantification.
| Feature | NQS Derivatization | Oxidative Coupling (o-Cresol) | Diazotization |
| Selectivity | High (Specific to free amines) | High (Specific to p-subst. phenols) | Medium (Acid may hydrolyze parent) |
| LOD (µg/mL) | 0.05 – 0.08 | 0.01 – 0.05 | 0.006 – 0.02 |
| Linearity Range | 0.1 – 20 µg/mL | 0.05 – 10 µg/mL | 0.02 – 5 µg/mL |
| Reaction pH | Alkaline (pH 10-11) | Alkaline (pH 11-12) | Acidic (pH 1-2) then Basic |
| Interference | Minimal from amides/phenols | Phenolic parents may interfere | Parent hydrolysis is a major risk |
| Stability | Product stable >24h | Product fades <1h | Unstable intermediate |
Part 3: Visualizing the Mechanism & Workflow
Figure 1: Reaction Mechanism of NQS with p-Aminophenol
The following diagram illustrates the nucleophilic substitution pathway that grants NQS its specificity.
Caption: Nucleophilic substitution of the sulfonate group on NQS by the primary amine of p-aminophenol, forming a stable chromophore.
Figure 2: Method Selection Decision Matrix
Use this logic flow to select the correct assay for your specific matrix.
Caption: Decision tree for selecting the optimal colorimetric assay based on matrix interference and sensitivity requirements.
Part 4: Self-Validating Experimental Protocol
Method: NQS Derivatization for p-Aminophenol (PAP) in Paracetamol.[1] Objective: Quantify PAP impurities without interference from the parent drug.[2]
Reagents:
-
0.5% (w/v) NQS Solution: Dissolve 0.5g sodium 1,2-naphthoquinone-4-sulfonate in 100mL distilled water. Prepare fresh daily and protect from light.
-
NaOH Solution (0.1 M): To adjust pH to ~11.
-
Solvent: 50% Ethanol/Water (to ensure solubility of both parent and impurity).
Step-by-Step Workflow:
-
System Suitability Test (SST):
-
Sample Preparation:
-
Dissolve Paracetamol sample (e.g., 500 mg) in 50% Ethanol.
-
Crucial: Do not heat or use strong acid/base for dissolution to prevent in-situ hydrolysis of Paracetamol to PAP.
-
-
Derivatization:
-
Transfer 2.0 mL of sample to a tube.
-
Add 1.0 mL of 0.1 M NaOH.
-
Add 1.0 mL of 0.5% NQS solution.
-
Incubate at 25°C for 15 minutes . (Do not exceed 20 mins to avoid parent degradation).
-
-
Spectral Purity Check (Self-Validation):
-
Measure absorbance at 535 nm (Target) and 480 nm (Interference Check).
-
Logic: Pure PAP-NQS derivative has a specific ratio
. If the ratio deviates by >10% from the standard, an interfering isomer (o- or m-aminophenol) or matrix effect is present.
-
-
Quantification:
-
Calculate concentration using a standard calibration curve (
).
-
References
-
Németh, T. et al. (2008). "Determination of para-aminophenol in paracetamol formulations." Journal of Pharmaceutical and Biomedical Analysis. Link
-
Al-Abachi, M.Q. et al. (2002). "Spectrophotometric determination of p-aminophenol using 1,2-naphthoquinone-4-sulfonate." National Journal of Chemistry. Link
-
Sánchez-Rangel, J.C. et al. (2013). "The Folin–Ciocalteu assay revisited: Improvement of its specificity for total phenolic content determination." Analytical Methods. Link
-
Nagaraja, P. et al. (2007). "Rapid spectrophotometric determination of paracetamol in pharmaceutical formulations by oxidative coupling reaction." Journal of AOAC International. Link
-
ICH Harmonised Tripartite Guideline. (2005). "Validation of Analytical Procedures: Text and Methodology Q2(R1)." International Council for Harmonisation.[4] Link
Sources
A Comparative Toxicological Profile: 3,5-Dimethyl-4-(methylamino)phenol vs. p-Aminophenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of industrial chemicals and pharmaceutical intermediates, aminophenols represent a critical class of compounds. Their utility, however, is intrinsically linked to their toxicological profiles. This guide provides a detailed comparative analysis of the toxicity of 3,5-dimethyl-4-(methylamino)phenol and the well-characterized p-aminophenol (PAP). While extensive data exists for p-aminophenol, a known nephrotoxin and metabolite of the common analgesic acetaminophen, information on its substituted analogue, 3,5-dimethyl-4-(methylamino)phenol, is less prevalent in public literature.[1][2] This guide, therefore, synthesizes available experimental data and leverages structure-activity relationships to offer a comprehensive toxicological comparison for researchers and drug development professionals. Understanding the nuances in their toxicity is paramount for informed decision-making in chemical synthesis, drug design, and risk assessment.
Chemical and Physical Properties: A Foundation for Toxicological Assessment
The chemical and physical properties of a compound govern its absorption, distribution, metabolism, and excretion (ADME), which in turn dictates its toxicological impact.
| Property | 3,5-Dimethyl-4-(methylamino)phenol | p-Aminophenol | Reference(s) |
| Molecular Formula | C9H12N2O | C6H7NO | [3][4] |
| Molecular Weight | 164.21 g/mol | 109.13 g/mol | [3][4] |
| Appearance | - | White or reddish-yellow crystalline solid | [1][5] |
| Melting Point | - | 187.5 °C | [1][5] |
| Boiling Point | - | 284 °C (decomposes) | [1][5] |
| Water Solubility | - | 15.7 g/L at 20 °C | [5] |
| Log Kow (Octanol-Water Partition Coefficient) | - | 0.04 | [5] |
No publicly available data for some properties of 3,5-dimethyl-4-(methylamino)phenol were found.
The additional methyl and methylamino groups in 3,5-dimethyl-4-(methylamino)phenol increase its molecular weight and are expected to increase its lipophilicity (Log Kow) compared to p-aminophenol. This seemingly subtle structural difference can significantly alter its interaction with biological membranes and metabolic enzymes, potentially leading to a distinct toxicity profile.
Comparative Toxicity Profile
This section delves into the known toxicological endpoints for both compounds, highlighting the significant differences in their effects.
Acute Oral Toxicity
Acute oral toxicity, typically expressed as the LD50 (the dose required to be lethal to 50% of a test population), is a primary indicator of a substance's short-term poisoning potential.
| Compound | Species | LD50 (mg/kg) | Reference(s) |
| p-Aminophenol | Rat | 375 - 671 | [6] |
No direct LD50 data for 3,5-dimethyl-4-(methylamino)phenol was found. However, for the structurally related 4-dimethylaminophenol, nephrotoxic effects have been observed in rats.[7][8] The presence of alkyl groups on the phenyl ring and the nitrogen of the amino group can influence the metabolic pathways and, consequently, the acute toxicity.
Organ-Specific Toxicity: A Tale of Two Targets
A critical point of divergence in the toxicological profiles of these compounds is their primary target organs.
p-Aminophenol: The Nephrotoxin
p-Aminophenol is a well-established nephrotoxicant, selectively damaging the proximal tubules of the kidney.[2] Its toxicity is mediated by its metabolic activation within the kidney to a reactive benzoquinone imine intermediate. This electrophilic species can deplete cellular glutathione (GSH), a critical antioxidant, and form covalent bonds with cellular macromolecules, leading to oxidative stress and cell death.[6]
3,5-Dimethyl-4-(methylamino)phenol: A Focus on Structure-Activity Relationships
While direct studies on the organ-specific toxicity of 3,5-dimethyl-4-(methylamino)phenol are scarce, the principles of structure-activity relationships can provide valuable insights. The two methyl groups on the aromatic ring may alter the rate and site of metabolic activation. N-methylation, as seen in the methylamino group, can also influence metabolism and subsequent toxicity. For instance, N-methyl-p-aminophenol has been shown to be toxic, and N,N-dimethylaminophenol can deplete mitochondrial glutathione and coenzyme A.[8][9] This suggests that 3,5-dimethyl-4-(methylamino)phenol could also undergo metabolic activation to reactive intermediates capable of causing cellular damage, though the primary target organ may differ from that of p-aminophenol.
Hepatotoxicity
While the kidney is the primary target for p-aminophenol, under certain conditions, it can also induce liver damage. This hepatotoxicity is also linked to the formation of reactive metabolites and the depletion of glutathione.
Genotoxicity
Genotoxicity, the ability of a chemical to damage genetic material, is a significant concern for long-term health effects, including carcinogenicity.
| Compound | Ames Test (Bacterial Reverse Mutation Assay) | In Vitro Chromosomal Aberration | In Vivo Micronucleus Test | Reference(s) |
| p-Aminophenol | Positive and Negative results reported | Positive | Positive | [2] |
No specific genotoxicity data for 3,5-dimethyl-4-(methylamino)phenol was found.
p-Aminophenol has a mixed record in genotoxicity assays, with some studies indicating a potential for chromosomal damage.[2] The genotoxic potential of 3,5-dimethyl-4-(methylamino)phenol remains to be elucidated through experimental testing.
Mechanisms of Toxicity: A Deeper Dive
The toxicity of these aminophenols is not a direct action of the parent compound but rather a consequence of their metabolic transformation into reactive species.
p-Aminophenol: Bioactivation to a Reactive Quinone Imine
The nephrotoxicity of p-aminophenol is a classic example of target-organ toxicity driven by localized metabolic activation.
Caption: Metabolic activation of p-aminophenol in the kidney leading to nephrotoxicity.
3,5-Dimethyl-4-(methylamino)phenol: A Postulated Pathway
Based on the structure and known metabolism of related compounds, a similar bioactivation pathway can be postulated for 3,5-dimethyl-4-(methylamino)phenol. The methyl substitutions on the ring and the N-methyl group will likely influence the rate and regioselectivity of cytochrome P450-mediated oxidation, potentially leading to the formation of a corresponding reactive quinone imine.
Experimental Protocols for Toxicological Assessment
To facilitate further research and a direct comparison of these compounds, this section provides detailed, step-by-step methodologies for key in vitro cytotoxicity and in vivo genotoxicity assays.
In Vitro Cytotoxicity Assays
These assays are crucial for initial screening and for determining the concentration range for further, more complex studies.
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Exposure: Treat the cells with various concentrations of the test compounds (3,5-dimethyl-4-(methylamino)phenol and p-aminophenol) and a vehicle control. Incubate for 24, 48, or 72 hours.
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength between 540 and 590 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
2. Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies the release of LDH, a cytosolic enzyme, from damaged cells into the culture medium, indicating a loss of membrane integrity.
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Supernatant Collection: After the incubation period, carefully collect the cell culture supernatant from each well.
-
LDH Reaction: In a separate 96-well plate, mix the collected supernatant with an LDH assay reagent mixture containing lactate, NAD+, and a tetrazolium salt.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at 490 nm.
-
Data Analysis: Determine the amount of LDH released and calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells lysed with a detergent).
3. Neutral Red Uptake (NRU) Assay
This assay assesses cell viability by measuring the uptake of the neutral red dye into the lysosomes of living cells.
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Neutral Red Incubation: After compound exposure, replace the medium with a medium containing neutral red and incubate for 2-3 hours.
-
Dye Extraction: Wash the cells to remove excess neutral red and then add a destain solution (e.g., a mixture of ethanol and acetic acid) to extract the dye from the lysosomes.
-
Absorbance Measurement: Measure the absorbance at approximately 540 nm.
-
Data Analysis: Calculate the percentage of viable cells based on the amount of neutral red uptake compared to the control.
Genotoxicity Assays
These assays are essential for evaluating the potential of a compound to cause genetic damage.
1. In Vitro Mammalian Chromosomal Aberration Test (OECD 473)
This test identifies substances that cause structural chromosomal aberrations in cultured mammalian cells.[10][11][12][13][14]
Caption: Workflow for the In Vitro Mammalian Chromosomal Aberration Test (OECD 473).
2. In Vivo Mammalian Erythrocyte Micronucleus Test (OECD 474)
This test detects damage to chromosomes or the mitotic apparatus in the bone marrow of rodents.[15][16][17][18][19]
-
Animal Dosing: Administer the test substance to rodents (typically mice or rats) via an appropriate route (e.g., oral gavage, intraperitoneal injection) at three dose levels, along with a vehicle and a positive control.
-
Sample Collection: Collect bone marrow or peripheral blood at appropriate time points after dosing (e.g., 24 and 48 hours).
-
Slide Preparation: Prepare smears of the bone marrow or blood cells on microscope slides.
-
Staining: Stain the slides to differentiate between polychromatic (immature) and normochromatic (mature) erythrocytes.
-
Microscopic Analysis: Score at least 2000 polychromatic erythrocytes per animal for the presence of micronuclei.
-
Data Analysis: Compare the frequency of micronucleated polychromatic erythrocytes in the treated groups to the vehicle control group.
Conclusion and Future Directions
The available data clearly establishes p-aminophenol as a significant nephrotoxin, with its toxicity driven by metabolic activation in the kidney. For 3,5-dimethyl-4-(methylamino)phenol, a comprehensive toxicological profile is not yet publicly available. However, based on structure-activity relationships with related substituted and N-alkylated aminophenols, it is reasonable to hypothesize that this compound may also undergo metabolic activation to reactive intermediates, leading to cellular toxicity. The specific target organ and the potency of its toxicity relative to p-aminophenol remain to be determined through rigorous experimental investigation.
This guide underscores the critical need for detailed toxicological evaluation of 3,5-dimethyl-4-(methylamino)phenol. The experimental protocols provided herein offer a roadmap for researchers to conduct these necessary studies. A thorough understanding of the comparative toxicity of these two compounds will enable the safer design and use of aminophenol derivatives in various industrial and pharmaceutical applications.
References
-
4-Aminophenol. (n.d.). In Wikipedia. Retrieved from [Link]
-
OECD. (n.d.). SIDS Initial Assessment Profile: p-Aminophenol. Retrieved from [Link]
-
Ataman Kimya. (n.d.). p-AMINOPHENOL. Retrieved from [Link]
-
Nucro-Technics. (2020, August 27). OECD 473: In Vitro Mammalian Chromosomal Aberration Test. Retrieved from [Link]
-
OECD. (n.d.). Test No. 473: In Vitro Mammalian Chromosomal Aberration Test. Retrieved from [Link]
-
PubMed. (n.d.). Alkyl chain length and acute oral toxicity of p-aminophenones. Retrieved from [Link]
-
Inotiv. (n.d.). In Vivo Micronucleus Test. Retrieved from [Link]
-
Nucro-Technics. (2025, March 30). OECD 474: In vivo Mammalian Micronucleus Test. Retrieved from [Link]
-
Tox Lab. (2025, April 10). Study Design of Mammalian Erythrocyte Micronucleus Test (OECD 474). Retrieved from [Link]
-
Techno PharmChem. (n.d.). p - Aminophenol. Retrieved from [Link]
-
Charles River Laboratories. (n.d.). Chromosome Aberration Test. Retrieved from [Link]
-
PubChem. (n.d.). 4-Aminophenol. Retrieved from [Link]
-
Yeditepe Üniversitesi. (n.d.). Genotoxicity (OECD 473). Retrieved from [Link]
-
OECD. (n.d.). OECD 474: Erythrocyte micronucleus test (in vivo mammalian). Retrieved from [Link]
-
OECD. (2016, July 29). Test No. 473: In Vitro Mammalian Chromosomal Aberration Test. Retrieved from [Link]
-
OECD. (2014, September 26). Test No. 474: Mammalian Erythrocyte Micronucleus Test. Retrieved from [Link]
- Szinicz, L., Weger, N., Schneiderhan, W., & Kiese, M. (1979). Nephrotoxicity of aminophenols: effects of 4-dimethylaminophenol on isolated rat kidney tubules. Archives of Toxicology, 42(1), 63–73.
-
Ontosight AI. (n.d.). N-Methyl-4-aminophenol Properties. Retrieved from [Link]
- Eyer, P., & Kiese, M. (1989). Depletion of mitochondrial coenzyme A and glutathione by 4-dimethylaminophenol and formation of mixed thioethers. Biochemical Pharmacology, 38(21), 3799–3807.
- Schultz, T. W., & Cronin, M. T. (1998). Structure-activity relationships for mono alkylated or halogenated phenols. SAR and QSAR in Environmental Research, 9(3-4), 229–240.
-
PubChem. (n.d.). n-Methyl-p-aminophenol. Retrieved from [Link]
-
Australian Government Department of Health. (2015, February 13). p-Methylaminophenol and its sulfate: Human health tier II assessment. Retrieved from [Link]
- Santos, J. D., & Ramalho, P. J. (2018). Chemical Protectors against the Toxic Effects of Paracetamol (Acetaminophen)
-
U.S. Environmental Protection Agency. (n.d.). Phenol, 4-(dimethylamino)-3,5-dimethyl-. In Substance Registry Services. Retrieved from [Link]
-
CDC Stacks. (2016). Isomer-specific toxicity profiles of aminophenols. Retrieved from [Link]
Sources
- 1. 4-Aminophenol - Wikipedia [en.wikipedia.org]
- 2. stacks.cdc.gov [stacks.cdc.gov]
- 3. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 4. 4-Aminophenol | C6H7NO | CID 403 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Nephrotoxicity of aminophenols: effects of 4-dimethylaminophenol on isolated rat kidney tubules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Depletion of mitochondrial coenzyme A and glutathione by 4-dimethylaminophenol and formation of mixed thioethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. n-Methyl-p-aminophenol | C7H9NO | CID 5931 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. nucro-technics.com [nucro-technics.com]
- 11. oecd.org [oecd.org]
- 12. criver.com [criver.com]
- 13. Genotoxicity (OECD 473) | YÜEF-İKTAL [yuef-iktal.yeditepe.edu.tr]
- 14. oecd.org [oecd.org]
- 15. inotiv.com [inotiv.com]
- 16. nucro-technics.com [nucro-technics.com]
- 17. Genetic Toxicology Studies - Study Design of Mammalian Erythrocyte Micronucleus Test (OECD 474) - Tox Lab [toxlab.co]
- 18. catalog.labcorp.com [catalog.labcorp.com]
- 19. oecd.org [oecd.org]
Benchmarking synthesis yields against literature standards for aminophenols
Benchmarking Synthesis Yields of Aminophenols: A Comparative Guide to Literature Standards and Modern Catalytic Workflows
Executive Summary & Mechanistic Overview
As a Senior Application Scientist, I frequently observe that the bottleneck in scaling pharmaceutical intermediates like p-aminophenol (PAP) lies in selecting a synthetic route that balances thermodynamic efficiency with operational safety. PAP is a non-toxic, essential intermediate for antipyretic and analgesic drugs such as paracetamol (1)[1]. Historically, the industry has relied on the direct reduction of p-nitrophenol (PNP) or the Bamberger rearrangement of nitrobenzene (2)[2].
This guide objectively benchmarks standard literature yields against modern catalytic workflows. We will dissect the causality behind catalyst selection, evaluate the kinetic advantages of nanomaterials, and provide self-validating protocols to ensure reproducibility in your laboratory.
Logical Flow of Synthetic Pathways
Understanding the mechanistic divergence between direct reduction and rearrangement is critical. Direct reduction of PNP utilizes either high-pressure hydrogen gas with noble metals (3)[3] or chemical hydrides (e.g., NaBH₄) paired with transition metal oxide nanocatalysts (1)[1]. Conversely, the Bamberger rearrangement synthesizes PAP from nitrobenzene via a phenylhydroxylamine intermediate (2)[2].
Synthetic pathways for p-aminophenol production via reduction and rearrangement.
Comparative Data Analysis
The table below synthesizes quantitative yield and conversion data across different validated methodologies to help guide your experimental design.
| Synthetic Route | Catalyst / Reagent | Reaction Conditions | Yield / Conversion | Reaction Time | Source |
| Aqueous Catalytic Hydrogenation | 5% Pd/C | Water, 95-98 °C, 70 psig H₂ | >80% Yield | 1.0 - 1.5 h | [3] |
| Continuous Flow Hydrogenation | 5 wt.% Pt/C + DMAP | THF, 25 °C, 6 bar H₂ | >99% Selectivity | Continuous | [4] |
| Nanocatalytic Reduction | CuO-nanoleaf/γ-Al₂O₃ | Water, 30 °C, NaBH₄ | 94.18% Conversion | 2.5 min | [1] |
| Bamberger Rearrangement | Zn / H₂SO₄ (1.5 M) | Water, 70 °C | ~46-50% Yield | 150 min | [2] |
Causality Insight: Why does the Bamberger rearrangement yield significantly lower PAP (~50%) compared to direct hydrogenation (>80%)? The rearrangement of phenylhydroxylamine in sulfuric acid inherently produces ortho-aminophenol and aniline as competitive byproducts, capping the theoretical yield of the para-isomer (2)[2]. In contrast, the direct catalytic hydrogenation of PNP is highly chemoselective, avoiding skeletal rearrangements entirely (3)[3].
Step-by-Step Experimental Protocols
To ensure high scientific integrity, the following protocols are designed as self-validating systems. End-points are determined by physical or spectroscopic changes rather than arbitrary time limits.
Protocol A: Standard Catalytic Hydrogenation of p-Nitrophenol (Literature Benchmark)
This method utilizes 5% Pd/C in an aqueous system. The causality of using an aqueous solvent at elevated temperatures (95-98 °C) is to maximize the solubility of the PNP substrate while avoiding the severe flammability risks associated with alcoholic solvents under high H₂ pressure (3)[3].
-
Substrate Preparation: Suspend 90 g of p-nitrophenol in 243 mL of deionized water. Add 1.25 g of activated charcoal and 0.31 g of wet 5% Pd/C catalyst (ensure 50% water content to mitigate pyrophoric risk)[3].
-
System Purging: Seal the pressure reactor. Purge the headspace three times with inert nitrogen gas, followed by three purges with hydrogen gas to ensure a purely reductive atmosphere.
-
Hydrogenation: Heat the system to 95–98 °C. Pressurize the reactor to 70 psig with H₂ and initiate vigorous mechanical stirring[3]. Mechanistic note: High agitation is critical to overcome the gas-liquid mass transfer barrier of H₂ into the aqueous phase.
-
Self-Validation (Reaction End-Point): Monitor the hydrogen mass flow meter or pressure gauge. The reaction is complete when hydrogen uptake completely ceases (typically between 1.0 to 1.5 hours)[3].
-
Isolation: Cool the batch to 48 °C. Filter the catalyst under a nitrogen blanket. The resulting p-aminophenol can be directly acetylated or crystallized to yield a white crystalline product with >80% yield[3].
Protocol B: Rapid Nanocatalytic Reduction using NaBH₄
For researchers requiring rapid, high-throughput conversions, transition metal oxide nanocatalysts offer superior kinetics. Here, NaBH₄ is kinetically inert to PNP due to the mutual repulsion of the BH₄⁻ and nitrophenolate anions; the CuO-nanoleaf/γ-Al₂O₃ catalyst acts as a necessary electron relay to bypass this activation barrier (1)[1].
-
Solution Preparation: Prepare a 2.2 × 10⁻⁴ M aqueous solution of p-nitrophenol.
-
Catalyst Dispersion: Add 150 mg of the CuO-nanoleaf/γ-Al₂O₃ catalyst to the solution[1]. Mechanistic note: The γ-Al₂O₃ support prevents the agglomeration of the CuO nanoleaves, preserving the high specific surface area required for active site binding[1].
-
Reduction Initiation: Introduce NaBH₄ to achieve an initial concentration of 1.58 × 10⁻² M, maintaining the reaction temperature at 30 °C[1].
-
Self-Validation (Spectrophotometric End-Point): The addition of NaBH₄ immediately shifts the equilibrium to the p-nitrophenolate ion, turning the solution bright yellow (λ_max = 400 nm). The reaction is complete when the solution visually bleaches to colorless, corresponding to the formation of p-aminophenol (λ_max ≈ 300 nm). Under optimized conditions, this 94.18% conversion occurs in exactly 2.5 minutes[1].
Conclusion
When benchmarking synthesis yields for aminophenols, the optimal route depends on the scale and required throughput. Traditional Pd/C hydrogenation remains the gold standard for bulk synthesis due to its >80% yield and excellent atom economy (3)[3]. However, for rapid, small-scale conversions, nanocatalyst-mediated NaBH₄ reduction provides unparalleled kinetic advantages, achieving near-quantitative conversion in under three minutes (1)[1].
References
-
Benchchem. A Comparative Guide to the Synthesis Efficiency of Aminophenol Isomers.5
-
Google Patents. US4264525A - Stepwise reduction of p-nitrophenol.3
-
ResearchGate. Synthesis of p-Aminophenol from p-Nitrophenol Using CuO-Nanoleaf/g-Al2O3 Catalyst.1
-
MDPI. An Efficient Continuous Flow Synthesis for the Preparation of N-Arylhydroxylamines: Via a DMAP-Mediated Hydrogenation Process.4
-
ResearchGate. OPTIMIZATION AND VALIDATION OF PARA AMINOPHENOL SYNTHESIS FROM NITROBENZENE USING HOMOGENEOUS ACID CATALYST.2
Sources
A Senior Application Scientist's Guide to Inter-Laboratory Validation of Detection Limits for Phenolic Impurities
For researchers, scientists, and drug development professionals, establishing the reliable lower limits of an analytical method is not merely a technical exercise; it is a foundational requirement for ensuring drug safety and efficacy. The detection limit for impurities, particularly reactive species like phenols, dictates our ability to monitor and control potentially harmful substances in pharmaceutical products. Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), mandate that analytical procedures be validated to prove they are suitable for their intended purpose.[1][2][3][4]
This guide provides an in-depth comparison and a procedural framework for conducting a robust inter-laboratory validation of detection limits for phenolic impurities. Moving beyond a simple recitation of steps, we will explore the scientific rationale behind key decisions in designing and executing such a study, ensuring the resulting data is defensible, reproducible, and aligns with global regulatory expectations as outlined in guidelines like ICH Q2(R2).[5][6][7]
The Strategic Imperative of Inter-Laboratory Validation
Before delving into protocols, it's crucial to understand why an inter-laboratory study is the gold standard for validating detection limits. A single-laboratory validation establishes repeatability (precision under the same operating conditions over a short interval) and intermediate precision (within-laboratory variations like different days, analysts, or equipment).[7][8][9] However, it does not establish reproducibility , which is the precision between different laboratories.[10][11][12]
An inter-laboratory study is a direct measure of a method's reproducibility and transferability.[13][14] It proves that the analytical procedure is not dependent on the unique environment of the originating lab but is robust enough to be successfully implemented by a competent receiving laboratory.[13] This is a critical consideration when transferring methods from a development setting to a quality control (QC) laboratory or to a contract research organization (CRO).[13]
Foundational Concepts: Defining the Limits
The International Council for Harmonisation (ICH) provides harmonized definitions for the key performance parameters we aim to validate.[5][7]
-
Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.[7][8][15] It is a statement of signal presence, not a measure of accuracy or precision at that level.
-
Limit of Quantitation (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[7][15] The LOQ is a critical parameter for impurity testing, as it represents the reporting threshold.
The overall workflow for establishing and validating these limits across multiple laboratories follows a structured, multi-stage process.
Caption: High-level workflow for an inter-laboratory validation study.
Comparing Analytical Techniques for Phenolic Impurities
The choice of analytical technology is the most critical decision in the validation process. Phenolic impurities can range from simple phenols to more complex structures, and their expected concentration levels can vary significantly. The primary techniques employed are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Liquid Chromatography-Mass Spectrometry (LC-MS).[16]
| Technique | Principle | Strengths | Limitations | Typical Application for Phenols |
| HPLC-UV | Separation by liquid chromatography, detection by UV absorbance. | Robust, cost-effective, widely available, excellent for quantitative analysis of known impurities. | Lower sensitivity than MS, requires chromophores, potential for co-elution interference. | Quantifying known phenolic impurities at levels >0.05%.[16] |
| GC-MS | Separation of volatile compounds by gas chromatography, detection by mass spectrometry. | Excellent for volatile and semi-volatile phenols, high specificity from mass detection. | Requires derivatization for non-volatile phenols, potential for thermal degradation of labile compounds.[17][18] | Analysis of residual solvents and volatile phenolic process impurities.[16][19] |
| LC-MS/MS | Separation by LC, detection by tandem mass spectrometry. | Highest sensitivity and specificity, ideal for trace-level analysis, provides structural information for unknown identification.[20][21] | Higher cost and complexity, potential for matrix effects (ion suppression/enhancement). | Detection and quantification of potent (including genotoxic) impurities at ppm or ppb levels.[20][22] |
Causality Behind the Choice: For a typical drug substance, an LC-MS/MS method provides the highest level of confidence. Its superior sensitivity is essential for impurities with low reporting thresholds, and its specificity (selectivity) minimizes the risk of interferences from the drug matrix, which is a common challenge in HPLC-UV methods.[20][21] While GC-MS is effective for volatile phenols, many process-related phenolic impurities are not sufficiently volatile without derivatization, adding a layer of complexity and potential variability to the method.[17][18]
Experimental Protocol: A Step-by-Step Guide
This section details a generalized protocol for an inter-laboratory study using LC-MS/MS, which is considered the most rigorous approach for this application.
Materials & Reagents
-
Reference Standards: Certified reference standards for the target phenolic impurities and the Active Pharmaceutical Ingredient (API).
-
Samples: A single, homogeneous batch of the API or drug product should be distributed to all participating laboratories.[13]
-
Reagents: All solvents (e.g., acetonitrile, methanol, water) should be LC-MS grade. All other reagents (e.g., formic acid, ammonium formate) should be of high purity. The protocol must specify the exact grade to be used.[13]
Sample & Standard Preparation
-
Stock Solutions: Prepare individual stock solutions of each phenolic impurity and the API in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
Intermediate & Spiking Solutions: Prepare a mixed intermediate solution of the impurities. Serially dilute this solution to create a range of spiking solutions that will be used to prepare calibration standards and validation samples.
-
Calibration Standards: Prepare a set of 8-10 calibration standards by spiking the appropriate impurity solution into a blank matrix (a solution containing the API at its nominal analytical concentration but known to be free of the target impurities). The concentration range should bracket the expected LOQ.
-
LOD/LOQ Validation Samples: Prepare at least six independent samples of the blank matrix spiked with the impurities at a concentration close to the expected LOD and LOQ. This step is critical for the statistical evaluation.
LC-MS/MS Instrumentation & Conditions
-
LC System: A UHPLC system capable of delivering stable gradients at low flow rates.
-
Mass Spectrometer: A tandem quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).
-
Column: A modern reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm) is a common choice.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: A shallow gradient optimized to separate the impurities from the main API peak and from each other.
-
MS Detection: Use Multiple Reaction Monitoring (MRM) mode for highest sensitivity and specificity on a tandem quadrupole. At least two MRM transitions should be monitored for each analyte to ensure identity confirmation.
System Suitability Test (SST)
Before any analysis, each laboratory must run a system suitability test.[13] This typically involves injecting a mid-level concentration standard multiple times (e.g., n=6). Acceptance criteria should be pre-defined in the protocol, for example:
-
Peak Area %RSD ≤ 15.0%
-
Retention Time %RSD ≤ 2.0%
-
Signal-to-Noise (S/N) Ratio ≥ 10
Data Analysis: Calculating and Validating the Detection Limits
The ICH Q2(R2) guideline describes several common approaches for determining LOD and LOQ.[5] The choice of method should be justified.
Caption: Decision tree for selecting an appropriate LOD/LOQ calculation method.
For sensitive LC-MS/MS methods, the most statistically robust approach is typically based on the standard deviation of the response and the slope of the calibration curve .[23]
-
Construct a Calibration Curve: Using the prepared standards, plot the peak area response versus the concentration for each impurity. The curve should be constructed using samples in the range of the LOQ.
-
Determine the Slope (S): Calculate the slope of the regression line from the calibration curve.
-
Determine the Standard Deviation of the Response (σ): This can be estimated in two ways:
-
From the Standard Deviation of the Blank: Analyze a sufficient number of blank samples (e.g., n ≥ 10) and calculate the standard deviation of the responses.
-
From the Calibration Curve: Use the standard deviation of the y-intercept of the regression line.
-
-
Calculate LOD and LOQ:
Each laboratory performs these calculations independently based on their own acquired data.
Comparing Inter-Laboratory Results
Once each laboratory has determined its LOD and LOQ values, the results must be compared to assess reproducibility.
Tabular Data Summary
The data should be compiled into a clear, comparative table.
Table: Inter-Laboratory Comparison of LOD and LOQ for Phenolic Impurities (Example Data)
| Impurity | Parameter | Lab A (µg/mL) | Lab B (µg/mL) | Lab C (µg/mL) | Mean (µg/mL) | Inter-Lab RSD (%) |
| Phenol | LOD | 0.008 | 0.009 | 0.007 | 0.008 | 12.5% |
| LOQ | 0.024 | 0.028 | 0.022 | 0.025 | 12.5% | |
| o-Cresol | LOD | 0.011 | 0.010 | 0.012 | 0.011 | 9.1% |
| LOQ | 0.033 | 0.031 | 0.035 | 0.033 | 6.3% | |
| 4-Nitrophenol | LOD | 0.005 | 0.006 | 0.005 | 0.005 | 11.5% |
| LOQ | 0.015 | 0.018 | 0.016 | 0.016 | 9.8% |
Statistical Analysis and Acceptance Criteria
The goal is to demonstrate that the results are comparable.[13] While there are no universally mandated acceptance criteria for the comparison of LOD/LOQ values, a common approach is to evaluate the Relative Standard Deviation (RSD) of the results across the laboratories.
-
Acceptance Criterion (Example): The inter-laboratory RSD for the determined LOQ values should be ≤ 30%.
This criterion should be pre-defined in the validation protocol.[24] A statistical analysis, such as an Analysis of Variance (ANOVA), can also be used to formally test for significant differences between laboratories.[10]
Conclusion and Final Validation Report
A successful inter-laboratory validation demonstrates that an analytical method for detecting phenolic impurities is robust, reliable, and transferable. It provides a high degree of confidence that the method can be consistently applied across different sites to ensure product quality and patient safety.
The final validation report must be a comprehensive document that includes:
-
The validation protocol and pre-defined acceptance criteria.[24]
-
A summary of the methods and instrumentation used by each laboratory.
-
All raw data, including calibration curves and chromatograms.
-
The calculated LOD and LOQ from each laboratory.
-
The comparative statistical analysis assessing reproducibility.
-
A concluding statement on whether the method is considered validated for its intended purpose.[5][24]
By following this structured, science-based approach, organizations can ensure their analytical methods meet the highest standards of scientific integrity and regulatory compliance.
References
- United States Pharmacopeia. General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS.
- Lin, L., et al. (2015). The Evaluation of Statistical Methods for Estimating the Lower Limit of Detection. Journal of Data Science.
- Agilent Technologies. (2013). Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter Data Processing. Application Note.
- MasterControl. (n.d.). ICH Q2 (R2) Validation of Analytical Procedures.
- United States Pharmacopeia. (2017). General Chapter, <1225> Validation of Compendial Procedures. USP-NF.
- International Council for Harmonisation. (2023). ICH Harmonised Guideline: Validation of Analytical Procedures Q2(R2).
- ECA Academy. (2025). Proposed Revision of USP <1225> Published in the Pharmacopeial Forum.
- Investigations of a Dog Blog. (2025). USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision.
- BA Sciences. (n.d.). USP <1225> Method Validation.
- IntuitionLabs. (2026). ICH Q2(R2) Guide: Analytical Method Validation Explained.
- Colon, F., Tirado, N., & Caballero, E. (2022). Calculating the limit of detection (LOD) for a specific analyte with a spectrometer. University of Puerto Rico at Mayagüez.
- IntuitionLabs. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. YouTube.
- IntuitionLabs. (2026). ICH Q2(R2) Guide: Analytical Method Validation Explained.
- ELCIRA, G. (2022). The Limit of Detection. LCGC International.
- ICH. (2025). VALIDATION OF ANALYTICAL PROCEDURES Training Module 2: Fundamental principles of ICH Q2(R2) Part A.
- ResolveMass Laboratories Inc. (2025). Identification and profiling of impurities in Pharmaceuticals.
- BioProcess International. (2020). Method Validation Essentials, Limit of Blank, Limit of Detection, and Limit of Quantitation.
- ResearchGate. (2025). Statistical Methods for Comparing Limits of Detection in Molecular Diagnostics: A Practical Guide.
- Waters Corporation. (n.d.). An Automated Processing of LC-MS Data for the Detection of Drug Impurities and Degradants in the Pharmaceutical Industry. Application Note.
- U.S. Food and Drug Administration. (2000). Guidance for Industry Q3B(R2) Impurities in New Drug Products.
- Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation.
- Contract Pharma. (2011). Trace Impurity Identification.
- NATA. (n.d.). Guidelines for the validation and verification of quantitative and qualitative test methods.
- Editage Insights. (2017). Guidelines for analytical method validation: How to avoid irreproducible results and retractions.
- AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained.
- Journal of Chromatographic Science. (2012). Determination of Phenolic Compounds in Wastewater by Liquid-Phase Microextraction Coupled with Gas Chromatography.
- ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance.
- U.S. Food and Drug Administration. (2000). Analytical Procedures and Methods Validation. Regulations.gov.
- Thermo Fisher Scientific. (n.d.). Analysis of Phenols and Chlorinated Phenols in Drinking Water by GC/MS. Application Note.
- BenchChem. (2025). A Practical Guide to Inter-Laboratory Cross-Validation of Analytical Methods.
- Eurofins BioPharma Product Testing. (n.d.). The Advantages of LC/MS in Identifying Residual Impurities in Biopharmaceuticals.
- Scribd. (n.d.). REPEATABILITY AND REPRODUCIBILITY.
- Sisu@UT. (n.d.). 4.1. Repeatability, intermediate precision and reproducibility – Validation of liquid chromatography mass spectrometry (LC-MS) methods.
- Ketola, R. A., et al. (1997). Determination of phenolic compounds in water using membrane inlet mass spectrometry. Analytica Chimica Acta.
- European Medicines Agency. (2023). ICH Q2(R2) guideline on validation of analytical procedures - Step 5.
- Element Lab Solutions. (n.d.). The 6 Key Aspects of Analytical Method Validation.
- AZoLifeSciences. (2022). Importance of Repeatability and Reproducibility in Analytical Chemistry.
- ECA Academy. (2014). EMA publishes Document on the Validation of analytical Methods.
- Lisec, J., et al. (2009). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. PMC.
- da Silva, A. B., et al. (2025). Quantification of Phenolic Compounds by HPLC/DAD and Evaluation of the Antioxidant, Antileishmanial, and Cytotoxic Activities of Ethanolic Extracts from the Leaves and Bark of Sarcomphalus joazeiro (Mart.). MDPI.
- Funayama, S., et al. (2018). Method validation studies and an inter-laboratory cross validation study of lenvatinib assay in human plasma using LC-MS/MS. PMC.
- Environmental Science & Technology. (2016). Quantification of Phenolic Antioxidant Moieties in Dissolved Organic Matter by Flow-Injection Analysis with Electrochemical Detection.
- ResearchGate. (n.d.). Detection limits of phenolic compounds.
- European Medicines Agency. (2023). Quality: specifications, analytical procedures and analytical validation.
- The NELAC Institute. (n.d.). Lessons Learned from Interlaboratory Method Validation Studies.
- LCGC International. (2020). Impurities in Wines by GC–MS.
- European Medicines Agency. (2023). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- Analytical Methods. (2012). On the validation by inter-laboratory study of 'procedures' in chemical measurement.
- ACS Food Science & Technology. (2024). Volatile Phenols: Direct Analysis Using Large-Volume Injection-Online Trapping-Gas Chromatography-Tandem Mass Spectrometry (LVI-GC-MS/MS) and Aroma Contribution to Different Aroma-Type of Baijiu.
- Taylor & Francis Online. (2014). Analysis of Polyphenols in Apple Pomace using Gas Chromatography-Mass Spectrometry with Derivatization.
Sources
- 1. â©1225⪠Validation of Compendial Procedures [doi.usp.org]
- 2. fda.gov [fda.gov]
- 3. downloads.regulations.gov [downloads.regulations.gov]
- 4. Quality guidelines: specifications, analytical procedures and analytical validation | European Medicines Agency (EMA) [ema.europa.eu]
- 5. mastercontrol.com [mastercontrol.com]
- 6. database.ich.org [database.ich.org]
- 7. intuitionlabs.ai [intuitionlabs.ai]
- 8. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 9. elementlabsolutions.com [elementlabsolutions.com]
- 10. scribd.com [scribd.com]
- 11. 4.1. Repeatability, intermediate precision and reproducibility – Validation of liquid chromatography mass spectrometry (LC-MS) methods [sisu.ut.ee]
- 12. azolifesciences.com [azolifesciences.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. EMA publishes Document on the Validation of analytical Methods - ECA Academy [gmp-compliance.org]
- 15. biopharminternational.com [biopharminternational.com]
- 16. resolvemass.ca [resolvemass.ca]
- 17. Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 18. tandfonline.com [tandfonline.com]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. hpst.cz [hpst.cz]
- 21. eurofins.it [eurofins.it]
- 22. waters.com [waters.com]
- 23. Quantification of Phenolic Compounds by HPLC/DAD and Evaluation of the Antioxidant, Antileishmanial, and Cytotoxic Activities of Ethanolic Extracts from the Leaves and Bark of Sarcomphalus joazeiro (Mart.) [mdpi.com]
- 24. ema.europa.eu [ema.europa.eu]
Safety Operating Guide
Comprehensive Laboratory Disposal and Handling Protocol for 3,5-Dimethyl-4-(methylamino)phenol
Here is a comprehensive, scientifically grounded guide for the operational handling and disposal of 3,5-Dimethyl-4-(methylamino)phenol.
Operational Context and Chemical Rationale
3,5-Dimethyl-4-(methylamino)phenol (CAS: 6392-45-6) is an aminophenol derivative frequently utilized as a building block in organic synthesis and pharmaceutical development [1]. Structurally, it possesses both a weakly acidic phenolic hydroxyl group and a weakly basic secondary amine. This amphoteric nature, combined with the electron-donating effects of the methyl groups, makes the aromatic ring highly susceptible to oxidation.
From a waste management perspective, aminophenols present specific challenges. They are generally toxic to aquatic life and resist degradation in standard municipal wastewater treatment facilities. Furthermore, improper mixing with strong oxidizing agents in waste streams can lead to rapid, exothermic degradation. Therefore, a highly controlled, self-validating disposal system is required to ensure laboratory safety and environmental compliance.
Quantitative Hazard and Physicochemical Profile
To inform proper segregation and disposal, the fundamental properties of the compound must dictate the logistical approach [1, 2].
| Parameter | Value / Description | Operational Implication for Disposal |
| CAS Number | 6392-45-6 | Primary identifier for EHS waste manifests. |
| Molecular Weight | 151.21 g/mol | Used for calculating spill neutralization stoichiometry. |
| Functional Groups | Phenol, Secondary Amine | Amphoteric; do not mix with concentrated acids or strong oxidizers. |
| Physical State | Solid (typically) | Requires dust-control measures during spill cleanup. |
| Primary Hazards | Skin/Eye Irritant, Aquatic Toxicity | Mandates zero-drain-discharge policy. |
| Destruction Method | High-Temperature Incineration | Requires segregation into combustible waste streams. |
The Causality of Disposal: Why Incineration?
A core tenet of laboratory safety is understanding why a protocol exists. For 3,5-Dimethyl-4-(methylamino)phenol, aqueous discharge (down the drain) is strictly prohibited.
The Mechanistic Rationale: When released into aquatic environments, phenolic compounds disrupt cellular membranes in aquatic organisms. Furthermore, the secondary amine nitrogen can undergo environmental nitrosation or oxidation, forming persistent, toxic byproducts.
The only scientifically validated method for the complete destruction of this compound is high-temperature commercial incineration . During incineration (>1000°C), the thermal energy breaks the stable aromatic carbon-carbon bonds, the carbon-oxygen bonds, and the carbon-nitrogen bonds. The process yields carbon dioxide (
Step-by-Step Disposal Methodology
The following protocol establishes a closed-loop system for managing 3,5-Dimethyl-4-(methylamino)phenol waste, ensuring that every step validates the safety of the next.
Phase 1: Waste Segregation at the Bench
-
Identify the Waste State: Determine if the waste is a pure solid (e.g., expired reagent, contaminated weighing paper) or dissolved in a liquid solvent matrix from a reaction.
-
Liquid Segregation Logic: If dissolved in a solvent, you must determine if the solvent is halogenated (e.g., Dichloromethane, Chloroform) or non-halogenated (e.g., Methanol, Ethyl Acetate).
-
Causality: Halogenated waste requires specialized incineration to manage corrosive hydrogen chloride (
) gas byproducts. Mixing non-halogenated waste into a halogenated stream unnecessarily increases disposal costs and facility burden.
-
Phase 2: Containment and Labeling
-
Select the Vessel: Use High-Density Polyethylene (HDPE) or glass containers. Avoid metal containers, as trace metals can catalyze the oxidation of the aminophenol.
-
Volume Management: Never fill waste containers beyond 80% capacity to allow for vapor expansion.
-
Mandatory Labeling: Attach a hazardous waste label immediately upon the first addition of waste. The label must explicitly state: "Toxic Organic Waste: Contains 3,5-Dimethyl-4-(methylamino)phenol" and list all associated solvents.
Phase 3: Spill Response and Decontamination (Operational Contingency)
If a localized bench spill occurs:
-
Don PPE: Ensure nitrile gloves, safety goggles, and a lab coat are worn.
-
Containment: For solid spills, avoid raising dust. Gently cover the powder with a damp absorbent pad (using water or a dilute alcohol).
-
Collection: Sweep the dampened material using a non-sparking scoop into a solid hazardous waste container.
-
Surface Decontamination: Wash the affected bench area with a solvent in which the compound is highly soluble (e.g., methanol or ethanol), followed by a secondary wash with soapy water. Collect all washings into the non-halogenated liquid waste stream.
Waste Routing Visualization
The following decision tree illustrates the strict segregation pathways required for compliance with Environmental Health and Safety (EHS) standards.
Waste segregation and disposal workflow for 3,5-Dimethyl-4-(methylamino)phenol.
References
Personal protective equipment for handling 3,5-Dimethyl-4-(methylamino)phenol
Advanced Safety and Operational Protocol for Handling 3,5-Dimethyl-4-(methylamino)phenol
As drug development and synthetic chemistry advance, researchers frequently encounter highly substituted phenolic compounds. 3,5-Dimethyl-4-(methylamino)phenol (CAS: 6392-45-6) is a versatile organic intermediate characterized by its hydrophobic methyl groups, a hydrophilic phenolic hydroxyl group, and a basic methylamino group[1]. While highly valuable in dye chemistry and complex organic synthesis, its electron-rich aromatic ring makes it highly susceptible to auto-oxidation, posing severe, immediate risks to laboratory personnel if mishandled.
To build a self-validating safety culture, it is not enough to know what protective measures to take; researchers must understand the causality behind these protocols. This guide provides a mechanistic approach to personal protective equipment (PPE), handling workflows, and emergency response for this specific compound.
Mechanistic Toxicology: Understanding the Threat
The primary systemic threat of handling N-substituted p-aminophenols is methemoglobinemia [2]. When absorbed through the skin or inhaled, the compound is metabolized in the liver into highly reactive quinoneimine intermediates[3]. These electrophilic species oxidize the ferrous iron (Fe²⁺) in hemoglobin to ferric iron (Fe³⁺), creating methemoglobin[3]. Methemoglobin cannot bind oxygen, leading to rapid cellular hypoxia, cyanosis (bluish discoloration of the skin), and potentially fatal central nervous system depression[4].
Furthermore, the compound acts as a potent skin sensitizer[5]. The lipophilic methyl groups facilitate rapid dermal penetration, where the compound binds covalently to epidermal proteins, triggering an immune-mediated allergic contact dermatitis[6].
Fig 1: Mechanistic pathway of aminophenol-induced methemoglobinemia and cellular hypoxia.
Mandatory Personal Protective Equipment (PPE) Matrix
Because 3,5-Dimethyl-4-(methylamino)phenol is an amphiphilic molecule (possessing both polar and non-polar characteristics), standard laboratory PPE is insufficient. The following matrix outlines the required defenses and the quantitative/mechanistic justification for each.
| PPE Category | Recommended Specification | Quantitative Metric | Mechanistic Justification |
| Dermal (Gloves) | Nitrile Rubber (Double-gloved) | ≥ 0.11 mm (inner), ≥ 0.4 mm (outer) | Aminophenols easily degrade standard latex due to their lipophilic methyl groups. Nitrile provides superior chemical resistance to polar organic compounds and prevents systemic dermal absorption[6]. |
| Respiratory | N95 or P100 Particulate Respirator | 99.97% filtration efficiency (P100) | The compound is a solid powder[1]. Aerosolized fine particulates can rapidly enter the bloodstream via alveolar capillaries, bypassing first-pass hepatic metabolism[4]. |
| Ocular | Chemical Splash Goggles | ANSI Z87.1 certified | Prevents conjunctival absorption. The basic methylamino group can cause severe, irreversible corneal irritation upon contact[7]. |
| Body | Tyvek® or Polypropylene Lab Coat | N/A | Woven cotton lab coats trap fine powders, leading to delayed, prolonged dermal exposure and severe skin sensitization[5]. Non-woven synthetic fabrics prevent particulate adherence. |
Engineering Controls & Operational Workflow
To ensure a self-validating protocol, every step of the handling process must include a verification check. Do not rely solely on PPE; engineering controls are your primary line of defense.
Step-by-Step Methodology: Handling and Transfer
-
Environmental Verification: Before opening the reagent bottle, verify that the laboratory fume hood face velocity is operating between 0.4 to 0.6 m/s .
-
Causality: This specific velocity range is strong enough to capture aerosolized particulates but gentle enough to prevent turbulent vortices that could blow the toxic powder out of the sash and into the operator's breathing zone.
-
-
Static Dissipation: Pass an anti-static ionizer over the analytical balance, spatulas, and weigh boats.
-
Causality: As a dry powder, 3,5-Dimethyl-4-(methylamino)phenol easily accumulates static charge. This charge causes the powder to repel from metal spatulas, leading to uncontrolled aerosolization and invisible surface contamination.
-
-
Closed-System Transfer: Weigh the required mass into a tared, sealable glass vial rather than open weigh paper. Seal the vial tightly before removing it from the fume hood.
-
Causality: Sealing the vessel prevents accidental inhalation exposure during transit from the weighing station to the primary reaction vessel.
-
-
Oxidative Decontamination: Post-transfer, wipe down all spatulas, balances, and hood surfaces with a cloth dampened in 70% isopropanol, followed by a mild acidic wash (e.g., 1% acetic acid), and finally water.
-
Causality: The basic methylamino group is highly soluble in mildly acidic conditions. This ensures the complete removal of micro-residues that could otherwise auto-oxidize into highly sensitizing quinoneimines over time.
-
Fig 2: Step-by-step operational workflow for safely handling highly reactive aminophenol derivatives.
Emergency Response & First Aid
In the event of exposure, immediate, mechanistically sound interventions are required to prevent severe toxicity.
-
Dermal Exposure: Immediately flush the skin with copious amounts of water for at least 15 minutes[4]. Crucial Note: Do NOT use organic solvents (like ethanol or acetone) to clean the skin. Solvents will strip the skin's natural lipid barrier and drastically accelerate the systemic absorption of the aminophenol.
-
Inhalation & Methemoglobinemia: Move the victim to fresh air immediately. Monitor for signs of cyanosis (chocolate-brown colored blood, blue lips, or blue nail beds)[4]. Administer 100% supplemental oxygen.
-
Medical Antidote: Emergency medical personnel should be informed of the chemical identity so they can administer Methylene Blue (1-2 mg/kg IV) [4].
-
Causality: Methylene blue acts as an artificial electron acceptor/donor. It utilizes the body's NADPH-dependent methemoglobin reductase pathway to chemically reduce the toxic Fe³⁺ back to functional Fe²⁺, restoring the blood's oxygen-carrying capacity.
-
Waste Management & Disposal Plan
Improper disposal of aminophenols can lead to dangerous laboratory reactions.
-
Segregation: Classify and label the waste as "Toxic Organic Solid Waste." Store in tightly sealed High-Density Polyethylene (HDPE) or glass containers.
-
Chemical Incompatibilities: Never mix 3,5-Dimethyl-4-(methylamino)phenol waste with strong oxidizing agents (e.g., nitric acid, peroxides, or permanganates).
-
Causality: The electron-rich nature of the substituted phenol ring makes it highly reactive toward oxidizers. Mixing them can result in a violent, exothermic runaway reaction and the release of toxic nitrogen oxide (NOx) gases.
-
-
Destruction: The mandated disposal route is high-temperature commercial incineration equipped with exhaust scrubbers to neutralize the resulting nitrogenous combustion byproducts.
References
1.[1] "CAS 6392-45-6: 3,5-dimetil-4-(metilamino)fenol" - CymitQuimica. 1 2.[2] "4-aminophenol in drugs and not only: in what way it is dangerous?" - Beawire. 2 3.[3] McConkey, S. E., et al. "The role of para-aminophenol in acetaminophen-induced methemoglobinemia in dogs and cats." - PubMed. 3 4.[4] "Material Safety Data Sheet - 4-Aminophenol Hydrochloride, 98% (UV-Vis)" - Cole-Parmer. 4 5.[6] "p-Methylaminophenol and its sulfate: Human health tier II assessment" - Industrial Chemicals (Safe Work Australia). 6 6.[5] "Opinion of the Scientific Committee on Consumer Safety on p-aminophenol (A16)" - European Commission.5 7.[7] "4-(Methylamino)phenol hemisulfate salt Safety Data Sheet" - Santa Cruz Biotechnology. 7
Sources
- 1. CAS 6392-45-6: 3,5-dimetil-4-(metilamino)fenol [cymitquimica.com]
- 2. Dietary supplements on marketplaces – increased control [beawire.com]
- 3. The role of para-aminophenol in acetaminophen-induced methemoglobinemia in dogs and cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. ec.europa.eu [ec.europa.eu]
- 6. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 7. datasheets.scbt.com [datasheets.scbt.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
